molecular formula CHO2- B1220265 Formate CAS No. 71-47-6

Formate

Cat. No.: B1220265
CAS No.: 71-47-6
M. Wt: 45.017 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-M
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Description

Formate (IUPAC name: methanoate) is the conjugate base of formic acid and is an essential one-carbon (C1) building block in chemical and biological research . Its significance spans from inspiring synthetic catalytic processes to serving as a key intermediate in microbial metabolism. A primary area of investigation involves this compound dehydrogenases (FDHs), molybdenum- or tungsten-containing enzymes that catalyze the reversible interconversion of this compound and CO2 . Certain FDHs function as efficient CO2 reductases under physiological conditions, performing this conversion at mild temperatures and pressures . This mechanism, which occurs via direct hydride transfer, is a model for developing biomimetic catalysts for sustainable CO2 remediation and energy storage . In biochemistry, this compound serves as an ideal mediator between physicochemical and biological realms and is a common electron donor in anaerobic microbial metabolism . It can be efficiently produced from various resources and consumed by microbes as a sole carbon source, positioning it as a critical feedstock in the emerging bio-economy for the production of value-added chemicals . Furthermore, this compound is invoked as a leaving group in the biosynthesis of sterols, such as in the conversion of testosterone to estradiol catalyzed by aromatase enzymes . This compound is also utilized in laboratory settings as a source of carbon monoxide and hydrogen, and its esters are used in organic synthesis, often as fragrant compounds or for specialized applications . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHO2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221219
Record name Formic acid, ion(1-)
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URL https://comptox.epa.gov/dashboard/DTXSID60221219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

45.017 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-47-6
Record name Formate(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of Formate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formate, the simplest carboxylate anion, has long been considered a simple metabolic byproduct. However, a growing body of research has repositioned this compound as a central and critical node in cellular metabolism. It acts as a key one-carbon (1C) donor, bridging mitochondrial and cytosolic metabolic pathways, and is integral to the biosynthesis of essential macromolecules such as nucleotides and amino acids. Dysregulation of this compound metabolism has been increasingly implicated in various pathological states, including cancer and developmental disorders, making it a compelling area of investigation for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism, detailing its production, utilization, and regulatory significance. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and utilize visualizations to elucidate complex metabolic pathways and experimental workflows.

Introduction: this compound as a Central Metabolic Intermediate

This compound (HCOO⁻) is a crucial, non-tetrahydrofolate (THF)-linked intermediate in one-carbon metabolism.[1] It serves as a mobile one-carbon unit that can be transported across cellular compartments, primarily from the mitochondria to the cytoplasm, where it participates in vital biosynthetic processes.[1][2] The cellular pool of this compound is derived from a variety of endogenous and exogenous sources, and its concentration is tightly regulated to meet the anabolic demands of the cell while avoiding potential toxicity at high levels.[3][4]

This compound Production: A Multi-faceted Process

The primary endogenous source of this compound is mitochondrial one-carbon metabolism, with serine being the major contributor in most mammalian cells.[3][5]

Mitochondrial this compound Production

Mitochondria are the central hub for this compound synthesis. The key pathways include:

  • Serine Catabolism: The catabolism of serine to glycine (B1666218) via serine hydroxymethyltransferase 2 (SHMT2) generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This is subsequently oxidized to 10-formyl-THF by a bifunctional enzyme, methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), or its isozyme MTHFD2L.[3][6] Finally, MTHFD1L (10-formyltetrahydrofolate synthetase-like) catalyzes the conversion of 10-formyl-THF to this compound and THF.[6][7][8] This pathway is a significant source of this compound, especially in proliferating cells and during embryonic development.[5][7]

  • Glycine Cleavage System (GCS): The GCS, a mitochondrial enzyme complex, catalyzes the breakdown of glycine to CO₂, ammonia, and 5,10-CH₂-THF, which can then be converted to this compound as described above.[3][9]

  • Other Sources: Other contributors to the mitochondrial this compound pool include the catabolism of sarcosine (B1681465) and dimethylglycine, which are intermediates in choline (B1196258) metabolism.[2]

Cytosolic and Other Sources of this compound

While mitochondria are the primary site of production, this compound can also be generated in the cytosol and from other metabolic processes:

  • Tryptophan Catabolism: The breakdown of tryptophan can lead to the formation of this compound.[3]

  • Methanol (B129727) and Formaldehyde (B43269) Metabolism: Exogenous sources like methanol are metabolized to formaldehyde and then to this compound, which can be a source of toxicity.[3][4]

This compound Utilization: Fueling Biosynthesis and Redox Balance

Once produced, this compound is utilized in several critical cellular processes, primarily in the cytoplasm.

One-Carbon Donor for Biosynthesis

This compound is a crucial precursor for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[10][11][12]

  • Purine (B94841) Synthesis: this compound provides the C2 and C8 carbons of the purine ring.[3][12]

  • Thymidylate Synthesis: this compound can be used to generate 5,10-CH₂-THF in the cytoplasm, which is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase.[3][13]

Role in the Methionine Cycle and Methylation

This compound contributes to the regeneration of methionine from homocysteine. The one-carbon unit from this compound can be used to form 5-methyl-THF, which then donates a methyl group for this conversion. This is essential for maintaining the pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[1][3]

Energy and Redox Metabolism

The oxidation of this compound to CO₂ is catalyzed by this compound dehydrogenase (FDH) and can be coupled to the reduction of NAD(P)⁺ to NAD(P)H, thus contributing to the cellular redox balance.[3][14][15] Recent studies have also shown that this compound can influence energy metabolism by promoting the synthesis of adenine (B156593) nucleotides, leading to increased glycolysis.[10][11]

This compound in Disease: A Double-Edged Sword

The central role of this compound in metabolism means its dysregulation is associated with several diseases.

  • Cancer: Many cancer cells exhibit altered one-carbon metabolism, often characterized by an overproduction and release of this compound, a phenomenon termed "this compound overflow".[5][16][17] This excess this compound can promote cancer cell invasion and metastasis.[16][18][19] Furthermore, targeting this compound metabolism is being explored as a potential anti-cancer strategy.[6]

  • Neural Tube Defects: Adequate this compound supply is critical during embryonic development. Deficiencies in mitochondrial this compound production have been linked to an increased risk of neural tube defects.[13][20] this compound supplementation has been shown to prevent such defects in some mouse models.[13]

  • Immune Response: Recent findings suggest that this compound supplementation can enhance the fitness and efficacy of anti-tumor CD8+ T-cells, highlighting a role for one-carbon metabolism in immunotherapy.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: this compound Concentrations in Biological Samples

Sample TypeOrganismConcentration (µM)Reference(s)
SerumHuman (adult)~30 (range 8.7 - 96.5)[1][2]
SerumHuman (healthy young adults)Mean of 25.9[2]
BloodMammals10 - 100[22]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeOrganism/SourceSubstrateK_mV_maxReference(s)
This compound Dehydrogenase (NAD+)Candida boidiniiThis compound11 mM-[23]
This compound Dehydrogenase (NAD+)Pseudomonas sp. 101This compound--[24]
MTHFD1LMouse embryo10-formyl-THF--[7][8]

Experimental Protocols

Quantification of Intracellular this compound

Method: Enzymatic Assay

This method relies on the oxidation of this compound to CO₂ by this compound dehydrogenase (FDH), which is coupled to the reduction of NAD⁺ to NADH. The resulting increase in NADH is measured spectrophotometrically or fluorometrically.[4][25][26]

Protocol Outline (based on commercially available kits): [4][26]

  • Sample Preparation:

    • For cell or tissue samples, homogenize in assay buffer and centrifuge to remove insoluble material.

    • Serum or urine samples can often be used directly after appropriate dilution.

    • Deproteinize samples if necessary (e.g., using a 10 kDa molecular weight cutoff spin filter).

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the assay buffer.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing this compound dehydrogenase, NAD⁺, and a probe (e.g., a formazan (B1609692) dye that is reduced by NADH to a colored product).[4][25]

    • Add the reaction mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes), protected from light.[4][26]

    • Measure the absorbance (e.g., at 565 nm for MTT dye) or fluorescence at the appropriate wavelength.[4][25]

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the this compound concentration in the samples from the curve.

Measurement of this compound Dehydrogenase Activity

Method: Spectrophotometric Rate Determination [27]

This assay measures the rate of NADH production resulting from the FDH-catalyzed oxidation of this compound.

Protocol Outline: [27]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 200 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Prepare solutions of sodium this compound and β-NAD⁺.

    • Prepare the enzyme solution in a suitable dilution buffer.

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, sodium this compound solution, and β-NAD⁺ solution.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[27]

Stable Isotope Tracing of this compound Metabolism

Method: Mass Spectrometry-based Metabolomics [28][29][30]

This powerful technique allows for the tracing of labeled carbon atoms from a precursor (e.g., ¹³C-serine or ¹³C-formate) through the metabolic network.

Protocol Outline: [28][29]

  • Cell Culture and Labeling:

    • Culture cells in a medium containing the stable isotope-labeled substrate (e.g., [U-¹³C]-serine or [¹³C]-formate) for a defined period.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity (e.g., with cold methanol).

    • Extract metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS/MS Analysis:

    • Separate the extracted metabolites using liquid chromatography (LC).

    • Analyze the separated metabolites using tandem mass spectrometry (MS/MS).

    • Determine the mass isotopologue distribution (MID) for this compound and other downstream metabolites (e.g., purines, amino acids).

  • Data Analysis:

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional contribution of the tracer to the metabolite pools.

    • Use metabolic flux analysis software to model the flow of the label through the metabolic pathways.

Visualizations of Pathways and Workflows

Metabolic Pathways

Formate_Metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2_THF_m 5,10-CH2-THF Serine_m->CH2_THF_m SHMT2 Glycine_m->CH2_THF_m GCS CHO_THF_m 10-CHO-THF CH2_THF_m->CHO_THF_m MTHFD2/2L Formate_m This compound CHO_THF_m->Formate_m MTHFD1L Formate_c This compound Formate_m->Formate_c Transport CHO_THF_c 10-CHO-THF Formate_c->CHO_THF_c CH2_THF_c 5,10-CH2-THF Formate_c->CH2_THF_c CO2_c CO2 Formate_c->CO2_c FDH Purines Purines CHO_THF_c->Purines dTMP dTMP CH2_THF_c->dTMP Methyl_THF 5-CH3-THF CH2_THF_c->Methyl_THF Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine Methyl_THF->Methionine

Caption: Central pathways of this compound production in mitochondria and its utilization in the cytosol.

Experimental Workflow: Stable Isotope Tracing

Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Labeling Add 13C-Labeled Substrate Cell_Culture->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (MID determination) LC_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: A generalized workflow for stable isotope tracing of this compound metabolism.

Logical Relationship: this compound and Cancer Progression

Formate_Cancer_Logic Cancer_Metabolism Altered Cancer Metabolism Formate_Overflow This compound Overflow Cancer_Metabolism->Formate_Overflow Increased_Invasion Increased Cell Invasion Formate_Overflow->Increased_Invasion Lipid_Metabolism Altered Lipid Metabolism Formate_Overflow->Lipid_Metabolism Metastasis Metastasis Increased_Invasion->Metastasis Lipid_Metabolism->Increased_Invasion

Caption: The proposed logical relationship between altered cancer metabolism, this compound overflow, and cancer progression.

Conclusion and Future Directions

This compound is undeniably a central player in cellular metabolism, with its influence extending from fundamental biosynthetic processes to the complex pathophysiology of diseases like cancer. The intricate network of its production and utilization highlights numerous points for potential therapeutic intervention. Future research will likely focus on further elucidating the transport mechanisms of this compound across cellular and mitochondrial membranes, understanding the precise regulatory controls over this compound homeostasis, and fully exploiting the therapeutic potential of targeting this compound metabolism in various diseases. The continued development and application of advanced analytical techniques, such as stable isotope tracing and single-cell metabolomics, will be instrumental in unraveling the remaining mysteries of this critical one-carbon unit.

References

Formate as a One-Carbon Source for Nucleotide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides and other critical biomolecules. Formate, a key intermediate in this network, acts as a crucial carrier of one-carbon units, directly fueling the production of purines and thymidylate, the building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the role of this compound in nucleotide synthesis, detailing the underlying biochemical pathways, quantitative data on this compound metabolism, and explicit experimental protocols for its investigation. The compartmentalization of one-carbon metabolism between the mitochondria and cytosol is a central theme, with mitochondrial serine catabolism being the primary source of this compound for cytosolic and nuclear nucleotide synthesis. Understanding the intricacies of this compound metabolism is paramount for researchers in oncology, metabolic diseases, and drug development, as targeting this pathway holds significant therapeutic promise.

The Central Role of this compound in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units in various oxidation states. These pathways are critical for the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the generation of other essential metabolites.[1] this compound is a pivotal, non-tetrahydrofolate (THF)-linked intermediate that bridges mitochondrial and cytosolic one-carbon pools.[2]

Mitochondrial Production of this compound

The primary source of cellular this compound is the catabolism of serine in the mitochondria.[2] This process is a multi-step enzymatic cascade:

  • Serine Hydroxymethyltransferase 2 (SHMT2): Serine is converted to glycine (B1666218), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) and Methylenetetrahydrofolate Dehydrogenase 2-Like (MTHFD2L): 5,10-CH₂-THF is oxidized to 5,10-methenyl-THF (5,10-CH=THF).

  • Methenyltetrahydrofolate Cyclohydrolase (part of MTHFD2/MTHFD2L): 5,10-CH=THF is converted to 10-formyl-THF (10-CHO-THF).

  • Mitochondrial 10-Formyl-THF Synthetase (MTHFD1L): 10-CHO-THF is hydrolyzed to produce this compound and THF.[3]

Glycine can also contribute to the mitochondrial one-carbon pool through the glycine cleavage system.[2] The resulting this compound is then transported out of the mitochondria into the cytosol.

Cytosolic and Nuclear Utilization of this compound for Nucleotide Synthesis

In the cytosol, this compound is re-activated by being attached to THF in an ATP-dependent reaction catalyzed by the trifunctional enzyme MTHFD1 (methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formyltetrahydrofolate synthetase). This regenerates 10-CHO-THF, which is a direct precursor for de novo purine (B94841) synthesis.[3] Specifically, two steps in the purine biosynthetic pathway utilize one-carbon units from 10-CHO-THF.

For thymidylate (dTMP) synthesis, which occurs in both the cytosol and the nucleus, 10-CHO-THF is reduced to 5,10-CH₂-THF. This one-carbon unit is then transferred to deoxyuridine monophosphate (dUMP) by thymidylate synthase (TYMS) to form dTMP.[4]

Quantitative Insights into this compound Metabolism

Quantitative analysis of this compound levels and fluxes is crucial for understanding its contribution to nucleotide synthesis and overall cellular metabolism.

Table 1: this compound Concentrations in Biological Samples
Sample TypeConditionThis compound Concentration (µM)Reference
Human SerumHealthy Young Adults (Mean ± SD)25.94 ± 7.7[5]
Human SerumHealthy Young Adults (Range)8.74 - 96.5[5]
Human SerumHealthy FemalesHigher than males[5]
Human SerumHealthy MalesLower than females[5]
Human SerumHER2+ Breast Cancer PatientsSignificantly lower than healthy controls[6][7]
Human SerumNon-small Cell Lung Cancer PatientsSignificantly lower than healthy controls[6][7]
Human SerumObese IndividualsSignificantly lower than healthy controls[6][7]
Mouse PlasmaTumor-bearing (GEMMs)Significantly increased compared to controls[8]
Table 2: Estimated Daily Human Demand for One-Carbon Units
ParameterEstimated ValueReference
Daily this compound Demand (estimated from uric acid excretion)~1 g/day (~20 mmol/day)[9]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of this compound Production and Utilization

Formate_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2THF_mito 5,10-CH2-THF Serine_mito->CH2THF_mito SHMT2 THF_mito THF THF_mito->CH2THF_mito CHTHF_mito 5,10-CH=THF CH2THF_mito->CHTHF_mito MTHFD2/2L CHOTHF_mito 10-CHO-THF CHTHF_mito->CHOTHF_mito MTHFD2/2L CHOTHF_mito->THF_mito MTHFD1L Formate_mito This compound CHOTHF_mito->Formate_mito MTHFD1L Formate_cyto This compound Formate_mito->Formate_cyto Transport CHOTHF_cyto 10-CHO-THF Formate_cyto->CHOTHF_cyto MTHFD1 THF_cyto THF THF_cyto->CHOTHF_cyto CH2THF_cyto 5,10-CH2-THF CHOTHF_cyto->CH2THF_cyto MTHFD1 Purines Purine Synthesis CHOTHF_cyto->Purines dTMP dTMP CH2THF_cyto->dTMP TYMS dUMP dUMP dUMP->dTMP TYMS Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Culture Cells to Mid-Log Phase AddTracer Add 13C-Formate to Culture Medium Start->AddTracer Incubate Incubate for Defined Time Points AddTracer->Incubate Harvest Harvest Cells and Quench Metabolism Incubate->Harvest Extract Extract Metabolites Harvest->Extract LCMS LC-MS/MS Analysis of Nucleotides Extract->LCMS DataProcessing Data Processing and Isotopologue Distribution Analysis LCMS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Results Quantify Contribution of this compound to Nucleotide Synthesis FluxAnalysis->Results

References

Endogenous Sources of Formate in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, a simple one-carbon metabolite, has emerged as a critical player in mammalian cell metabolism, extending far beyond its traditional role as a mere metabolic intermediate. It is a key currency of the one-carbon (1C) pool, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), as well as for the methylation of DNA, RNA, and proteins.[1][2] The endogenous production of this compound is a tightly regulated process, with multiple metabolic pathways contributing to its intracellular and systemic pools. Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and developmental defects, making the enzymes and pathways involved in its synthesis attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the primary endogenous sources of this compound in mammalian cells. It details the key metabolic pathways, presents quantitative data on their relative contributions, outlines experimental protocols for their investigation, and illustrates the intricate signaling networks that regulate this compound production.

Core Endogenous Sources of this compound

Mammalian cells derive this compound from a variety of metabolic pathways, with the relative contribution of each source varying depending on cell type, proliferative state, and nutrient availability. The major endogenous sources are detailed below.

Serine Catabolism

Serine is a major source of one-carbon units and, consequently, this compound, particularly in proliferating cells such as cancer cells.[3][4] The catabolism of serine to this compound occurs through both cytosolic and mitochondrial pathways, which are interconnected but can function independently.

  • Mitochondrial Pathway: In the mitochondria, serine is converted to glycine (B1666218) by serine hydroxymethyltransferase 2 (SHMT2) , with the one-carbon unit being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This is then oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) or its isozyme MTHFD2L . Finally, methylenetetrahydrofolate dehydrogenase 1 like (MTHFD1L) catalyzes the conversion of 10-formyl-THF to this compound and THF.[4][5] This pathway is a major contributor to this compound overflow, the release of excess this compound from cells.[4]

  • Cytosolic Pathway: In the cytosol, serine hydroxymethyltransferase 1 (SHMT1) catalyzes the conversion of serine to glycine, generating 5,10-CH2-THF. The trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) then sequentially converts 5,10-CH2-THF to 5,10-methenyl-THF and then to 10-formyl-THF. While this 10-formyl-THF can be used directly for purine (B94841) synthesis, it can also be a source of this compound.[3]

Glycine Cleavage System (GCS)

The glycine cleavage system is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. This system is a significant source of one-carbon units and contributes substantially to the whole-body glycine flux.[3][6] The GCS breaks down glycine into CO2 and ammonia, while transferring the α-carbon to THF to form 5,10-CH2-THF.[3][6] This 5,10-CH2-THF can then be further metabolized to this compound within the mitochondria via the action of MTHFD2/2L and MTHFD1L, similar to the serine catabolism pathway.[6]

Tryptophan Catabolism

The catabolism of the essential amino acid tryptophan is another source of this compound. The initial steps of the kynurenine (B1673888) pathway involve the conversion of tryptophan to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) . The enzyme arylformamidase (AFMID) then hydrolyzes N-formylkynurenine to yield kynurenine and a molecule of this compound.[3]

Histidine Catabolism

The breakdown of histidine also contributes to the this compound pool. During histidine catabolism, N-formiminoglutamate (FIGLU) is formed. The formimino group is then transferred to THF by glutamate (B1630785) formiminotransferase , yielding glutamate and 5-formiminotetrahydrofolate. The latter is then converted through a series of steps to 10-formyl-THF, which can subsequently be converted to this compound.

Choline (B1196258) Catabolism

The metabolism of choline and its derivatives, such as betaine, dimethylglycine (DMG), and sarcosine, generates one-carbon units that can enter the this compound pool. The stepwise demethylation of these compounds in the mitochondria produces 5,10-CH2-THF, which can then be converted to this compound.[7]

Methanol (B129727) Metabolism

Both endogenous and exogenous methanol can be a source of this compound. Methanol is oxidized to formaldehyde, primarily in the liver, by alcohol dehydrogenase. Formaldehyde is then rapidly converted to this compound by aldehyde dehydrogenase.[8]

Quantitative Contribution of Endogenous this compound Sources

The relative contribution of each pathway to the total this compound pool can vary significantly depending on the cell type, metabolic state, and nutrient availability. The following tables summarize available quantitative data from various studies.

Source PathwayCell Type/OrganismContribution to this compound PoolReference
Serine CatabolismHCT116 colorectal cancer cellsNearly 100% of released this compound is derived from serine.[2][4]
Serine CatabolismIMR90 human fibroblastsMajority of released this compound is derived from serine.[4]
Serine CatabolismIn vivo (mice)Approximately 50% of plasma this compound is derived from serine.[4]
Glycine Cleavage SystemHumanAccounts for a substantial proportion of whole-body glycine flux, implying a significant contribution to the one-carbon pool and subsequently this compound.[6]
Tryptophan CatabolismGeneral estimateThe potential contribution to the one-carbon pool has been less appreciated but is a direct source of this compound.[3]
Histidine CatabolismGeneral estimateA known contributor to the one-carbon pool via formiminotransferase, leading to this compound.
Choline CatabolismGeneral estimateThe oxidative metabolism of choline contributes methyl groups for folate methylation and subsequent this compound production.[7]

Note: Quantitative data on the precise flux rates for all pathways across different cell types is an active area of research. The values presented here are based on available literature and may vary under different experimental conditions.

Experimental Protocols for Studying Endogenous this compound Production

Accurate quantification of this compound and tracing its metabolic origins are crucial for understanding its role in cellular metabolism. The following sections provide detailed methodologies for key experiments.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying this compound in biological samples. The following protocol is based on the derivatization of this compound to a more volatile compound.[9][10]

a. Sample Preparation:

  • Cell Culture Supernatants: Centrifuge at 10,000 x g for 5 minutes to remove insoluble particles. The supernatant can be used directly or diluted.[11]

  • Cell Lysates: Resuspend 1-2 x 10^6 cells in 1 mL of PBS or assay buffer. Homogenize or sonicate on ice. Centrifuge to remove debris. The supernatant can be used for the assay.[11][12]

  • Plasma/Serum: Can be used directly after centrifugation to remove any particulates.[9][13] Add an internal standard (e.g., [13C]-formate) to the sample for accurate quantification.[9]

b. Derivatization:

  • To 100 µL of the sample, add an equal volume of a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., acetone).[9][10]

  • Incubate the mixture at 60°C for 30-60 minutes to allow for the formation of the pentafluorobenzyl this compound derivative.

  • After incubation, cool the samples to room temperature.

  • Extract the derivative into an organic solvent like hexane (B92381) by vigorous vortexing.

  • Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.

c. GC-MS Analysis:

  • Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature gradient program to separate the derivatized this compound from other components.

  • The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode.

  • Monitor for the characteristic ions of the pentafluorobenzyl this compound derivative for quantification. Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Stable Isotope Tracing of this compound Production

Stable isotope tracing is a powerful technique to elucidate the metabolic origins of this compound. By providing cells with a substrate labeled with a stable isotope (e.g., [U-13C]-serine), the incorporation of the label into this compound can be tracked.[2][5]

a. Experimental Workflow:

  • Cell Culture: Culture mammalian cells in a defined medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the isotopically labeled precursor (e.g., [U-13C]-serine, [2-13C]-glycine). The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.

  • Sample Collection: At various time points, collect both the cell culture medium and the cells.

  • Metabolite Extraction:

    • Medium: Process as described in the GC-MS protocol.

    • Intracellular Metabolites: Quickly quench metabolism by washing the cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).[14] Centrifuge to pellet cell debris and collect the supernatant.

  • GC-MS or LC-MS Analysis: Analyze the extracted metabolites using GC-MS (after derivatization) or LC-MS to determine the mass isotopologue distribution of this compound and other relevant metabolites.

  • Metabolic Flux Analysis (MFA): The obtained labeling patterns can be used in computational models to calculate the flux rates through the different this compound-producing pathways.[15][16]

Signaling Pathways Regulating this compound Production

The endogenous production of this compound is not a static process but is dynamically regulated by key cellular signaling pathways that sense nutrient availability and cellular stress.

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. It integrates signals from growth factors and nutrient availability to control anabolic processes. mTORC1 has been shown to promote the expression of key enzymes in one-carbon metabolism, including MTHFD2 , thereby linking nutrient sensing to this compound production.[17][18]

AMPK Signaling

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). AMPK activation generally promotes catabolic pathways that generate ATP while inhibiting anabolic processes. The relationship between AMPK and this compound metabolism is complex. Some studies suggest that silencing of SHMT2 does not necessarily lead to AMPK activation.[19] Conversely, this compound has been shown to suppress AMPK activity.[20] Further research is needed to fully elucidate the intricate interplay between AMPK signaling and the various this compound production pathways.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in endogenous this compound production.

Endogenous_Formate_Production cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine GCS Glycine Cleavage System Glycine_mito->GCS SHMT2->Glycine_mito CH2_THF_mito 5,10-CH2-THF SHMT2->CH2_THF_mito GCS->CH2_THF_mito MTHFD2 MTHFD2/2L CH2_THF_mito->MTHFD2 Formyl_THF_mito 10-CHO-THF MTHFD2->Formyl_THF_mito MTHFD1L MTHFD1L Formyl_THF_mito->MTHFD1L Formate_mito This compound MTHFD1L->Formate_mito Formate_cyto This compound Formate_mito->Formate_cyto Transport Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2_THF_cyto 5,10-CH2-THF SHMT1->CH2_THF_cyto MTHFD1 MTHFD1 CH2_THF_cyto->MTHFD1 Formyl_THF_cyto 10-CHO-THF MTHFD1->Formyl_THF_cyto Formyl_THF_cyto->Formate_cyto Can contribute to this compound pool Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO N_Formylkynurenine N-Formylkynurenine IDO_TDO->N_Formylkynurenine AFMID AFMID N_Formylkynurenine->AFMID AFMID->Formate_cyto Kynurenine Kynurenine AFMID->Kynurenine Signaling_Regulation cluster_Signaling Cellular Signaling cluster_Metabolism One-Carbon Metabolism Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrient_Availability Nutrient Availability Nutrient_Availability->mTORC1 Low_Energy Low Energy (High AMP/ATP) AMPK AMPK Low_Energy->AMPK MTHFD2 MTHFD2 Expression mTORC1->MTHFD2 Upregulates Formate_Production This compound Production mTORC1->Formate_Production Promotes AMPK->Formate_Production Regulates MTHFD2->Formate_Production SHMT2 SHMT2 Activity SHMT2->Formate_Production Formate_Production->AMPK Suppresses Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Culture 1. Cell Culture with Isotopically Labeled Precursor (e.g., [U-13C]-Serine) Quench 2. Quench Metabolism (e.g., cold solvent) Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Derivatize 4. Derivatization (for GC-MS) Extract->Derivatize Analysis 5. GC-MS or LC-MS Analysis Derivatize->Analysis MID 6. Determine Mass Isotopologue Distribution (MID) Analysis->MID MFA 7. Metabolic Flux Analysis (MFA) MID->MFA Flux_Map Flux Map of this compound Production MFA->Flux_Map

References

An In-depth Technical Guide to Formate Transport Mechanisms Across the Mitochondrial Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formate, a key one-carbon metabolite, plays a pivotal role in cellular biosynthesis, particularly in the production of nucleotides and amino acids. While this compound is primarily generated within the mitochondrial matrix, its utilization largely occurs in the cytoplasm and nucleus. This spatial separation necessitates a robust transport mechanism to export this compound across the inner mitochondrial membrane. Despite its fundamental importance, the precise molecular identity of the mitochondrial this compound transporter remains elusive. This technical guide provides a comprehensive overview of the current understanding of this compound transport across the mitochondrial membrane, including potential transport mechanisms, candidate transporter families, and detailed experimental protocols for its investigation. A deeper understanding of this transport process is critical for advancing research in areas such as cancer metabolism, neurodevelopment, and inherited metabolic disorders, and may unveil novel targets for therapeutic intervention.

Introduction: The Central Role of Mitochondrial this compound

Mitochondria are the primary sites of endogenous this compound production in mammalian cells.[1][2] This process is intricately linked to one-carbon metabolism, utilizing amino acids like serine as major substrates.[3] The mitochondrial enzyme MTHFD1L (methylenetetrahydrofolate dehydrogenase 1-like) is a key player in this pathway, catalyzing the final step of this compound synthesis from 10-formyl-tetrahydrofolate.[4] Once produced, this compound is exported to the cytoplasm, where it serves as a one-carbon donor for essential biosynthetic pathways, including de novo purine (B94841) synthesis.[3] The critical nature of this mitochondrial this compound export is underscored by the embryonic lethality observed in mice lacking key enzymes of this pathway, a phenotype that can be rescued by maternal this compound supplementation.[3]

Recent studies have highlighted the significance of mitochondrial this compound in various pathological conditions, particularly in cancer. Many cancer cells exhibit a high rate of serine uptake and mitochondrial this compound production, which fuels their proliferative needs.[4] Furthermore, this compound has been implicated in promoting cancer cell invasion and metastasis, suggesting that targeting its transport could be a viable anti-cancer strategy.[4]

Putative Mechanisms of this compound Transport

The transport of this compound, a small anion, across the inner mitochondrial membrane is thought to be a mediated process rather than simple diffusion, due to the membrane's general impermeability to charged molecules.[5] Several potential mechanisms are considered:

  • Carrier-Mediated Transport: This is the most likely mechanism, involving a specific protein transporter embedded in the inner mitochondrial membrane. The SLC25 family of solute carriers, with 53 known members in humans, is the primary candidate group for housing the mitochondrial this compound transporter.[6][7] These carriers facilitate the transport of a wide range of metabolites and operate via uniport, symport, or antiport mechanisms.[7]

  • Passive Diffusion: While less likely to be the primary mechanism for a charged molecule, some degree of passive diffusion of the uncharged formic acid (HCOOH) across the lipid bilayer cannot be entirely ruled out. This process would be dependent on the pH gradient across the inner mitochondrial membrane, as a lower pH in the intermembrane space would favor the protonated, more lipid-soluble form.[8][9]

  • Channel-Mediated Transport: It is also conceivable that a channel protein could facilitate the passage of this compound down its electrochemical gradient.

Candidate this compound Transporters

While no specific mitochondrial this compound transporter has been definitively identified, several candidates from the SLC25 and SLC16 families warrant investigation:

  • SLC25 Family (Mitochondrial Carrier Family): This is the largest family of transporters in the inner mitochondrial membrane and is responsible for the flux of numerous metabolites.[6] Given that many SLC25 members transport carboxylates, it is highly probable that a member of this family is responsible for this compound transport.[2] For instance, the dicarboxylate carrier (SLC25A10) and the tricarboxylate carrier (SLC25A1) are known to transport molecules of similar chemical nature.[6][10]

  • SLC25A32 (Mitochondrial Folate Transporter): This carrier is essential for transporting folate into the mitochondria, a necessary cofactor for this compound synthesis.[3] While its primary substrate is folate, the possibility of it also transporting this compound, the product of the pathway it supports, cannot be excluded without direct experimental evidence.

  • SLC16 Family (Monocarboxylate Transporters): Members of this family, such as MCT1 (SLC16A1), are known to transport monocarboxylates like lactate, pyruvate, and also this compound across the plasma membrane.[1][11] While predominantly localized to the plasma membrane, the potential for mitochondrial localization and function of some SLC16 members should be considered.

Quantitative Data on Mitochondrial this compound Transport

A significant gap in the current knowledge is the lack of quantitative data on the kinetics of this compound transport across the inner mitochondrial membrane. The determination of key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) is crucial for understanding the efficiency and capacity of the transport system. The table below is intended to be populated as research in this area progresses.

Transporter CandidateSubstrate(s)Km (mM) for this compoundVmax (nmol/min/mg protein) for this compoundInhibitorsReference
To be determinedThis compoundData not availableData not availableData not available

Signaling Pathways and Logical Relationships

The transport of this compound from the mitochondria is a critical node in cellular metabolism, influencing major signaling pathways.

Formate_Transport_Signaling Signaling Pathways Influenced by Mitochondrial this compound Export Mito Mitochondrion Formate_M This compound (Matrix) Mito->Formate_M Production Transporter Putative this compound Transporter (e.g., SLC25A?) Formate_M->Transporter Formate_C This compound (Cytosol) One_Carbon One-Carbon Metabolism Formate_C->One_Carbon Enters Cytosolic Pool Invasion Cancer Cell Invasion & Metastasis Formate_C->Invasion Promotes Transporter->Formate_C Export Purine_Synth Purine Synthesis One_Carbon->Purine_Synth Nucleotides Nucleotides Purine_Synth->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Mitochondrial this compound export is a critical link to cytosolic one-carbon metabolism and nucleotide synthesis, impacting cell proliferation and cancer progression.

Experimental Protocols

Investigating mitochondrial this compound transport requires a combination of techniques to isolate functional mitochondria, measure transport activity, and identify the responsible transporter(s).

Isolation of Functional Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Keep on ice.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cultured cells by trypsinization or scraping and collect by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • Repeat the 10,000 x g centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate buffer for downstream assays.

  • Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA or Bradford).

Mito_Isolation_Workflow Workflow for Mitochondrial Isolation Start Harvest & Wash Cells Homogenize Homogenize in MIB Start->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge (10,000 x g) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (Cytosol) Centrifuge2->Supernatant2 Pellet2 Collect Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet Pellet2->Wash Final_Pellet Final Mitochondrial Pellet Wash->Final_Pellet

Caption: A differential centrifugation workflow for the isolation of mitochondria from cultured cells.

Measurement of this compound Efflux from Isolated Mitochondria

This protocol outlines a method to measure the export of this compound from isolated mitochondria using a radiolabeled tracer.

Materials:

  • Isolated mitochondria (from Protocol 6.1).

  • Incubation Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2.

  • Substrates for mitochondrial this compound production (e.g., 10 mM serine, 2 mM glycine).

  • [¹⁴C]-Formate (as a tracer for uptake studies, or to measure efflux of pre-loaded this compound).

  • Inhibitors of interest (e.g., known SLC25 family inhibitors).

  • Silicone oil (e.g., a mixture of AR200 and AR20, density ~1.03 g/mL).

  • Perchloric acid (PCA).

  • Scintillation counter and scintillation fluid.

Procedure for Efflux Measurement:

  • Pre-load isolated mitochondria (1-2 mg/mL) with [¹⁴C]-formate by incubating them in Incubation Buffer containing the radiolabel for a defined period at 25°C.

  • Initiate the efflux by diluting the pre-loaded mitochondria into a larger volume of Incubation Buffer without the radiolabel.

  • At various time points, take aliquots of the mitochondrial suspension and layer them on top of silicone oil in a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 1 minute to pellet the mitochondria through the oil, separating them from the external buffer.

  • Aspirate the aqueous layer and the oil.

  • Lyse the mitochondrial pellet with PCA and neutralize the extract.

  • Measure the remaining radioactivity in the mitochondrial pellet using a scintillation counter.

  • Calculate the rate of this compound efflux over time.

Reconstitution of Mitochondrial Inner Membrane Proteins into Proteoliposomes

This protocol describes the general procedure for reconstituting solubilized mitochondrial inner membrane proteins into artificial lipid vesicles (proteoliposomes) to study the activity of a specific transporter in a controlled environment.

Materials:

  • Isolated mitochondria.

  • Solubilization Buffer: 3% (w/v) Triton X-100, 50 mM NaCl, 10 mM Tris-HCl, pH 7.4.

  • Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin) prepared as liposomes.

  • Bio-Beads SM-2 for detergent removal.

  • Chromatography column.

Procedure:

  • Solubilize the mitochondrial inner membrane proteins by incubating the isolated mitochondria with Solubilization Buffer on ice.

  • Clarify the solubilized proteins by centrifugation at 100,000 x g for 30 minutes.

  • Mix the solubilized proteins with pre-formed liposomes.

  • Remove the detergent by incubation with Bio-Beads or by passing the mixture through a hydrophobic chromatography column. This allows the proteins to insert into the lipid bilayer, forming proteoliposomes.

  • The resulting proteoliposomes can be used in transport assays similar to those described for isolated mitochondria, by pre-loading them with a substrate and measuring the uptake or efflux of a radiolabeled substrate.

Proteoliposome_Workflow Workflow for Proteoliposome Reconstitution Start Isolated Mitochondria Solubilize Solubilize with Detergent Start->Solubilize Clarify Clarify by Ultracentrifugation Solubilize->Clarify Mix Mix Proteins with Liposomes Clarify->Mix Remove_Detergent Remove Detergent (e.g., Bio-Beads) Mix->Remove_Detergent Proteoliposomes Proteoliposomes Remove_Detergent->Proteoliposomes Assay Transport Assay Proteoliposomes->Assay

References

The Double-Edged Sword: Formate Overflow as a Key Driver of Cancer Progression and a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One-carbon (1C) metabolism, a complex network of pathways that transfer one-carbon units, is frequently upregulated in cancer. A critical and often overlooked consequence of this upregulation is the phenomenon of "formate overflow," where excess one-carbon units are released from the mitochondria as this compound. While traditionally viewed as a benign byproduct, emerging evidence reveals that this compound overflow plays a significant and multifaceted role in cancer progression. This technical guide provides a comprehensive overview of the significance of this compound overflow in cancer cells, detailing the underlying biochemical pathways, its impact on cellular processes such as invasion and metastasis, and the experimental protocols to investigate these phenomena. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target cancer metabolism.

The Biochemical Basis of this compound Overflow in Cancer

One-carbon metabolism is compartmentalized within the cell, with key reactions occurring in the cytoplasm, mitochondria, and nucleus. In cancer cells, there is a notable reliance on the mitochondrial arm of 1C metabolism to generate one-carbon units, primarily from serine.[1][2] This heightened mitochondrial activity, driven by the upregulation of key enzymes, leads to the production of this compound in excess of the cell's anabolic needs for nucleotide and amino acid synthesis.[1][3][4] This surplus this compound is then exported from the mitochondria and released into the tumor microenvironment, a phenomenon termed "this compound overflow."[3][4][5]

The Central Role of the Serine-to-Formate Pathway

The primary source of one-carbon units for this compound overflow is the catabolism of the amino acid serine.[3][6] Cancer cells exhibit an increased uptake of serine and often upregulate the de novo serine synthesis pathway (SSP) from the glycolytic intermediate 3-phosphoglycerate.[6][7] The key enzymes in this pathway are Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase 1 (PSAT1), and Phosphoserine Phosphatase (PSPH), which are frequently overexpressed in various cancers.[7][8][9]

Within the mitochondria, serine is converted to glycine (B1666218) by serine hydroxymethyltransferase 2 (SHMT2), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This is then further oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme highly expressed in a wide range of tumors and associated with poor prognosis.[10][11][12] Finally, 10-formyl-THF is converted to this compound and THF by methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L), a reaction that is also coupled to ATP synthesis.[1][13] The high NAD+/NADH ratio in the mitochondria favors the oxidative reactions that lead to this compound production.[2]

Key Enzymes Driving this compound Overflow

The upregulation of specific mitochondrial enzymes is critical for sustaining high levels of this compound overflow in cancer cells.

  • Serine Hydroxymethyltransferase 2 (SHMT2): Catalyzes the conversion of serine to glycine and 5,10-CH2-THF in the mitochondria. Its expression is elevated in many cancers.[1][2]

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): A bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-CH2-THF to 10-formyl-THF. MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers but is low or absent in most normal adult tissues, making it an attractive therapeutic target.[10][11][14]

  • Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L): Catalyzes the final step in mitochondrial this compound production, converting 10-formyl-THF to this compound and THF. Silencing MTHFD1L has been shown to decrease this compound overflow and reduce cancer cell invasiveness.[15][16]

The coordinated upregulation of these enzymes creates a robust pathway for serine-dependent this compound production that exceeds the biosynthetic demands of the cancer cell, leading to its release into the tumor microenvironment.[3][4]

The Pathophysiological Significance of this compound Overflow

Far from being an inert waste product, the this compound released by cancer cells actively shapes the tumor microenvironment and promotes key aspects of malignancy, particularly invasion and metastasis.

Promotion of Cancer Cell Invasion and Metastasis

Elevated extracellular this compound concentrations have been shown to promote the invasion of cancer cells, including glioblastoma and breast cancer.[15][16][17][18] This pro-invasive effect is concentration-dependent and can be abrogated by inhibiting the enzymes responsible for this compound overflow, such as MTHFD1L.[15][16][19] Mechanistically, this compound exerts its pro-invasive effects through several interconnected pathways:

  • Calcium Signaling: this compound can trigger an increase in intracellular calcium (Ca2+) levels.[15][16] This activation of calcium signaling is a critical upstream event that initiates a cascade leading to increased cell motility and invasion.[15][16]

  • Matrix Metalloproteinase (MMP) Activation: The this compound-induced calcium signaling leads to the increased activity and release of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[9][15][16] MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[9][17]

  • Lipid Metabolism Reprogramming: Recent studies have revealed a mechanistic link between this compound-induced invasion and alterations in lipid metabolism.[17][20] this compound can promote fatty acid synthesis, which in turn impacts cancer cell invasiveness and metastatic potential, partly through the regulation of MMP activity.[18][21]

A Signal of Cellular Stress

Interestingly, this compound overflow rates can increase when cancer cells are under stress, such as during chemotherapy-induced growth arrest.[15][16] This suggests that this compound may act as a stress signal, promoting tumor escape mechanisms when the primary tumor is under therapeutic attack.[15][16]

Quantitative Data on this compound Metabolism in Cancer

The following tables summarize key quantitative data related to this compound metabolism in cancer cells, providing a basis for comparison and experimental design.

ParameterValueCancer Type(s)Reference(s)
This compound Concentration in Tumor Interstitial Fluid Can significantly increase above 100 µMColorectal Cancer[18]
Plasma this compound Concentration (Human) 20–50 µMHealthy[18]
Pro-invasive this compound Concentration (in vitro) Significant effects observed starting from 100 µMGlioblastoma[18]
This compound Production Rate from Methionine Salvage ~0.2 mM/hHuman Fibrosarcoma[22]
1C Demand of Proliferating Mammalian Cells (in vitro) 0.2–3 mM/hVarious[22]

Table 1: this compound Concentrations and Fluxes in Cancer.

EnzymeObservationCancer Type(s)Reference(s)
MTHFD2 Upregulated in 19 different tumor typesPan-cancer[14]
MTHFD2 High expression correlates with poor survivalBreast Cancer[11]
SHMT2, MTHFD2, MTHFD1L Overexpressed in cancer cellsPan-cancer[2]
PHGDH, PSAT1, PSPH Upregulated in many cancersBreast Cancer, Melanoma, NSCLC[8][9]
ALDH1L2 Overexpressed in some cancer cellsVarious[2]
ALDH1L1 Consistently underexpressed in tumorsVarious[2]

Table 2: Expression of Key Enzymes in One-Carbon Metabolism in Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the significance of this compound overflow in cancer cells.

Stable Isotope Tracing of Serine Metabolism

This protocol allows for the quantitative analysis of serine flux through one-carbon metabolism and the determination of this compound production rates.

Objective: To trace the metabolic fate of serine-derived carbons and quantify this compound overflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Serine-free, glycine-free medium

  • [U-13C5]L-serine or [2,3,3-2H]L-serine

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

  • Cell Culture: Culture cells to ~80% confluency in complete medium.

  • Isotope Labeling:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Replace the medium with serine-free, glycine-free medium supplemented with dFBS and the desired concentration of the stable isotope-labeled serine (e.g., 200 µM [U-13C5]L-serine).

    • Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.

  • Metabolite Extraction:

    • Extracellular Metabolites: Collect the culture medium at each time point.

    • Intracellular Metabolites:

      • Quickly aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl.

      • Add 1 mL of ice-cold 80% methanol (B129727) to the plate and scrape the cells.

      • Transfer the cell suspension to a microcentrifuge tube.

      • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Analyze the mass isotopomer distribution of serine, glycine, and other downstream metabolites in the intracellular and extracellular fractions by LC-MS.

    • Derivatize and analyze this compound in the extracellular medium by GC-MS to determine its labeling pattern and quantify its secretion rate.

  • Data Analysis: Calculate the fractional contribution of serine to this compound production and determine the metabolic flux through the pathway.

Cancer Cell Invasion Assay

This protocol measures the effect of extracellular this compound on the invasive potential of cancer cells.

Objective: To assess the pro-invasive effect of this compound.

Materials:

  • Cancer cell line of interest

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • Matrigel or other extracellular matrix (ECM) gel

  • Serum-free cell culture medium

  • Complete cell culture medium (as chemoattractant)

  • Sodium this compound

  • Calcein-AM or crystal violet for cell staining

Protocol:

  • Coating of Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with ice-cold, serum-free medium to the desired concentration (e.g., 1-2 mg/mL).

    • Add 100 µL of the diluted Matrigel to the upper chamber of the Boyden inserts.

    • Incubate at 37°C for at least 2 hours to allow for gelation.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add sodium this compound to the cell suspension at various concentrations (e.g., 0, 100, 250, 500 µM).

    • Add 200 µL of the cell suspension to the upper chamber of the coated inserts.

  • Invasion:

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate at 37°C for 24-48 hours.

  • Quantification of Invasion:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the cells with crystal violet or a fluorescent dye like Calcein-AM.

    • Elute the crystal violet and measure absorbance, or quantify the fluorescence.

    • Alternatively, count the number of invaded cells in several fields of view under a microscope.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to this compound treatment.

Objective: To visualize and quantify this compound-induced calcium signaling.

Materials:

  • Cancer cell line of interest

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium this compound

  • Fluorescence microscope with a live-cell imaging system

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash cells with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal.

    • Perfuse the cells with HBSS containing the desired concentration of sodium this compound.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows described in this guide.

One_Carbon_Metabolism_and_Formate_Overflow cluster_glycolysis Glycolysis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_extracellular Tumor Microenvironment Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Serine_cyto Serine 3-PG->Serine_cyto SSP (PHGDH, PSAT1, PSPH) Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto->Serine_cyto THF_cyto THF 5,10-CH2-THF_cyto 5,10-CH2-THF THF_cyto->5,10-CH2-THF_cyto SHMT1 5,10-CH2-THF_cyto->THF_cyto SHMT1 SHMT1 Formate_cyto This compound 10-Formyl-THF_cyto 10-Formyl-THF Formate_cyto->10-Formyl-THF_cyto MTHFD1 Formate_TME This compound Formate_cyto->Formate_TME This compound Overflow MTHFD1 MTHFD1 Purine_synthesis Purine Synthesis 10-Formyl-THF_cyto->Purine_synthesis Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF 5,10-CH2-THF_mito 5,10-CH2-THF THF_mito->5,10-CH2-THF_mito SHMT2 10-Formyl-THF_mito 10-Formyl-THF 5,10-CH2-THF_mito->10-Formyl-THF_mito MTHFD2 (NAD+ -> NADH) SHMT2 SHMT2 MTHFD2 MTHFD2 Formate_mito This compound 10-Formyl-THF_mito->Formate_mito MTHFD1L (ADP -> ATP) MTHFD1L MTHFD1L Formate_mito->Formate_cyto

Caption: One-Carbon Metabolism and this compound Overflow Pathway in Cancer Cells.

Formate_Induced_Invasion_Pathway This compound Extracellular this compound Ca_increase Increased Intracellular Ca2+ This compound->Ca_increase Lipid_metabolism Altered Lipid Metabolism This compound->Lipid_metabolism MMP_activation MMP Activation (e.g., MMP-2, MMP-9) Ca_increase->MMP_activation ECM_degradation Extracellular Matrix Degradation MMP_activation->ECM_degradation Invasion Cancer Cell Invasion ECM_degradation->Invasion Lipid_metabolism->MMP_activation

Caption: Signaling Pathway of this compound-Induced Cancer Cell Invasion.

Isotope_Tracing_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (e.g., [U-13C5]L-serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Intracellular & Extracellular) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/GC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Mass Isotopomer Distribution, Metabolic Flux) LCMS_Analysis->Data_Analysis Result Quantification of This compound Overflow Data_Analysis->Result

Caption: Experimental Workflow for Stable Isotope Tracing of Serine Metabolism.

Conclusion and Future Directions

The phenomenon of this compound overflow represents a significant adaptation of cancer cell metabolism with profound implications for tumor progression. The release of excess this compound into the tumor microenvironment is not a passive process but an active mechanism that promotes cancer cell invasion and metastasis. The key mitochondrial enzymes that drive this compound production, particularly MTHFD2, are highly upregulated in cancer and represent promising targets for novel therapeutic interventions.

Future research should focus on several key areas:

  • Therapeutic Targeting: The development of specific inhibitors for MTHFD2 and MTHFD1L holds significant therapeutic potential.[10][23] Such inhibitors could not only curtail the biosynthetic capacity of cancer cells but also mitigate the pro-invasive effects of this compound overflow.

  • Biomarker Development: Measuring this compound levels in the plasma or tumor microenvironment could serve as a potential biomarker for tumors with highly active mitochondrial one-carbon metabolism and a more aggressive phenotype.

  • Immune Microenvironment: The impact of this compound overflow on immune cells within the tumor microenvironment is an emerging area of interest. Recent studies suggest that this compound supplementation can enhance the efficacy of anti-PD-1 immunotherapy by boosting T-cell function, highlighting the complex and context-dependent roles of this compound.[24][25][26][27]

A deeper understanding of the regulation and consequences of this compound overflow will undoubtedly open new avenues for the diagnosis and treatment of cancer. This technical guide provides a foundational resource for researchers to explore this critical aspect of cancer metabolism.

References

The Interplay of Formate Metabolism and the Folate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for cellular methylation. Central to this network are the interconnected pathways of formate metabolism and the folate cycle. This technical guide provides an in-depth exploration of the core relationship between these two metabolic processes, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding this intricate relationship is critical for researchers in various fields, including cancer biology, neurodevelopment, and drug development, as targeting these pathways holds significant therapeutic potential.

Core Concepts: The Folate Cycle and this compound Production

The folate cycle consists of a series of enzymatic reactions that utilize folate (vitamin B9) derivatives as coenzymes to accept, activate, and transfer one-carbon units at different oxidation states. These reactions are compartmentalized within the cell, occurring in both the cytoplasm and mitochondria, with distinct yet interconnected functions.

This compound, the simplest carboxylate, serves as a key one-carbon donor and a crucial link between the mitochondrial and cytosolic folate cycles. It is primarily produced in the mitochondria through the catabolism of serine and other substrates and is then transported to the cytosol to fuel various biosynthetic pathways.

Key Enzymes and Their Roles

A number of key enzymes orchestrate the interplay between this compound metabolism and the folate cycle. These enzymes are localized in different cellular compartments and play specific roles in the production, transfer, and utilization of one-carbon units.

  • Serine Hydroxymethyltransferase (SHMT): Exists as two isoforms, SHMT1 in the cytosol and SHMT2 in the mitochondria.[1] These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), representing a major entry point of one-carbon units into the folate cycle.[2][3]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD): This family of enzymes is crucial for the interconversion of one-carbon units.

    • MTHFD1: A trifunctional cytosolic enzyme with 5,10-methylenetetrahydrofolate dehydrogenase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 10-formyltetrahydrofolate synthetase activities.[4][5] The synthetase activity allows the incorporation of this compound into the cytosolic folate pool.[4]

    • MTHFD2 and MTHFD2L: Mitochondrial enzymes with dehydrogenase and cyclohydrolase activities that are essential for the production of 10-formyl-THF in the mitochondria.[6]

  • MTHFD1L (Mitochondrial 10-formyl-THF Synthetase): A monofunctional mitochondrial enzyme that catalyzes the final step in this compound production from 10-formyl-THF.[7][8][9]

  • ALDH1L2 (Mitochondrial 10-formyl-THF Dehydrogenase): A mitochondrial enzyme that can oxidize 10-formyl-THF to CO2 and THF, producing NADPH.[1][10][11]

Quantitative Data

A quantitative understanding of the relationship between this compound metabolism and the folate cycle is essential for building accurate metabolic models and for identifying potential therapeutic targets. The following tables summarize key quantitative data related to enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrate(s)KmVmaxkcatSource(s)
MTHFD1 (human, cytosolic)
Synthetase activityThis compound36.7 mM23.0 µmol/min/mg-[4]
ATP30.3 µM[4]
(6S)-THF364 µM[4]
Dehydrogenase activity5,10-CH2-THF-13.2 µmol/min/mg-[4]
MTHFD1L (human, mitochondrial) THF monoglutamate500 µM--[12][13]
THF triglutamate16 µM[12][13]
THF pentaglutamate3.6 µM[12][13]
ALDH1L2 (human, mitochondrial) 10-formyldideazafolate11.4 µM29.5 nmol/min/mg-[1]

Note: Data for kcat is not consistently available in the cited literature. "-" indicates data not found.

Table 2: Intracellular Metabolite Concentrations
MetaboliteCell LineCytosolic ConcentrationMitochondrial ConcentrationSource(s)
This compound HEK 293T (WT)~800 µM (estimated)-[14]
HEK 293T (MTHFD2 knockout)~140 µM (estimated)-[14]
5-Methyl-THF Lymphoblastoid cell line0.006 - 0.471 ng/mg protein-[12]
Folic Acid Lymphoblastoid cell line0.010 - 0.205 ng/mg protein-[12]
Homocysteine Lymphoblastoid cell line0.921 - 1.422 ng/mg protein-[12]

Note: Comprehensive data on the subcellular concentrations of all key metabolites is limited. The provided values represent a snapshot from specific studies. "-" indicates data not found.

Table 3: Metabolic Flux Rates in Cancer Cells
Metabolic FluxCell LineFlux RateConditionSource(s)
NADPH production from folate pathway HCT116~2 nmol/µL/h-[15]
Serine synthesis from 3-phosphoglycerate MDA-MB-231 (parental)Inferred flux-[16]
Mitochondrial serine consumption by folate cycle MDA-MB-231 (parental)Inferred flux-[16]

Note: Absolute flux rates are highly dependent on the cell type, culture conditions, and analytical methods used. The data presented here are illustrative examples.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the workflows used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Biochemical Pathways

Formate_Folate_Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 CHTHF_m 5,10-CH+-THF CH2THF_m->CHTHF_m MTHFD2/2L CHOTHF_m 10-CHO-THF CHTHF_m->CHOTHF_m MTHFD2/2L Formate_m This compound CHOTHF_m->Formate_m MTHFD1L CO2_m CO2 CHOTHF_m->CO2_m ALDH1L2 NADPH_m NADPH CHOTHF_m->NADPH_m ALDH1L2 Formate_c This compound Formate_m->Formate_c Transport Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 dTMP dTMP Synthesis CH2THF_c->dTMP CHTHF_c 5,10-CH+-THF CHTHF_c->CH2THF_c MTHFD1 (Dehydrogenase) CHOTHF_c 10-CHO-THF CHOTHF_c->CHTHF_c MTHFD1 (Cyclohydrolase) Purines Purine Synthesis CHOTHF_c->Purines Formate_c->CHOTHF_c MTHFD1 (Synthetase)

Caption: Interplay between mitochondrial and cytosolic folate cycles.

Experimental Workflow: Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture Cell Culture IsotopeLabeling Stable Isotope Labeling (e.g., 13C-Serine) CellCulture->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS MassIsotopomer Mass Isotopomer Distribution Analysis LCMS->MassIsotopomer FluxCalculation Flux Calculation (e.g., INCA, COBRA) MassIsotopomer->FluxCalculation MetabolicModel Metabolic Network Model MetabolicModel->FluxCalculation FluxMap Metabolic Flux Map FluxCalculation->FluxMap

Caption: Workflow for metabolic flux analysis using stable isotopes.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides an overview of key methodologies used to investigate the relationship between this compound metabolism and the folate cycle.

Quantification of this compound

Method: Colorimetric Assay using a Commercial Kit

This method provides a straightforward and sensitive means to quantify this compound in various biological samples.

Principle: this compound is oxidized by this compound dehydrogenase to produce a colored product that can be measured spectrophotometrically at 450 nm.

Protocol Outline:

  • Sample Preparation:

    • Serum/Plasma: Can often be used directly or with minimal dilution in the provided assay buffer.

    • Cell/Tissue Lysates: Homogenize cells or tissue in the assay buffer. Centrifuge to remove insoluble debris.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations using the provided stock solution.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the enzyme mix, substrate mix, and assay buffer according to the kit's instructions.

    • Add the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 60 minutes).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

Quantification of Folate Species by LC-MS/MS

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of multiple folate species.

Protocol Outline:

  • Sample Preparation:

    • Stabilization: Immediately after collection, stabilize folate species in samples (e.g., serum, cell lysates) by adding an antioxidant like ascorbic acid.

    • Internal Standards: Add a mixture of stable isotope-labeled internal standards for each folate species to be quantified.

    • Protein Precipitation: Precipitate proteins using a solvent like acetonitrile.

    • Extraction: Centrifuge the sample and collect the supernatant containing the folates.

    • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • LC Separation:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Separate the different folate species using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water and methanol (B129727) with an acid modifier).

  • MS/MS Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Use selected reaction monitoring (SRM) to detect and quantify each folate species and its corresponding internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate calibration curves for each folate species using known concentrations of standards.

    • Calculate the concentration of each folate species in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Metabolic Flux Analysis (MFA) using Stable Isotope Tracing

Method: Stable Isotope-Resolved Metabolomics

MFA allows for the quantitative determination of the rates (fluxes) of metabolic pathways.

Protocol Outline:

  • Experimental Design:

    • Select an appropriate stable isotope-labeled tracer (e.g., [U-13C]-serine, [2,3,3-2H]-serine) to probe the pathway of interest.

    • Design the labeling experiment, including the duration of labeling to achieve isotopic steady-state for the metabolites of interest.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing the stable isotope-labeled tracer and continue the culture for the predetermined time.

  • Metabolite Extraction and Analysis:

    • Rapidly quench metabolism and extract intracellular metabolites.

    • Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., serine, glycine, purines, dTMP).

  • Computational Modeling and Flux Calculation:

    • Construct a stoichiometric model of the metabolic network being studied.

    • Use specialized software (e.g., INCA, COBRA) to fit the experimentally determined MIDs to the metabolic model.

    • The software then calculates the metabolic flux rates that best explain the observed labeling patterns.

  • Flux Map Visualization:

    • Visualize the calculated flux rates on a metabolic map to understand the flow of carbon through the network.

Conclusion

The intricate relationship between this compound metabolism and the folate cycle is a cornerstone of cellular biosynthesis and homeostasis. The compartmentalization of these pathways between the mitochondria and cytosol, linked by the transport of this compound, allows for a flexible and robust system to meet the cell's demands for one-carbon units. As highlighted in this guide, quantitative analysis through techniques like metabolic flux analysis and detailed enzymatic characterization is crucial for a deeper understanding of this interplay. For researchers in oncology and other fields, a thorough grasp of these metabolic pathways is paramount for the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseased cells. The methodologies and data presented herein provide a solid foundation for further investigation into this critical area of cellular metabolism.

References

Compartmentalization of Formate Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Cytosolic and Mitochondrial Contributions to One-Carbon Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formate, a key one-carbon (1C) metabolite, stands at the crossroads of major biosynthetic and energy-producing pathways. Its production is spatially organized within the cell, primarily occurring in the cytosol and mitochondria. This compartmentalization is crucial for maintaining cellular homeostasis and supporting the metabolic demands of proliferation and other physiological processes. Understanding the distinct roles and regulation of cytosolic and mitochondrial this compound synthesis is paramount for researchers in metabolic diseases, cancer biology, and drug development. This technical guide provides a comprehensive overview of the current knowledge on this topic, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Core Concepts: The Dichotomy of this compound Production

The primary source of this compound in mammalian cells is the catabolism of serine.[1][2] This process occurs in both the cytosol and mitochondria through parallel pathways, each with its unique set of enzymes and regulatory mechanisms.

Mitochondrial this compound Production: The Powerhouse of One-Carbon Units

The mitochondrial pathway is considered the primary source of this compound for the cell.[2][3][4] This high rate of production often exceeds the immediate biosynthetic needs of the mitochondria, leading to a phenomenon known as "this compound overflow" into the cytosol.[2][5][6] This overflow is critical for supplying the cytosol with the one-carbon units necessary for purine (B94841) and thymidylate synthesis.[3][4]

The key enzymatic steps in mitochondrial serine-dependent this compound production are:

  • Serine Hydroxymethyltransferase 2 (SHMT2): Converts serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][7][8]

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) and MTHFD2L: A bifunctional enzyme that oxidizes 5,10-CH2-THF to 5,10-methenyl-THF (5,10-CH=THF) and then hydrates it to 10-formyltetrahydrofolate (10-CHO-THF).[9][10] MTHFD2 can utilize both NAD+ and NADP+ as cofactors.[10]

  • Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L): Catalyzes the hydrolysis of 10-CHO-THF to this compound and THF.[11]

Cytosolic this compound Production: A Supporting Role

The cytosolic pathway for this compound production mirrors the mitochondrial pathway but is catalyzed by a different set of isozymes. While it can produce this compound, under many conditions, the cytosolic pathway runs in the reverse direction to assimilate this compound that has been transported from the mitochondria.[2]

The key enzymatic steps in cytosolic serine-dependent this compound production are:

  • Serine Hydroxymethyltransferase 1 (SHMT1): The cytosolic counterpart to SHMT2, catalyzing the conversion of serine and THF to glycine and 5,10-CH2-THF.[1][7][8]

  • Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1): A trifunctional enzyme that sequentially catalyzes the dehydrogenase, cyclohydrolase, and synthetase reactions to convert 5,10-CH2-THF to 10-CHO-THF and ultimately to this compound.[11]

Other Sources of this compound

While serine is the major precursor, other metabolic pathways also contribute to the cellular this compound pool in both compartments:

  • Tryptophan Catabolism: The breakdown of tryptophan in the cytosol produces kynurenine (B1673888) and this compound.[12]

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex can produce 5,10-CH2-THF from glycine, which can then be converted to this compound.

  • Choline Oxidation: The catabolism of choline, which occurs in both the cytosol and mitochondria, can generate one-carbon units that contribute to the this compound pool.

Quantitative Data on this compound Production

Directly quantifying the absolute contribution of each compartment to the total cellular this compound pool is experimentally challenging. However, a combination of metabolic flux analysis, stable isotope tracing, and enzyme kinetics provides valuable insights.

Table 1: Estimated this compound Production Rates and Concentrations
ParameterCompartmentValueCell Type/ConditionReference
This compound Production Rate Whole Cell0.2–3 mM/hProliferating mammalian cells[2]
MitochondriaHigh (major contributor)General[2][3]
CytosolVariable (can be net consumer)General[2]
Intracellular this compound Concentration Whole Cell> 1 mMGeneral[13][14]
Serum/Blood10-100 µMHuman[12][13][14]
Table 2: Kinetic Properties of Key Enzymes in this compound Production
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)CompartmentReference
Human SHMT1 L-Serine130 ± 1014.5 ± 0.4Cytosol[1][8]
Tetrahydrofolate11 ± 1-Cytosol[1][8]
Human SHMT2 L-Serine720 ± 4033.0 ± 0.9Mitochondria[1][8]
Tetrahydrofolate19 ± 1-Mitochondria[1][8]
Human MTHFD2 5,10-CH2-THF (NAD⁺)13 ± 2140 ± 5Mitochondria[9]
5,10-CH2-THF (NADP⁺)8 ± 190 ± 3Mitochondria[10]
Human MTHFD1 5,10-CH2-THF~25-Cytosol
10-CHO-THF~10-Cytosol

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, folate polyglutamylation state). The data presented here are representative values.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound Production using [¹³C]Serine

This method allows for the quantification of the relative contribution of serine to the this compound pool and can be adapted to differentiate between cytosolic and mitochondrial production.

Materials:

  • Cell culture medium deficient in serine.

  • [U-¹³C₃]L-serine.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Solvents for metabolite extraction (e.g., 80% methanol).

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere.

  • Labeling: Replace the growth medium with serine-free medium supplemented with a known concentration of [U-¹³C₃]L-serine. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into intracellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using an LC-MS system capable of separating and detecting this compound and other relevant metabolites.

    • Monitor the mass isotopologue distribution (MID) of this compound. The M+1 isotopologue of this compound ([¹³C₁]this compound) will indicate its origin from the labeled serine.

  • Data Analysis: Calculate the percentage of the this compound pool derived from serine by dividing the peak area of [¹³C₁]this compound by the sum of the peak areas of all this compound isotopologues.

Protocol 2: Subcellular Fractionation for Metabolite Analysis

This protocol uses digitonin (B1670571) to selectively permeabilize the plasma membrane, allowing for the separation of the cytosolic and mitochondrial fractions.

Materials:

  • Digitonin.

  • Hypotonic lysis buffer (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4).

  • Mitochondrial isolation buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Centrifuge capable of reaching at least 12,000 x g.

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization or scraping and wash them twice with ice-cold PBS.

  • Plasma Membrane Permeabilization:

    • Resuspend the cell pellet in a small volume of ice-cold hypotonic lysis buffer containing a carefully titrated concentration of digitonin. The optimal digitonin concentration needs to be determined empirically for each cell type to ensure selective permeabilization of the plasma membrane without disrupting the mitochondrial membranes.[15][16][17][18]

    • Incubate on ice for a short period (e.g., 5 minutes) with gentle agitation.

  • Separation of Cytosol and Mitochondria:

    • Centrifuge the cell suspension at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the intact mitochondria and nuclei.

    • Carefully collect the supernatant, which represents the cytosolic fraction.

  • Mitochondrial Lysis:

    • Wash the pellet from the previous step with mitochondrial isolation buffer to remove residual cytosolic components.

    • Resuspend the pellet in a lysis buffer suitable for disrupting mitochondria (e.g., a buffer containing a higher concentration of detergent or through sonication).

    • Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the mitochondrial debris.

    • The supernatant contains the mitochondrial metabolites.

  • Metabolite Analysis: Analyze the this compound concentration in both the cytosolic and mitochondrial fractions using a suitable assay, such as an enzymatic assay or LC-MS.

Visualizing the Pathways: Graphviz Diagrams

Signaling Pathway of this compound Production

Formate_Production_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 CHTHF_c 5,10-CH=THF CH2THF_c->CHTHF_c MTHFD1 (Dehydrogenase) Thymidylate_c Thymidylate CH2THF_c->Thymidylate_c CHOTHF_c 10-CHO-THF CHTHF_c->CHOTHF_c MTHFD1 (Cyclohydrolase) Formate_c This compound CHOTHF_c->Formate_c MTHFD1 (Synthetase) Purines_c Purines CHOTHF_c->Purines_c Formate_c->CHOTHF_c MTHFD1 (Synthetase) Tryptophan_c Tryptophan Tryptophan_c->Formate_c Kynurenine_c Kynurenine Tryptophan_c->Kynurenine_c IDO/TDO, AFMID Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 CHTHF_m 5,10-CH=THF CH2THF_m->CHTHF_m MTHFD2/2L CHOTHF_m 10-CHO-THF CHTHF_m->CHOTHF_m MTHFD2/2L Formate_m This compound CHOTHF_m->Formate_m MTHFD1L Formate_m->Formate_c Transport

Caption: Compartmentalization of major this compound production pathways.

Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Seed Cells Incubate Incubate with [U-13C]Serine Start->Incubate Harvest Harvest Cells at Time Points Incubate->Harvest Wash Wash with PBS Harvest->Wash Extract Metabolite Extraction (80% Methanol) Wash->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Processing & Isotopologue Analysis LCMS->Data Interpretation Interpretation of This compound Labeling Data->Interpretation

References

The Pivotal Role of Formate in Embryonic Development and the Prevention of Neural Tube Defects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of preventative medicine for neural tube defects (NTDs) has long been dominated by folic acid supplementation. While remarkably successful, a significant portion of NTDs remain resistant to this intervention, pointing to a more complex underlying metabolic etiology. Emerging research has identified formate , a key one-carbon unit, as a critical player in embryonic development, particularly in the context of these folic acid-resistant NTDs. This technical guide provides a comprehensive overview of the role of this compound in neurulation, its connection to one-carbon metabolism, and its potential as a therapeutic agent. We present quantitative data from key animal studies, detailed experimental protocols for researchers, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and prevent NTDs.

Introduction: Beyond Folic Acid

Neural tube defects, including spina bifida and anencephaly, are severe congenital malformations arising from the incomplete closure of the neural tube during early embryonic development.[1] While periconceptional folic acid supplementation has reduced the prevalence of NTDs by up to 70%, a substantial number of cases persist, highlighting the existence of folic acid-resistant mechanisms.[1] This resistance has spurred investigation into the intricacies of one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides and for methylation reactions, both of which are critical for the rapid cell proliferation and differentiation that characterize embryogenesis.[2]

This compound, a simple one-carbon molecule, has emerged as a key downstream metabolite in the folate pathway. It acts as a crucial link between mitochondrial and cytosolic one-carbon metabolism, serving as a primary source of one-carbon units for essential biosynthetic processes.[3] This guide will delve into the scientific evidence underscoring the indispensable role of this compound in embryonic development and its demonstrated efficacy in preventing NTDs in relevant animal models.

The Biochemical Role of this compound in Embryogenesis

This compound is a central intermediate in one-carbon metabolism, a metabolic network that provides single-carbon units for various biosynthetic pathways.[3] These pathways are especially critical during embryogenesis due to the high demand for DNA synthesis, cell division, and epigenetic regulation.

One-Carbon Metabolism: A Tale of Two Compartments

One-carbon metabolism is compartmentalized within the cell, with interconnected pathways operating in the mitochondria and the cytosol.[4][5]

  • Mitochondrial One-Carbon Metabolism: The primary source of this compound is the mitochondrion, where it is generated from the catabolism of serine, glycine (B1666218), sarcosine, and dimethylglycine.[6][7] The glycine cleavage system (GCS) is a major contributor to mitochondrial one-carbon unit production from glycine.[8][9] The enzyme Mthfd1l (methylenetetrahydrofolate dehydrogenase 1-like) plays a crucial role in producing this compound from 10-formyl-tetrahydrofolate (10-formyl-THF).[10]

  • Cytosolic One-Carbon Metabolism: this compound produced in the mitochondria is transported to the cytosol, where it is utilized for two main purposes:

    • Nucleotide Synthesis: this compound is a direct precursor for de novo purine (B94841) synthesis and is also required for the synthesis of thymidylate (a pyrimidine), both of which are essential building blocks of DNA and RNA.[11][12]

    • Methylation Cycle: this compound contributes to the pool of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. These epigenetic modifications are vital for regulating gene expression during development.[12]

This compound as a Key One-Carbon Donor

The transport of this compound from the mitochondria to the cytosol is a critical step in supplying one-carbon units for these essential processes. Disruptions in this transport or in mitochondrial this compound production can lead to a deficit of one-carbon units in the cytosol, impairing DNA synthesis and methylation reactions, which can have catastrophic consequences for the rapidly developing embryo, leading to NTDs.

Experimental Evidence: this compound Rescues Neural Tube Defects in Animal Models

Compelling evidence for the critical role of this compound in preventing NTDs comes from studies using mouse models that exhibit folic acid-resistant NTDs.

The Slc25a32 Knockout Mouse Model

The Slc25a32 gene encodes a mitochondrial folate transporter responsible for importing tetrahydrofolate (THF) into the mitochondria.[13] Knockout of this gene in mice leads to 100% penetrant cranial NTDs that are resistant to folic acid (5-methyl-THF) supplementation.[13] This suggests that the defect lies in the mitochondrial utilization of folate to produce one-carbon units.

Crucially, maternal supplementation with calcium this compound in the drinking water was able to prevent NTDs in 78% of the Slc25a32 knockout offspring.[13][14] This demonstrates that bypassing the mitochondrial production defect by providing an exogenous source of this compound can rescue the NTD phenotype.

The Curly Tail (Grhl3) Mouse Model

The curly tail mouse is a well-established model for folate-resistant NTDs, primarily spina bifida, caused by a hypomorphic allele of the Grhl3 gene.[15] While folic acid supplementation is ineffective in this model, maternal supplementation with sodium this compound in the drinking water showed a significant dose-dependent reduction in the frequency of spina bifida.[15] This finding further supports the hypothesis that providing a direct source of one-carbon units can overcome defects in the upstream folate metabolic pathway.

The Mthfd1l Knockout Mouse Model

Mice lacking the Mthfd1l gene, which is essential for mitochondrial this compound production, exhibit 100% penetrant NTDs.[10] As with the Slc25a32 model, these defects are not preventable with folic acid. However, maternal this compound supplementation significantly reduces the incidence of NTDs in Mthfd1l knockout embryos, directly implicating a deficiency in mitochondrial this compound production as the cause of the developmental defects.[6][10]

Data Presentation

The following tables summarize the key quantitative data from the animal model studies discussed above.

Table 1: Efficacy of this compound Supplementation in Preventing Neural Tube Defects in Mouse Models

Mouse ModelGene DefectNTD PhenotypeThis compound Supplementation RouteThis compound ConcentrationNTD Prevention RateReference
Slc25a32 knockoutMitochondrial folate transporter100% cranial NTDsDrinking water (Calcium this compound)0.1 M78.1%[13]
Curly tailGrhl3 (Grainyhead-like 3)Spina bifida, exencephalyDrinking water (Sodium this compound)20 mg/mlSignificant reduction[15]
Curly tailGrhl3 (Grainyhead-like 3)Spina bifida, exencephalyDrinking water (Sodium this compound)30 mg/mlSpina bifida reduced to 2.9%[15]
Mthfd1l knockoutMitochondrial 10-formyl-THF synthetase100% NTDs (craniorachischisis, exencephaly)Drinking water (Sodium this compound)7.5 mg/mlSignificant reduction[10]

Table 2: this compound Levels in Embryonic Tissues of the Slc25a32 Knockout Mouse Model

GenotypeEmbryonic StageTissueThis compound Amount (relative to wild-type)Reference
Slc25a32-/-E11.5Whole embryoSignificantly lower[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Maternal this compound Supplementation in Mice

Objective: To provide a continuous and stable source of this compound to pregnant dams to assess its impact on embryonic development.

Materials:

  • Calcium this compound (Ca(HCOO)₂) or Sodium this compound (NaHCO₂)

  • Standard laboratory mouse chow

  • Drinking water bottles

  • Pregnant female mice (e.g., Slc25a32+/-, curly tail)

Procedure:

  • Prepare a stock solution of the desired this compound salt in sterile drinking water. For example, a 0.1 M calcium this compound solution or a 20-30 mg/ml sodium this compound solution.[13][15]

  • Provide the this compound-supplemented drinking water to the pregnant dams ad libitum from the time of plugging (embryonic day 0.5) until the desired embryonic stage for analysis.

  • Replace the this compound solution every 2-3 days to ensure freshness and stability.

  • Monitor the daily water intake of the mice to estimate the daily dose of this compound.

  • At the desired embryonic stage (e.g., E10.5-E12.5), euthanize the pregnant dams according to approved animal care protocols and dissect the embryos for analysis.

Generation and Genotyping of Slc25a32 Knockout Mice

Objective: To generate and identify mice with a targeted disruption of the Slc25a32 gene.

Procedure for Generation (based on gene trap technology): [1][13]

  • Obtain embryonic stem (ES) cells containing a gene-trap vector inserted into the Slc25a32 gene.

  • Inject the targeted ES cells into blastocysts from a suitable mouse strain.

  • Transfer the injected blastocysts into pseudopregnant female mice.

  • Screen the resulting chimeric offspring for germline transmission of the gene-trap allele.

  • Establish a breeding colony of heterozygous (Slc25a32+/-) mice.

Procedure for Genotyping:

  • Collect a small tissue sample from each mouse (e.g., tail tip or ear punch) at weaning age (approximately 21 days).

  • Extract genomic DNA from the tissue sample using a standard DNA extraction protocol (e.g., proteinase K digestion followed by phenol-chloroform extraction or a commercial kit).[17]

  • Perform polymerase chain reaction (PCR) using primers specific for the wild-type and the gene-trapped Slc25a32 alleles.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).

Whole Embryo Culture for Neural Tube Defect Analysis

Objective: To culture mouse embryos ex utero to directly observe and manipulate neural tube development.[18][19][20]

Materials:

  • Timed-pregnant female mice (e.g., at E8.5)

  • Dissecting microscope

  • Watchmaker's forceps

  • Roller culture apparatus

  • Culture medium: Typically 100% rat serum, heat-inactivated.[4]

  • Culture bottles

  • Gas mixture (e.g., 5% O₂, 5% CO₂, 90% N₂)

Procedure:

  • Euthanize a timed-pregnant female mouse at the desired embryonic stage (e.g., E8.5).

  • Dissect the uterus and isolate the individual decidual swellings.

  • Under a dissecting microscope, carefully dissect the embryos out of the decidua, Reichert's membrane, and yolk sac, leaving the amnion intact.

  • Place the embryos in a culture bottle containing pre-warmed and gassed culture medium.

  • Gas the culture bottles with the appropriate gas mixture and place them in a roller culture apparatus at 37°C.

  • Culture the embryos for the desired period (e.g., 24-48 hours), observing neural tube closure and overall development at regular intervals.

  • At the end of the culture period, score the embryos for the presence and type of NTDs.

Quantification of this compound in Embryonic Tissues by GC-MS

Objective: To accurately measure the concentration of this compound in embryonic tissues.

Materials:

  • Embryonic tissue samples

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Derivatizing agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide, PFBBr)

  • Organic solvent for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure (based on established methods):

  • Homogenize the embryonic tissue in a suitable buffer on ice.

  • Add a known amount of the internal standard to the homogenate.

  • Deproteinize the sample (e.g., by adding a precipitating agent and centrifuging).

  • Transfer the supernatant to a new tube.

  • Perform a derivatization reaction by adding the derivatizing agent (e.g., PFBBr) and incubating at an elevated temperature (e.g., 60°C).

  • Extract the derivatized this compound into an organic solvent (e.g., hexane).

  • Analyze the organic extract by GC-MS, monitoring for the specific ions corresponding to the derivatized this compound and the internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in this compound metabolism and its role in providing one-carbon units for essential biosynthetic processes.

One_Carbon_Metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2_THF_mito 5,10-CH2-THF Serine_mito->CH2_THF_mito SHMT2 Glycine_mito->CH2_THF_mito GCS THF_mito THF THF_mito->CH2_THF_mito CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2/2L CHO_THF_mito->THF_mito Formate_mito This compound CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto This compound Formate_mito->Formate_cyto Transport SLC25A32 SLC25A32 (Folate Transporter) SLC25A32->THF_mito Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Glycine_cyto->Serine_cyto SHMT1 THF_cyto THF THF_cyto->SLC25A32 Transport CH2_THF_cyto 5,10-CH2-THF THF_cyto->CH2_THF_cyto Methionine Methionine THF_cyto->Methionine MTR CH2_THF_cyto->THF_cyto Thymidylate Thymidylate Synthesis CH2_THF_cyto->Thymidylate CHO_THF_cyto 10-CHO-THF Purines Purine Synthesis CHO_THF_cyto->Purines Formate_cyto->CHO_THF_cyto MTHFD1 SAM S-adenosylmethionine (SAM) Methionine->SAM Methylation DNA/RNA/Protein Methylation SAM->Methylation Experimental_Workflow cluster_animal_model Animal Model Generation & Breeding cluster_intervention Intervention cluster_analysis Embryo Analysis cluster_data Data Interpretation start Generate/Obtain NTD Mouse Model (e.g., Slc25a32+/-) breeding Set up Timed Matings start->breeding supplementation Maternal this compound Supplementation (in drinking water) breeding->supplementation control Control Group (no supplementation) breeding->control genotyping Genotype Offspring statistics Statistical Analysis genotyping->statistics Correlate with phenotype dissection Dissect Embryos (e.g., at E11.5) supplementation->dissection control->dissection phenotyping Phenotypic Analysis (Score for NTDs) dissection->phenotyping biochemical Biochemical Analysis (this compound levels, Nucleotide pools) dissection->biochemical molecular Molecular Analysis (Gene expression) dissection->molecular phenotyping->statistics biochemical->statistics molecular->statistics conclusion Conclusion on this compound's Role in NTD Prevention statistics->conclusion

References

The Pivotal Role of Formate in Neurodegenerative Disease Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging evidence implicates formate, a key intermediate of one-carbon metabolism, in the intricate web of pathways underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. This technical guide synthesizes current knowledge on this compound's involvement in these pathologies, focusing on its contributions to mitochondrial dysfunction, neuroinflammation, and the aggregation of pathogenic proteins. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for researchers and drug development professionals in this critical area of neuroscience.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the etiologies are complex and multifactorial, disruptions in fundamental metabolic processes are increasingly recognized as central to their pathogenesis. One-carbon (1C) metabolism, a network of interconnected pathways that transfer one-carbon units, is essential for numerous cellular functions, including nucleotide synthesis, methylation reactions, and redox homeostasis. This compound is a critical currency in this network, shuttling one-carbon units between the mitochondria and cytoplasm. Dysregulation of this compound production and utilization can have profound consequences for neuronal health, contributing to the pathological cascades observed in Alzheimer's disease (AD) and Parkinson's disease (PD).

This compound and One-Carbon Metabolism in Neurodegeneration

One-carbon metabolism is compartmentalized within the cell, with distinct but interconnected cycles in the cytoplasm, mitochondria, and nucleus.[1][2][3] The mitochondrial pathway, driven by the enzyme serine hydroxymethyltransferase 2 (SHMT2), is a major source of this compound.[4] This this compound can then be exported to the cytoplasm to fuel purine (B94841) and thymidylate synthesis or be utilized in other metabolic pathways.

Several key enzymes in the this compound metabolic network have been genetically linked to neurodegenerative diseases. Polymorphisms in the gene encoding methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L), a mitochondrial enzyme that produces this compound, have been associated with late-onset Alzheimer's disease.[5][6] Aldehyde dehydrogenase 1 family member L1 (ALDH1L1), a cytosolic enzyme that consumes this compound, is highly expressed in astrocytes, glial cells that play a crucial role in brain homeostasis and are implicated in AD pathology.[7][8] Furthermore, SHMT2 has been directly implicated in the pathophysiology of Alzheimer's disease.[9]

Signaling Pathways

The intricate network of one-carbon metabolism and its connection to downstream neurodegenerative processes are visualized in the following diagrams.

One_Carbon_Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Methylene_THF_mito 5,10-Methylene-THF Serine_mito->Methylene_THF_mito SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Formyl_THF_mito 10-Formyl-THF Methylene_THF_mito->Formyl_THF_mito MTHFD2/L Formate_mito This compound Formyl_THF_mito->Formate_mito MTHFD1L CO2_mito CO2 Formyl_THF_mito->CO2_mito Formate_cyto This compound Formate_mito->Formate_cyto Transport Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Serine_cyto->Methylene_THF_cyto SHMT1 THF_cyto THF THF_cyto->Methylene_THF_cyto Methionine Methionine Cycle (Methylation) THF_cyto->Methionine Methylene_THF_cyto->THF_cyto Formyl_THF_cyto 10-Formyl-THF Methylene_THF_cyto->Formyl_THF_cyto MTHFD1 Thymidylate Thymidylate Synthesis Methylene_THF_cyto->Thymidylate Formyl_THF_cyto->THF_cyto MTHFD1 Purines Purine Synthesis Formyl_THF_cyto->Purines Formate_cyto->THF_cyto MTHFD1 SHMT2 SHMT2 MTHFD2 MTHFD2/L MTHFD1L MTHFD1L SHMT1 SHMT1 MTHFD1 MTHFD1 ALDH1L1 ALDH1L1

Figure 1: Overview of mitochondrial and cytosolic one-carbon metabolism pathways.

Quantitative Data on this compound Levels in Neurodegenerative Diseases

Alterations in this compound levels have been observed in patients with Alzheimer's disease. A study on metabolite profiling in cerebrospinal fluid (CSF) and blood serum revealed significantly lower concentrations of this compound in the CSF of AD patients compared to mild cognitive impairment (MCI) and control groups.[10]

DiseaseSample TypePatient GroupControl GroupFold Change / p-valueReference
Alzheimer's DiseaseCSFAlzheimer's DiseaseHealthy Controls, MCISignificantly Lower (p=0.0438 for valine, this compound mentioned as lower)[10]
Parkinson's DiseaseCSFParkinson's DiseaseHealthy ControlsGeneral decrease in metabolites, this compound not specified[3]

Table 1: Summary of Quantitative Data on this compound Levels.

This compound's Role in Pathogenic Protein Aggregation

The aggregation of amyloid-beta (Aβ) and tau proteins are hallmark pathological features of Alzheimer's disease. While the precise mechanisms are still under investigation, this compound may play a role in these processes.

Amyloid-Beta Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro.[11][12][13][14] The assay relies on the fluorescence enhancement of ThT upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Amyloid_Beta_Aggregation_Workflow Monomers Aβ Monomers Oligomers Soluble Oligomers Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (Plaques) Protofibrils->Fibrils ThT Thioflavin T Fibrils->ThT Binding This compound This compound This compound->Oligomers Modulates kinetics? Fluorescence Fluorescence Measurement ThT->Fluorescence Excitation

Figure 2: Experimental workflow for monitoring amyloid-beta aggregation with Thioflavin T.

Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein leads to its aggregation into neurofibrillary tangles (NFTs), another key pathological feature of AD. Western blotting with phospho-specific tau antibodies, such as AT8 (recognizing phosphorylation at Ser202 and Thr205), is a standard method to assess tau phosphorylation status.[15][16][17][18]

Tau_Phosphorylation_Workflow Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases Aggregates Paired Helical Filaments (NFTs) pTau->Aggregates SDS_PAGE SDS-PAGE pTau->SDS_PAGE This compound This compound Kinases Kinases (e.g., GSK3β) This compound->Kinases Modulates activity? Western_Blot Western Blot SDS_PAGE->Western_Blot AT8_Ab AT8 Antibody Western_Blot->AT8_Ab Probing Detection Detection AT8_Ab->Detection Formate_Neuroinflammation This compound Elevated this compound Microglia Microglia This compound->Microglia Stimulates? Activated_Microglia Activated Microglia (M1 Phenotype) Microglia->Activated_Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Activated_Microglia->Cytokines Release Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage

References

The Formate Connection: Fueling Cancer Cell Proliferation and Malignancy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the critical, yet often overlooked, metabolic alterations lies within one-carbon (1C) metabolism and the central role of formate. This technical guide delves into the intricate mechanisms by which cancer cells harness this compound to drive proliferation, invasion, and metastasis. We will explore the core biochemical pathways, present key quantitative data, provide detailed experimental protocols for studying this compound metabolism, and visualize the complex signaling networks involved. A comprehensive understanding of this this compound-driven axis is paramount for the development of novel therapeutic strategies targeting cancer's metabolic vulnerabilities.

Introduction: The Significance of One-Carbon Metabolism in Cancer

Altered metabolism is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of continuous growth.[1][2] Central to this metabolic rewiring is the one-carbon (1C) metabolism pathway, a complex network of interconnected reactions that transfer one-carbon units for the synthesis of essential biomolecules. These 1C units are indispensable for the de novo synthesis of nucleotides (purines and thymidylate) and for methylation reactions, both of which are critical for DNA replication, repair, and gene expression in highly proliferative cancer cells.[3][4]

A key product and carrier of these one-carbon units is this compound. While historically viewed as a simple metabolic intermediate, recent evidence has illuminated this compound's multifaceted role in cancer progression. Cancer cells not only utilize this compound for anabolic processes but often produce it in excess, a phenomenon termed "this compound overflow."[5][6] This surplus this compound is not merely a waste product but an active signaling molecule that promotes a more aggressive and invasive cancer phenotype.[7][8] This guide will provide a comprehensive overview of the mechanisms governing this compound production and utilization in cancer cells and its downstream consequences on tumor progression.

The Biochemical Core: this compound Production and Utilization in Cancer Cells

The generation and utilization of this compound in cancer cells is a compartmentalized process, primarily involving the cytoplasm and mitochondria. Serine is a major source of one-carbon units that are ultimately converted to this compound.[9]

Mitochondrial this compound Production: The Powerhouse of One-Carbon Units

Mitochondria serve as the primary hub for this compound synthesis in many cancer cells.[10] The mitochondrial arm of the one-carbon pathway is a significant source of not only this compound but also glycine (B1666218), NADPH, and ATP, all of which are crucial for cancer cell survival and proliferation.[10][11] The key enzymatic steps are as follows:

  • Serine to Glycine Conversion: Serine is transported into the mitochondria where Serine Hydroxymethyltransferase 2 (SHMT2) catalyzes its conversion to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[4][12]

  • Oxidation to 10-Formyl-THF: 5,10-CH2-THF is then oxidized to 10-formyl-tetrahydrofolate (10-CHO-THF) in a two-step process catalyzed by the bifunctional enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) .[13][14]

  • This compound Release: Finally, Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L) catalyzes the conversion of 10-CHO-THF to this compound and THF, a reaction that is coupled to ATP synthesis.[15][16]

Cytosolic Utilization of this compound

The this compound produced in the mitochondria is exported to the cytoplasm where it is utilized for essential biosynthetic processes. The cytosolic enzyme MTHFD1 , a trifunctional enzyme, can convert this compound back to 10-CHO-THF, which then enters the de novo purine (B94841) synthesis pathway.[[“]] this compound-derived one-carbon units are also crucial for the synthesis of thymidylate, a key component of DNA.

This compound Overflow: A Hallmark of Oxidative Cancers

A distinguishing feature of many cancer cells is the overproduction of this compound beyond their immediate anabolic requirements, leading to its release into the tumor microenvironment.[5][6] This "this compound overflow" is particularly prominent in oxidative cancers and is associated with increased tumor invasion.[5][6]

Quantitative Data on this compound Metabolism in Cancer

Understanding the quantitative aspects of this compound metabolism is crucial for appreciating its role in cancer and for developing targeted therapies.

Table 1: this compound Concentrations in Biological Milieus
Biological CompartmentReported Concentration RangeReference(s)
Normal Human Serum/Plasma20 - 50 µM[3]
Tumor Interstitial Fluid (Colorectal Cancer)Significantly above 100 µM[3]
In Vitro Invasion Assays (Effective Concentration)Starting from 100 µM[3][5]
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrateKmReference(s)
Human MTHFD1L THF monoglutamate500 µM[1]
THF triglutamate16 µM[1]
THF pentaglutamate3.6 µM[1]
Human SHMT2 L-SerineVaries with pH[4][18]
TetrahydrofolateVaries with pH[4][18]
Human MTHFD2 5,10-CH2-THF-[13][19]
NAD+-[13][19]

Note: Detailed kinetic parameters for MTHFD2 are complex and involve an ordered binding mechanism.

Signaling Pathways and Regulatory Networks

This compound is not merely a metabolic substrate but also a signaling molecule that orchestrates a pro-tumorigenic cellular program.

This compound-Driven Cancer Cell Invasion and Metastasis

Emerging evidence strongly indicates that the elevated this compound levels in the tumor microenvironment actively promote cancer cell invasion and metastasis through a complex signaling cascade.

Formate_Invasion_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell Extracellular this compound Extracellular this compound Formate_Entry This compound Entry Extracellular this compound->Formate_Entry Ca_Signaling ↑ Intracellular Ca²⁺ Signaling Formate_Entry->Ca_Signaling FA_Synthesis ↑ Fatty Acid Synthesis Formate_Entry->FA_Synthesis MMP_Activation ↑ MMP Activation/Release Ca_Signaling->MMP_Activation FA_Synthesis->MMP_Activation Invasion Cellular Invasion MMP_Activation->Invasion

Caption: this compound-induced signaling cascade promoting cancer cell invasion.

High extracellular this compound concentrations trigger an increase in intracellular calcium (Ca²⁺) signaling.[3][10][20] This calcium influx, along with a concomitant increase in de novo fatty acid synthesis, leads to the activation and release of matrix metalloproteinases (MMPs).[5][7][8] MMPs are enzymes that degrade the extracellular matrix, a critical step in enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[5][7]

This compound, Nucleotide Synthesis, and mTORC1 Signaling

This compound's role extends beyond providing one-carbon units for purine synthesis; it also influences pyrimidine (B1678525) synthesis through the mTORC1 signaling pathway.

Formate_mTORC1_Pathway Mitochondrial this compound Mitochondrial this compound Purine Synthesis Purine Synthesis Mitochondrial this compound->Purine Synthesis mTORC1 mTORC1 Purine Synthesis->mTORC1 Cell Proliferation Cell Proliferation Purine Synthesis->Cell Proliferation CAD_Phosphorylation CAD Phosphorylation mTORC1->CAD_Phosphorylation Pyrimidine Synthesis Pyrimidine Synthesis CAD_Phosphorylation->Pyrimidine Synthesis Pyrimidine Synthesis->Cell Proliferation

Caption: this compound-driven activation of pyrimidine synthesis via mTORC1.

The utilization of this compound for purine synthesis stimulates the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[8][21][22] Activated mTORC1 then phosphorylates and activates the carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD) protein, a key enzyme in the de novo pyrimidine synthesis pathway.[8][21][22] This intricate crosstalk ensures a coordinated upregulation of both purine and pyrimidine synthesis to support the high proliferative rate of cancer cells.

Experimental Protocols for Studying this compound Metabolism

To facilitate further research in this critical area, we provide detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Accurate measurement of this compound concentrations in cell culture media, serum, and tumor interstitial fluid is essential. Commercially available this compound assay kits provide a reliable and straightforward method.

Protocol: Colorimetric this compound Assay

  • Principle: this compound is oxidized by this compound dehydrogenase to produce a product that reacts with a probe to generate a colorimetric signal (OD ~450 nm), which is proportional to the this compound concentration.[2][4][6][23][24]

  • Materials:

    • This compound Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cell Biolabs)

    • 96-well microplate

    • Microplate reader

    • Sample materials (cell culture supernatant, serum, homogenized tissue)

  • Procedure:

    • Sample Preparation:

      • Cell Culture Media: Centrifuge to remove cells and debris. The supernatant can be assayed directly.

      • Serum/Plasma: Can typically be used directly after centrifugation to remove any particulates.

      • Tissues/Cells: Homogenize in the provided assay buffer and centrifuge to pellet insoluble material. The supernatant is used for the assay.

    • Standard Curve Preparation: Prepare a series of this compound standards according to the kit's instructions, typically ranging from 0 to 10 nmol/well.

    • Reaction Setup:

      • Add samples and standards to the wells of the 96-well plate.

      • Prepare a reaction mix containing the this compound enzyme mix and substrate/probe as per the kit protocol.

      • Add the reaction mix to each well.

      • For samples with potentially high levels of NAD(P)H, a background control reaction without the this compound enzyme should be included.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Calculation: Subtract the background reading from the sample readings. Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

Cancer Cell Invasion Assay

The Boyden chamber assay is a widely used method to assess the invasive potential of cancer cells in vitro.

Protocol: Boyden Chamber Invasion Assay

  • Principle: This assay measures the ability of cancer cells to migrate through a porous membrane coated with an extracellular matrix (e.g., Matrigel), mimicking the basement membrane.

  • Materials:

    • Boyden chamber inserts (8 µm pore size) and companion plates

    • Matrigel (or other basement membrane extract)

    • Cell culture medium (serum-free and serum-containing)

    • Cancer cell line of interest

    • Sodium this compound for supplementation experiments

    • Staining solution (e.g., crystal violet)

    • Cotton swabs

  • Procedure:

    • Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.

    • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

    • Assay Setup:

      • Add serum-containing medium (chemoattractant) to the lower chamber of the plate.

      • Add the cell suspension to the upper chamber of the Matrigel-coated inserts. For this compound supplementation experiments, add sodium this compound to the desired concentration in both the upper and lower chambers.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

    • Cell Staining and Quantification:

      • Remove the inserts from the plate.

      • Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.

      • Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

      • Wash the inserts and allow them to air dry.

      • Elute the stain from the cells and measure the absorbance using a microplate reader, or count the number of stained cells under a microscope.

Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracing with 13C-labeled serine allows for the quantitative analysis of the flux through the one-carbon metabolism pathway.

Protocol: 13C-Serine Metabolic Flux Analysis

  • Principle: Cells are cultured with [U-13C3]-serine. The incorporation of the 13C label into downstream metabolites, such as glycine and this compound, is measured by mass spectrometry. This data is then used to calculate the metabolic fluxes.[13][14][[“]][21][22][25][26][27][28]

  • Materials:

    • [U-13C3]-serine

    • Cell culture medium lacking serine

    • Cancer cell line of interest

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Cell Culture: Culture cancer cells in medium containing [U-13C3]-serine for a defined period to achieve isotopic steady-state.

    • Metabolite Extraction:

      • Rapidly quench metabolism by washing the cells with ice-cold saline.

      • Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

      • Collect the extracellular medium for analysis of secreted metabolites.

    • LC-MS Analysis: Analyze the isotopic labeling patterns of serine, glycine, this compound, and other relevant metabolites in the cell extracts and medium using LC-MS.

    • Flux Calculation: Use metabolic flux analysis software to fit the labeling data to a metabolic model of one-carbon metabolism to calculate the intracellular fluxes.

Therapeutic Implications and Future Directions

The central role of this compound metabolism in supporting cancer cell proliferation and invasion makes it an attractive target for therapeutic intervention. Several strategies are being explored:

  • Targeting Key Enzymes: Inhibitors of MTHFD1, MTHFD1L, MTHFD2, and SHMT2 are under development to disrupt this compound production and utilization.[14][29][30]

  • Limiting Serine Availability: Dietary restriction of serine and glycine has been shown to slow tumor growth in preclinical models.[9]

  • Exploiting this compound Overflow: The elevated this compound in the tumor microenvironment could potentially be exploited for targeted drug delivery or as a biomarker for certain cancer types.

Future research should focus on further elucidating the complex regulatory networks governing this compound metabolism and its downstream signaling effects. A deeper understanding of the context-dependent roles of this compound in different cancer types will be crucial for the successful clinical translation of this compound-targeted therapies.

Conclusion

This compound metabolism is a critical and multifaceted aspect of cancer cell biology. Its roles in nucleotide synthesis, energy production, and as a signaling molecule that promotes invasion underscore its importance in driving tumor progression. The quantitative data, experimental protocols, and pathway visualizations presented in this guide provide a comprehensive resource for researchers and clinicians working to unravel the complexities of cancer metabolism and to develop novel and effective anti-cancer therapies. By targeting the this compound-producing and -utilizing machinery, we may be able to selectively starve cancer cells of a key metabolite and curb their malignant behavior.

References

A Technical Guide to Natural Formate Assimilation Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, the simplest carboxylate, is emerging as a pivotal one-carbon (C1) substrate in biotechnology and a key intermediate in the global carbon cycle. Its potential as a sustainable feedstock, derivable from electrochemical CO2 reduction, has spurred significant interest in understanding and engineering microbial pathways for its assimilation. Microorganisms have evolved a diverse array of metabolic strategies to utilize this compound as both a carbon and energy source. This technical guide provides an in-depth exploration of the core natural pathways for this compound assimilation, offering detailed enzymatic data, experimental protocols, and visual representations of the metabolic and regulatory networks. This document is intended to serve as a comprehensive resource for researchers aiming to harness these pathways for applications ranging from sustainable chemical production to the development of novel therapeutics targeting microbial metabolism.

Core this compound Assimilation Pathways

Microorganisms primarily utilize four major pathways for the assimilation of this compound: the Serine Cycle, the Reductive Glycine (B1666218) Pathway, the Ribulose Monophosphate (RuMP) Pathway, and the Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway.

The Serine Cycle

The Serine Cycle is a key assimilatory pathway in many methylotrophs, such as Methylobacterium extorquens. This pathway combines a C1 unit at the oxidation level of formaldehyde (B43269) with a C2 unit to generate a C3 compound, which is then converted to cellular building blocks. This compound enters this cycle after being converted to methylene-tetrahydrofolate (CH2=THF).

Core Reactions:

  • This compound to Methylene-THF: this compound is first activated to 10-formyl-THF by this compound-THF ligase, then reduced to 5,10-methenyl-THF, and finally to 5,10-methylene-THF.

  • Glycine and Serine Formation: Methylene-THF condenses with glycine to form serine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).

  • Regeneration of Glycine: Through a series of reactions involving serine-glyoxylate aminotransferase, hydroxypyruvate reductase, glycerate kinase, and malate (B86768) thiokinase, the cycle regenerates the glycine molecule required for the initial condensation, while producing acetyl-CoA or other central metabolites for biomass.[1][2]

Genetic Regulation: In Methylobacterium extorquens AM1, the genes for the serine cycle are organized in operons and are transcriptionally regulated by the LysR-type regulator, QscR.[3] The expression of these genes is induced during growth on C1 compounds.[1][2]

G This compound This compound formyl_THF 10-Formyl-THF This compound->formyl_THF This compound-THF ligase THF THF THF->formyl_THF methenyl_THF 5,10-Methenyl-THF formyl_THF->methenyl_THF methylene_THF 5,10-Methylene-THF methenyl_THF->methylene_THF serine Serine methylene_THF->serine Serine Hydroxymethyl- transferase (SHMT) glycine Glycine glycine->serine hydroxypyruvate Hydroxypyruvate serine->hydroxypyruvate Serine-Glyoxylate Aminotransferase glycerate Glycerate hydroxypyruvate->glycerate Hydroxypyruvate Reductase phosphoglycerate 2-Phosphoglycerate glycerate->phosphoglycerate Glycerate Kinase PEP Phosphoenolpyruvate (PEP) phosphoglycerate->PEP oxaloacetate Oxaloacetate PEP->oxaloacetate PEP Carboxylase malate Malate oxaloacetate->malate malyl_CoA Malyl-CoA malate->malyl_CoA acetyl_CoA Acetyl-CoA malyl_CoA->acetyl_CoA Malyl-CoA Lyase glyoxylate Glyoxylate malyl_CoA->glyoxylate biomass Biomass acetyl_CoA->biomass glyoxylate->hydroxypyruvate G This compound This compound formyl_THF 10-Formyl-THF This compound->formyl_THF This compound-THF Ligase THF THF THF->formyl_THF methenyl_THF 5,10-Methenyl-THF formyl_THF->methenyl_THF methylene_THF 5,10-Methylene-THF methenyl_THF->methylene_THF glycine Glycine methylene_THF->glycine Glycine Cleavage System (reverse) serine Serine methylene_THF->serine CO2 CO2 CO2->glycine NH3 NH3 NH3->glycine glycine->serine Serine Hydroxymethyl- transferase (SHMT) pyruvate Pyruvate serine->pyruvate Serine Deaminase biomass Biomass pyruvate->biomass G This compound This compound formaldehyde Formaldehyde This compound->formaldehyde This compound Reductase (if present) H6P 3-Hexulose-6-P formaldehyde->H6P 3-Hexulose-6-P Synthase (HPS) Ru5P Ribulose-5-P Ru5P->H6P F6P Fructose-6-P H6P->F6P 6-Phospho-3-Hexulo- isomerase (PHI) regeneration Regeneration Cycle (Pentose Phosphate Pathway-like) F6P->regeneration biomass Biomass F6P->biomass regeneration->Ru5P G cluster_methyl Methyl Branch cluster_carbonyl Carbonyl Branch formate1 This compound formyl_THF 10-Formyl-THF formate1->formyl_THF This compound-THF Ligase THF THF THF->formyl_THF methyl_THF 5-Methyl-THF formyl_THF->methyl_THF Series of reductions methyl_group Methyl group (on Corrinoid Fe-S protein) methyl_THF->methyl_group acetyl_CoA Acetyl-CoA methyl_group->acetyl_CoA Acetyl-CoA Synthase (ACS) formate2 This compound CO Carbon Monoxide formate2->CO CO Dehydrogenase (CODH) CO->acetyl_CoA CoA Coenzyme A CoA->acetyl_CoA biomass Biomass acetyl_CoA->biomass G cultivation 1. Cell Cultivation with 13C-Formate quenching 2. Rapid Quenching (e.g., -20°C Methanol) cultivation->quenching extraction 3. Metabolite Extraction (e.g., Cold Solvent) quenching->extraction analysis 4. Isotopic Analysis (GC-MS or LC-MS) extraction->analysis modeling 5. Computational Modeling & Flux Calculation analysis->modeling flux_map Result: Metabolic Flux Map modeling->flux_map

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Formate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Formate in Biological Systems

This compound, the simplest carboxylate anion, is a crucial intermediate in one-carbon (1C) metabolism.[1][2] It is not merely a metabolic byproduct but an essential molecule for various cellular processes.[3] In mammals, this compound is produced from several metabolic sources, including the mitochondrial metabolism of serine, glycine, and choline (B1196258) derivatives.[4][5] This mitochondrially-derived this compound is then transported to the cytoplasm, where it serves as a one-carbon donor for the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis.[2][4][6] It also plays a role in the remethylation of homocysteine to methionine.[6]

Circulating this compound levels in healthy adults are typically in the low micromolar range, around 25-30 µM.[2][4][5] However, elevated concentrations can be indicative of certain pathological conditions. For instance, high levels of this compound are a key indicator of methanol (B129727) poisoning, as methanol is metabolized to the highly toxic formic acid.[7][8] Furthermore, plasma and urinary this compound concentrations have been found to be elevated in cases of vitamin B12 and folate deficiencies, suggesting its potential as a biomarker for impaired one-carbon metabolism.[3][9][10] Altered this compound levels have also been associated with developmental disorders, cancer, and neurological conditions.[11]

Given its central role in metabolism and its potential as a clinical biomarker, the accurate quantification of this compound in various biological samples—such as plasma, serum, urine, and tissues—is of significant interest to researchers and drug development professionals.[1][3][6] This document provides detailed protocols and data for the quantitative analysis of this compound using common analytical techniques.

The Role of this compound in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for essential biosynthetic reactions.[12] this compound is the key non-tetrahydrofolate (THF)-linked intermediate that connects mitochondrial and cytosolic 1C metabolism.[2][4] Mitochondria generate this compound from various substrates, and this this compound is then exported to the cytoplasm to be re-incorporated into the folate pool for nucleotide synthesis and other reactions.[2]

One_Carbon_Metabolism Role of this compound in One-Carbon Metabolism cluster_mito Mitochondrion cluster_cyto Cytoplasm Serine_mito Serine Methylene_THF_mito 5,10-Methylene-THF Serine_mito->Methylene_THF_mito SHMT2 Glycine_mito Glycine Glycine_mito->Methylene_THF_mito Sarcosine Sarcosine Sarcosine->Methylene_THF_mito DMG Dimethylglycine (DMG) DMG->Methylene_THF_mito THF_mito THF Methylene_THF_mito->Glycine_mito Formyl_THF_mito 10-Formyl-THF Methylene_THF_mito->Formyl_THF_mito Formate_mito This compound Formyl_THF_mito->Formate_mito + THF Formate_cyto This compound Formate_mito->Formate_cyto Transport Formyl_THF_cyto 10-Formyl-THF Formate_cyto->Formyl_THF_cyto + ATP + THF THF_cyto THF Purines Purine Synthesis Formyl_THF_cyto->Purines Methylene_THF_cyto 5,10-Methylene-THF Formyl_THF_cyto->Methylene_THF_cyto Thymidylate Thymidylate Synthesis Methylene_THF_cyto->Thymidylate

Caption: Mitochondrial production and cytosolic utilization of this compound in one-carbon metabolism.

Methods for Quantitative Analysis of this compound

Several analytical methods are available for the quantification of this compound in biological matrices. The choice of method depends on factors such as required sensitivity, sample throughput, available equipment, and the specific sample type.

Comparison of Analytical Methods

Method_Comparison Comparison of this compound Quantification Methods Enzymatic Enzymatic Assay HighThroughput High Throughput Enzymatic->HighThroughput LowCost Low Cost/ Simple Enzymatic->LowCost GCMS GC-MS HighSensitivity High Sensitivity GCMS->HighSensitivity HighSpecificity High Specificity GCMS->HighSpecificity Isotope dilution HPLC HPLC / IC NoDerivatization No Derivatization (sometimes) HPLC->NoDerivatization CE Capillary Electrophoresis CE->HighSensitivity CE->NoDerivatization NMR NMR NMR->NoDerivatization StructuralInfo Structural Info NMR->StructuralInfo

Caption: Key features of common analytical methods for this compound quantification.

Enzymatic Assays

Enzymatic assays are a common and straightforward method for this compound determination.[13] These assays are often available as commercial kits and rely on the enzyme this compound dehydrogenase (FDH), which catalyzes the oxidation of this compound to CO2 in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.[13][14] The resulting production of NADH is proportional to the initial this compound concentration and can be measured colorimetrically or fluorometrically.[7][15]

Principle: this compound + NAD⁺ ---(this compound Dehydrogenase)--> CO₂ + NADH + H⁺

The NADH produced can then reduce a probe to generate a colored (e.g., MTT formazan, measured at ~565 nm) or fluorescent product (e.g., resorufin, measured at Ex/Em = 565/590 nm).[7][15]

Advantages:

  • High throughput and suitable for 96-well plate format.[6][7]

  • Simple "add-mix-read" procedure.[7]

  • Relatively inexpensive and does not require complex instrumentation.[15]

Disadvantages:

  • Potential for interference from other substances in the sample matrix.[8]

  • Lactate (B86563) and lactate dehydrogenase in samples may cause cross-reactivity in some kits, leading to overestimated this compound concentrations.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for this compound quantification.[1] This technique typically requires a derivatization step to convert the non-volatile this compound into a volatile ester, such as methyl this compound or propyl this compound.[16][17][18] Isotope-dilution GC-MS, using a labeled internal standard (e.g., ¹³C-formate), provides the most accurate and robust quantification.[1]

Principle: this compound is first derivatized, commonly with agents like pentafluorobenzyl bromide (PFBBr) or by esterification with an alcohol (e.g., propanol) under acidic conditions.[1][16] The volatile derivative is then separated by gas chromatography and detected by mass spectrometry.

Advantages:

  • Excellent sensitivity and specificity.[1][19]

  • Considered a gold-standard method, especially with isotope dilution.[1]

  • Can simultaneously measure other volatile compounds.[19]

Disadvantages:

  • Requires a derivatization step, which can add complexity and time.[17]

  • Requires specialized and expensive equipment.

Other Methods
  • High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC): HPLC, particularly with ion-exchange or ion-exclusion columns, can separate this compound from other organic acids and anions in a sample.[20][21] Detection is often achieved using a UV detector (at low wavelengths like 210-220 nm) or conductivity detection.[21][22] This method may not require derivatization.[21]

  • Capillary Electrophoresis (CE): CE offers a high-resolution separation technique for small ions like this compound.[23] It can be coupled with contactless conductivity detection (C⁴D) for sensitive analysis and has been used for rapid diagnosis in cases of methanol poisoning.[23][24] An in-line microdialysis step can effectively remove interfering macromolecules like proteins from blood samples prior to analysis.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can directly detect and quantify this compound in biological fluids like serum without chemical derivatization.[25][26] this compound can itself be used as an internal standard for quantifying other metabolites, as it does not interact with macromolecules like the commonly used standard, TSP.[25][26]

Quantitative Data Summary

The concentration of this compound can vary significantly based on the biological sample, species, and health status. The following tables summarize typical this compound concentrations reported in the literature.

Table 1: this compound Concentrations in Human Biological Samples

Sample TypeConcentration RangeMethod UsedReference(s)
Serum/Plasma8.7 - 96.5 µM (mean ~26 µM)GC-MS[5]
Serum~30 µMReview[2][4]
Serum/Plasma20 - 50 µMReview[12]
Urine2.0 - 30.0 mg/L (mean ~13 mg/L)Enzymatic[13]
Urine1.2 - 17.5 mg/g creatinineEnzymatic[13]

Table 2: this compound Concentrations in Pathological Conditions (Human)

| Condition | Sample Type | Concentration | Method Used | Reference(s) | | :--- | :--- | :--- | :--- | | Methanol Poisoning | Serum | Can exceed 5 mM | Enzymatic, CE |[23][27] | | Methanol Poisoning | Blood | 11.1 - 26.0 meq/liter | Enzymatic |[15] | | Folate/B12 Deficiency | Plasma/Urine | Elevated | Review |[3][9] | | Type 2 Diabetic Neuropathy | Serum | Decreased | Metabolomics |[28] |

Detailed Experimental Protocols

General Sample Preparation

Proper sample handling and preparation are critical for accurate this compound quantification.

  • Blood (Serum/Plasma): Collect whole blood in appropriate tubes. For serum, allow blood to clot before centrifugation. For plasma, use tubes with an anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the serum or plasma and store at -80°C until analysis. For many methods, a deproteinization step is required. This can be achieved by adding a solvent like methanol or acetonitrile, or by ultrafiltration.[23][29]

  • Urine: Collect urine samples and centrifuge to remove any sediment. Samples can be stored at -20°C or -80°C. Dilution with assay buffer or water may be necessary to bring the this compound concentration within the linear range of the assay.[13]

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection. Homogenize the tissue (~10 mg) in an appropriate buffer (e.g., 100 µL of assay buffer).[6][27] Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet insoluble material. The resulting supernatant can be used for the assay.[6][27]

Protocol 1: Enzymatic Assay (96-Well Plate Format)

This protocol is based on commercially available colorimetric kits (e.g., Sigma-Aldrich MAK059, Abcam ab111748).[6][27]

Workflow for Enzymatic Assay

Enzymatic_Workflow Workflow for Enzymatic this compound Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Prepare Samples (Serum, Urine, Tissue Homogenate) Dispense 4. Add Samples & Standards to 96-well plate (50 µL) SamplePrep->Dispense StandardPrep 2. Prepare this compound Standards (0-10 nmol/well) StandardPrep->Dispense ReagentPrep 3. Prepare Reaction Mix (Assay Buffer, Enzyme, Substrate) AddReagent 5. Add Reaction Mix to all wells (50 µL) ReagentPrep->AddReagent Dispense->AddReagent Incubate 6. Incubate (e.g., 60 min at 37°C) AddReagent->Incubate Read 7. Measure Absorbance (e.g., 450 nm or 565 nm) Incubate->Read Plot 8. Plot Standard Curve (Absorbance vs. nmol this compound) Read->Plot Calculate 9. Calculate this compound Concentration in Samples Plot->Calculate

Caption: Step-by-step workflow for a typical enzymatic this compound assay.

Materials:

  • This compound Assay Kit (Buffer, Enzyme Mix, Substrate Mix, Standard)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric microplate reader

  • Pipettes and pipette tips

  • Deionized water

  • Samples

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Reconstitute lyophilized enzyme and substrate mixes with the provided assay buffer or water.[6]

  • Standard Curve Preparation: Dilute the provided this compound standard (e.g., 100 mM) to create a working solution (e.g., 1 mM). Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard into separate wells of the 96-well plate. This will generate standards of 0 (blank), 2, 4, 6, 8, and 10 nmol/well.[6][27]

  • Sample Preparation: Add 1-50 µL of your prepared samples (serum, plasma, urine, tissue supernatant) to other wells.

  • Volume Adjustment: Adjust the volume in all standard and sample wells to 50 µL with this compound Assay Buffer.[6]

  • Reaction Initiation: Prepare a Reaction Mix by combining the Assay Buffer, Enzyme Mix, and Substrate Mix in the proportions specified by the kit protocol. Add 50 µL of this Reaction Mix to every well.

  • Incubation: Mix the plate gently (e.g., on an orbital shaker) and incubate for 60 minutes at 37°C, protected from light.[6]

  • Measurement: Measure the absorbance at the wavelength specified by the kit (e.g., 450 nm or 565 nm).[6][7]

  • Calculation:

    • Subtract the 0 (blank) standard reading from all other standard and sample readings.

    • Plot the corrected absorbance values for the standards against the nmol of this compound to generate a standard curve.

    • Use the equation of the line from the standard curve to determine the nmol of this compound in each sample.

    • Calculate the this compound concentration in the original sample:

      • Concentration = (nmol of this compound / sample volume in µL) = mM

Protocol 2: GC-MS with PFBBr Derivatization

This protocol is an adaptation of methods described for the analysis of this compound in plasma and urine.[1][19][30]

Workflow for GC-MS Analysis

GCMS_Workflow Workflow for GC-MS this compound Analysis SamplePrep 1. Sample Preparation (e.g., Plasma Deproteinization) Spike 2. Spike with Internal Standard (e.g., ¹³C-Formate) SamplePrep->Spike Derivatize 3. Derivatization (e.g., with PFBBr at 60°C) Spike->Derivatize Extract 4. Liquid-Liquid Extraction (e.g., with Hexane) Derivatize->Extract Inject 5. Inject into GC-MS Extract->Inject Analyze 6. Data Acquisition & Analysis (Separate & Detect Derivative) Inject->Analyze Quantify 7. Quantification (Ratio to Internal Standard) Analyze->Quantify

Caption: General workflow for this compound quantification by GC-MS using derivatization.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)

  • ¹³C-formate (or other labeled internal standard)

  • Potassium phosphate (B84403) buffer (e.g., 0.5 M, pH 6.8-8.0)

  • Acetone (B3395972) and Hexane (B92381) (or other extraction solvent)

  • Heater block or water bath

  • Vortex mixer and centrifuge

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Take 100-200 µL of the biological sample (e.g., plasma, urine). If using plasma, deproteinize with a 3x volume of ice-cold acetone, vortex, and centrifuge to pellet protein. Transfer the supernatant.

  • Internal Standard: Add a known amount of ¹³C-formate internal standard to all samples, standards, and blanks.

  • Derivatization:

    • In a glass tube, mix 100 µL of the sample with 100 µL of phosphate buffer (pH 6.8) and 0.5 mL of PFBBr solution in acetone (e.g., 100 mM).[19][31]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the reaction at 60°C for 15-30 minutes.[31]

  • Extraction:

    • After incubation, cool the tubes to room temperature.

    • Add an extraction solvent like hexane (~300 µL), vortex for 1 minute, and centrifuge briefly to separate the phases.[31]

    • Carefully transfer the upper organic layer (containing the derivatized this compound) to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the extract into the GC-MS system.

    • GC Conditions (Example): Use a suitable capillary column (e.g., DB-5ms). Start with an oven temperature of ~60°C, hold for 1-2 minutes, then ramp up to ~280°C.

    • MS Conditions (Example): Operate in electron ionization (EI) mode.[19] Use Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions for the PFB-formate derivative and its labeled internal standard.

  • Quantification:

    • Create a calibration curve by derivatizing known concentrations of this compound standards.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.

    • Determine the concentration in unknown samples using the calibration curve.

References

Application Note: Quantification of Formate in Cell Culture Media by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formate, a key one-carbon metabolite, plays a crucial role in cellular metabolism, including nucleotide synthesis and amino acid metabolism.[1][2] Monitoring this compound levels in cell culture media can provide valuable insights into cellular metabolic pathways and the effects of therapeutic agents. This application note describes a robust and sensitive method for the quantitative analysis of this compound in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) with pentafluorobenzyl bromide (PFBBr) derivatization and stable isotope dilution.

Principle

Due to its high polarity and low volatility, this compound requires chemical derivatization to be amenable to GC-MS analysis.[3][4] In this method, this compound is derivatized with PFBBr to form the more volatile and thermally stable pentafluorobenzyl (PFB) ester.[1][2] Quantification is achieved by isotope dilution mass spectrometry, using a stable isotope-labeled internal standard ([¹³C]-formate), which corrects for variations in sample preparation and instrument response.[1][5]

Core Requirements

Data Presentation

The following table summarizes the typical quantitative performance characteristics of the GC-MS method for this compound detection.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 2 µM
Limit of Quantification (LOQ)2 - 5 µM
Linear Range5 - 500 µM[1]
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery90 - 110%

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound in cell culture media is provided below.

Materials and Reagents

  • Cell Culture Media Samples

  • Formic Acid

  • [¹³C]-Formic Acid (Internal Standard)

  • Pentafluorobenzyl bromide (PFBBr)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Acetone, HPLC grade

  • Sodium phosphate (B84403) buffer (0.5 M, pH 7.0)

  • Sodium sulfate (B86663), anhydrous

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Glass GC vials with inserts and caps

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis sample_collection 1. Sample Collection (Cell Culture Supernatant) protein_precipitation 2. Protein Precipitation (Methanol) sample_collection->protein_precipitation centrifugation1 3. Centrifugation protein_precipitation->centrifugation1 supernatant_transfer 4. Supernatant Transfer centrifugation1->supernatant_transfer add_is 5. Add Internal Standard ([¹³C]-Formate) supernatant_transfer->add_is add_reagents 6. Add PFBBr & Buffer add_is->add_reagents incubation 7. Incubation (60°C, 1 hour) add_reagents->incubation l_l_extraction 8. Liquid-Liquid Extraction (Dichloromethane) incubation->l_l_extraction centrifugation2 9. Phase Separation l_l_extraction->centrifugation2 organic_layer_collection 10. Collect Organic Layer centrifugation2->organic_layer_collection drying 11. Dry with Na₂SO₄ organic_layer_collection->drying injection 12. Injection into GC-MS drying->injection data_acquisition 13. Data Acquisition (SIM Mode) injection->data_acquisition data_analysis 14. Data Analysis (Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for this compound detection by GC-MS.

Detailed Methodologies

1. Standard and Internal Standard Preparation

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of formic acid in deionized water.

  • [¹³C]-Formate Internal Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of [¹³C]-formic acid in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution in a blank cell culture medium to cover the expected concentration range (e.g., 5, 10, 25, 50, 100, 250, 500 µM).

2. Sample Preparation

  • Collect 100 µL of cell culture supernatant into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.

3. Derivatization

  • To the 200 µL of supernatant (and to 200 µL of each calibration standard and a blank), add 20 µL of the 1 mM [¹³C]-formate internal standard solution.

  • Add 50 µL of 0.5 M sodium phosphate buffer (pH 7.0).

  • Add 10 µL of a 10% (v/v) solution of PFBBr in acetone.

  • Vortex briefly and incubate at 60°C for 1 hour in a heater block or water bath.

4. Extraction

  • After incubation, allow the samples to cool to room temperature.

  • Add 300 µL of dichloromethane (DCM) to each tube.

  • Vortex vigorously for 1 minute to extract the PFB-formate derivative.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean GC vial insert containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Cap the vials and proceed with GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • PFB-Formate (¹²C): m/z 181 (quantifier), m/z 226 (qualifier)

    • PFB-Formate (¹³C): m/z 182 (quantifier), m/z 227 (qualifier)

6. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier ions of endogenous this compound (m/z 181) and the internal standard (m/z 182).

  • Calculate the peak area ratio (Area of m/z 181 / Area of m/z 182) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of this compound in one-carbon metabolism.

one_carbon_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria serine_c Serine glycine_c Glycine serine_c->glycine_c SHMT2 c1_thf_c C1-THF serine_c->c1_thf_c SHMT2 glycine_c->serine_c SHMT2 formate_c This compound c1_thf_c->formate_c MTHFD1 purine_synthesis Purine Synthesis c1_thf_c->purine_synthesis thymidylate_synthesis Thymidylate Synthesis c1_thf_c->thymidylate_synthesis formate_c->c1_thf_c MTHFD1 serine_m Serine glycine_m Glycine serine_m->glycine_m SHMT1 c1_thf_m C1-THF serine_m->c1_thf_m SHMT1 glycine_m->serine_m SHMT1 formate_m This compound c1_thf_m->formate_m MTHFD2/L formate_m->formate_c Transport

Caption: Role of this compound in one-carbon metabolism.

References

Application Notes and Protocols for Enzymatic Assay of Formate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formate, the simplest carboxylate, is a key intermediate in one-carbon metabolism. It is present in various biological samples, including serum, plasma, urine, and cell culture media.[1][2] Endogenous this compound levels can be indicative of certain metabolic states, while elevated concentrations can be a marker for exposure to methanol (B129727) or formaldehyde, as this compound is a metabolic byproduct of these compounds.[2][3] In cases of acute methanol poisoning, this compound levels in the blood and urine can rise significantly, leading to severe metabolic acidosis and neurotoxicity.[1][2] Therefore, the accurate quantification of this compound is crucial in toxicology studies, clinical diagnostics, and metabolic research. This application note provides a detailed protocol for the determination of this compound concentration in biological samples using a sensitive and specific enzymatic assay.

Principle of the Assay

The enzymatic assay for this compound is based on the specific oxidation of this compound to carbon dioxide (CO₂) by the enzyme this compound dehydrogenase (FDH).[4][5] This reaction is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is concomitantly reduced to NADH.[4][5]

The amount of NADH produced is directly proportional to the amount of this compound present in the sample. The NADH can be quantified in one of two ways:

  • Directly: By measuring the increase in absorbance at 340 nm.

  • Coupled Reaction: The NADH produced can be used to reduce a chromogenic probe, such as a tetrazolium salt (e.g., WST-1 or MTT), in the presence of a diaphorase. This reaction produces a colored formazan (B1609692) dye that can be measured at a specific wavelength (e.g., 450 nm or 565 nm), providing an amplified and more sensitive signal.[3][6]

This protocol will focus on the more sensitive colorimetric method using a formazan dye.

Signaling Pathway Diagram

The enzymatic reaction cascade for the colorimetric determination of this compound is illustrated below.

Formate_Assay_Pathway This compound This compound fdh This compound Dehydrogenase (FDH) This compound->fdh nad NAD⁺ nad->fdh co2 CO₂ fdh->co2 Oxidation nadh NADH fdh->nadh Reduction diaphorase Diaphorase nadh->diaphorase probe Colorimetric Probe (e.g., Tetrazolium Salt) probe->diaphorase colored_product Colored Product (Formazan) diaphorase->colored_product Reduction

Caption: Enzymatic reaction for this compound detection.

Materials and Reagents

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm or 565 nm[7]

  • Incubator set to 37°C

  • Microcentrifuge

  • Pipettes and pipette tips

  • Deionized water (dH₂O)

  • This compound Assay Buffer: (e.g., 200 mM Sodium Phosphate Buffer, pH 7.0)[8]

  • This compound Standard: (e.g., 100 mM Sodium this compound)[2][7]

  • This compound Enzyme Mix: Lyophilized this compound dehydrogenase. Reconstitute according to the supplier's instructions (e.g., in this compound Assay Buffer).[1][7]

  • This compound Substrate Mix: Contains the chromogenic probe (e.g., WST-1 or MTT) and may contain NAD⁺ and diaphorase. Reconstitute according to the supplier's instructions (e.g., in dH₂O).[1][7]

Note: Commercially available kits (e.g., from Sigma-Aldrich, Abcam, BioAssay Systems) provide pre-packaged and optimized reagents and are recommended for convenience and reliability.[2][3][7]

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation plate_setup Pipette Standards & Samples into 96-well Plate reagent_prep->plate_setup sample_prep Sample Preparation (Homogenization, Centrifugation) sample_prep->plate_setup reaction_mix Prepare & Add Reaction Mix plate_setup->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measure_od Measure Absorbance (e.g., 450 nm) incubation->measure_od std_curve Generate Standard Curve measure_od->std_curve calc_conc Calculate this compound Concentration std_curve->calc_conc

Caption: Workflow for the enzymatic this compound assay.

Experimental Protocol

1. Reagent Preparation

  • This compound Standard Curve Preparation:

    • Prepare a 1 mM this compound standard solution by diluting the 100 mM stock standard 1:100 with dH₂O (e.g., 10 µL of 100 mM standard + 990 µL of dH₂O).[1][7]

    • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM this compound standard into a series of wells in a 96-well plate.[1][7]

    • Adjust the volume in each well to 50 µL with this compound Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[1][7]

  • Reaction Mix Preparation:

    • Prepare a sufficient volume of Reaction Mix for all standards and samples. For each well, mix:

      • 46 µL this compound Assay Buffer

      • 2 µL this compound Enzyme Mix

      • 2 µL this compound Substrate Mix

    • Mix well.[1]

  • Sample Background Control Mix (Optional but Recommended):

    • If high levels of NAD(P)H are suspected in the samples, prepare a background control mix by omitting the this compound Enzyme Mix.[1][2] For each sample control well, mix:

      • 48 µL this compound Assay Buffer

      • 2 µL this compound Substrate Mix

2. Sample Preparation

  • Serum/Plasma: Can often be used directly. Centrifuge to remove any particulates. Dilute the sample in this compound Assay Buffer. A starting dilution of 1:10 is recommended. A typical volume to use per assay is 0.5-10 µL.[1][7]

  • Urine: Centrifuge to remove particulates and dilute with this compound Assay Buffer.

  • Cell Culture Media: Can often be used directly after centrifugation to remove cells.

  • Tissues: Homogenize approximately 10 mg of tissue in 100 µL of this compound Assay Buffer.[1][7]

  • Cells: Homogenize approximately 1 x 10⁶ cells in 100 µL of this compound Assay Buffer.[1][7]

  • Post-Homogenization: Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 10 minutes to remove insoluble material.[7] The resulting supernatant is the sample lysate.

  • Final Sample Volume: Add 1-50 µL of the prepared sample lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with this compound Assay Buffer. It is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1]

3. Assay Procedure

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • If using a background control, add 50 µL of the Sample Background Control Mix to the corresponding sample wells.

  • Mix the contents of the wells thoroughly, for example, by using an orbital shaker.

  • Incubate the plate at 37°C for 60 minutes.[1][2] Protect the plate from light if using a light-sensitive probe.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1][2]

4. Data Analysis

  • Correct for Background: Subtract the absorbance of the 0 nmol/well standard (blank) from all other standard and sample readings.

  • Correct for Sample Background (if applicable): For each sample, subtract the absorbance reading of the sample background control well from the corresponding sample well reading.

  • Generate Standard Curve: Plot the background-corrected absorbance values for the standards against the amount of this compound (nmol).

  • Determine Sample this compound Concentration: Use the equation of the line from the standard curve to calculate the amount of this compound (B) in each sample.

    • This compound Concentration (nmol/µL or mM) = (B / V) x D

      • B = Amount of this compound in the sample well from the standard curve (nmol).

      • V = Volume of the sample added to the well (µL).

      • D = Dilution factor of the sample.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a colorimetric enzymatic this compound assay.

ParameterTypical ValueNotes
Linear Detection Range 0.05 - 5 mMThe range can vary between different commercial kits and protocols.[3]
Sensitivity ~12.5 - 50 µMRepresents the lowest detectable concentration of this compound.[3][9]
Wavelength 450 nm or 565 nmDependent on the chromogenic probe used (e.g., WST-1 or MTT).[1][2][3]
Incubation Time 60 minutesIncubation time can be adjusted based on reaction kinetics.[1][2]
Incubation Temperature 37°CSome protocols may allow for room temperature incubation.[1][2][3]
Sample Volume 1 - 50 µLThe optimal volume depends on the expected this compound concentration.[1][7]

Troubleshooting and Considerations

  • High Background in Samples: This may be due to the presence of endogenous NAD(P)H. Always run a sample background control by omitting the this compound dehydrogenase enzyme to correct for this.[1][2][7]

  • Sample Color Interference: If samples are highly colored, this can interfere with absorbance readings. Run a sample blank containing only the sample and assay buffer.

  • Precipitation in Wells: Ensure all reagents are fully dissolved before use. If samples cause precipitation, they may need to be further diluted or deproteinized.

  • Reagent Stability: Reconstituted enzymes and substrates have limited stability. Aliquot and store at -20°C or as recommended by the supplier to avoid repeated freeze-thaw cycles.[1][2][3][7]

References

Application Notes and Protocols for Isotope Tracing Studies Using ¹³C-Labeled Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹³C-labeled formate in isotope tracing studies to investigate one-carbon (1C) metabolism. This powerful technique offers critical insights into the biosynthesis of nucleotides and amino acids, which are fundamental processes for cell proliferation and survival. Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer, making it a key area of investigation in drug development.

Introduction to ¹³C-Formate Isotope Tracing

Stable isotope tracing using ¹³C-labeled this compound is a robust method to elucidate the contribution of one-carbon units to essential biosynthetic pathways. This compound is a central node in 1C metabolism, acting as a carrier of one-carbon units for various anabolic processes. By introducing ¹³C-formate into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites using mass spectrometry (MS). This allows for the quantification of metabolic fluxes and the identification of alterations in pathway activity in response to genetic modifications, drug treatments, or changes in the cellular environment.

The primary applications of ¹³C-formate tracing include:

  • ** elucidating the contribution of this compound to de novo purine (B94841) and thymidylate synthesis.**

  • Quantifying the flux through the folate and methionine cycles.

  • Investigating the interplay between mitochondrial and cytosolic one-carbon metabolism.

  • Assessing the metabolic phenotype of cancer cells and their response to targeted therapies.

Experimental Protocols

A successful ¹³C-formate isotope tracing study requires meticulous planning and execution. The following sections provide detailed protocols for the key stages of a typical in vitro experiment using mammalian cell lines.

Protocol 1: ¹³C-Formate Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells with ¹³C-formate to trace its incorporation into cellular metabolites. Optimization may be required depending on the specific cell line and experimental objectives.

Materials:

  • ¹³C-Sodium this compound (isotopic purity >99%)

  • Cell culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640), preferably this compound-free for baseline measurements.

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.

    • Allow cells to adhere and grow overnight in their standard complete medium.

  • Preparation of Labeling Medium:

    • Prepare the complete labeling medium by supplementing the base medium with 10% dFBS and other necessary components.

    • Dissolve ¹³C-Sodium this compound in the medium to a final concentration of 1 mM. The optimal concentration may vary depending on the cell line and should be determined empirically.

    • Pre-warm the labeling medium to 37°C.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed ¹³C-formate labeling medium to each well.

    • Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. A time course experiment (e.g., 0, 1, 4, 8, and 24 hours) is recommended to determine the time to reach isotopic steady state. For many rapidly proliferating cancer cell lines, significant labeling is observed within 4-8 hours.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the critical steps of rapidly halting metabolic activity and extracting intracellular metabolites for subsequent analysis.

Materials:

  • Ice-cold 80% Methanol (B129727) (-80°C)

  • Dry ice

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge (capable of 4°C and >14,000 x g)

Procedure:

  • Quenching:

    • After the labeling period, place the 6-well plates on a bed of dry ice to rapidly cool the cells and quench metabolic activity.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol describes the final steps to prepare the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Nitrogen gas stream or vacuum concentrator

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Autosampler vials with inserts

Procedure:

  • Drying:

    • Evaporate the metabolite extract to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent, such as 50% acetonitrile in water. The choice of solvent should be compatible with the LC method.

  • Final Clarification:

    • Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the clear supernatant to autosampler vials for LC-MS analysis.

Data Presentation

The primary output of a ¹³C-formate tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the fraction of each metabolite pool that contains one or more ¹³C atoms from the labeled this compound. The following tables summarize expected quantitative data from such studies.

Table 1: Fractional Enrichment of Purine and Pyrimidine Nucleotides with ¹³C from Labeled this compound

MetaboliteCell LineLabeling Time (hours)M+1 Fractional Enrichment (%)Citation
Inosine Monophosphate (IMP)HeLa4~15-20[1][2]
Adenosine Monophosphate (AMP)HeLa4~15-20[1][2]
Guanosine Monophosphate (GMP)HeLa4~15-20[1]
Uric Acid (from purine catabolism)Human (in vivo)24-960.08 - 0.24 (at C8), 0.74 - 5.7 (at C2)[3]
deoxythymidine monophosphate (dTMP)Human Hepatoma Cells72Significant M+1 enrichment observed[4]

Table 2: Fractional Enrichment of Amino Acids with ¹³C from Labeled this compound

MetaboliteCell LineLabeling Time (hours)M+1 Fractional Enrichment (%)Citation
SerineHuman Lung Cancer TissueNot specifiedLow but detectable[5]
GlycineHuman Lung Cancer TissueNot specifiedLow but detectable[5]
MethionineHuman Hepatoma Cells72Significant M+1 enrichment observed[4]

Mandatory Visualizations

Diagrams are essential for visualizing the complex metabolic pathways and experimental procedures involved in ¹³C-formate tracing studies.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding 1. Cell Seeding labeling 2. Isotopic Labeling (¹³C-Formate) seeding->labeling quenching 3. Quenching (Cold Methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction drying 5. Drying extraction->drying reconstitution 6. Reconstitution drying->reconstitution lcms 7. LC-MS Analysis reconstitution->lcms data_analysis 8. Data Analysis (MID Calculation) lcms->data_analysis

Figure 1: Experimental workflow for ¹³C-formate tracing.

one_carbon_metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria formate_in ¹³C-Formate c_thf 10-formyl-THF formate_in->c_thf c_meth_thf 5,10-methenyl-THF c_thf->c_meth_thf purines Purines (ATP, GTP) (¹³C at C2 & C8) c_thf->purines c_met_thf 5,10-methylene-THF c_meth_thf->c_met_thf c_ser Serine c_met_thf->c_ser dtmp dTMP (¹³C in methyl group) c_met_thf->dtmp c_gly Glycine c_ser->c_gly m_ser Serine c_ser->m_ser m_gly Glycine c_gly->m_gly m_this compound This compound m_this compound->c_thf This compound Transport m_thf 10-formyl-THF m_this compound->m_thf m_ser->m_gly m_gly->m_this compound

Figure 2: ¹³C-Formate tracing of one-carbon metabolism.

purine_synthesis This compound ¹³C-Formate formyl_thf ¹³C-10-formyl-THF This compound->formyl_thf fgar Formylglycinamide Ribonucleotide (FGAR) formyl_thf->fgar ¹³C at C8 faicar Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) formyl_thf->faicar ¹³C at C2 gar Glycinamide Ribonucleotide (GAR) gar->fgar aicar Aminoimidazole Carboxamide Ribonucleotide (AICAR) fgar->aicar ... aicar->faicar imp Inosine Monophosphate (IMP) faicar->imp ... amp_gmp AMP & GMP (¹³C at C2 & C8) imp->amp_gmp

Figure 3: ¹³C incorporation into the purine ring.

References

Application Notes and Protocols: Formate as a Supplementary Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formate, the simplest carboxylate, is emerging as a promising supplementary carbon source in microbial fermentation. Its ability to be generated from CO2 reduction makes it a valuable C1 feedstock for sustainable bioproduction.[1][2][3] When used in conjunction with traditional carbon sources like glucose, this compound can enhance product yields, increase biomass, and provide additional reducing power for cellular metabolism.[4][5] These application notes provide an overview of the benefits, metabolic pathways, and protocols for utilizing this compound as a co-substrate in microbial fermentation.

Key Benefits of this compound Supplementation

  • Enhanced Product Titers: Co-utilization of this compound with sugars has been shown to significantly increase the production of various bioproducts, including biofuels and biochemicals.[4][6]

  • Increased Reducing Power: The oxidation of this compound to CO2 generates NADH, providing additional reducing equivalents for metabolic pathways, which can be particularly beneficial for the production of reduced compounds.[7][8][9]

  • Improved Carbon Conversion: By providing an additional carbon source, this compound can improve the overall carbon yield of the desired product, minimizing carbon loss as CO2 from the primary substrate.[7][8]

  • Potential for CO2 Valorization: As this compound can be produced from CO2, its use in fermentation creates a pathway for converting this greenhouse gas into valuable chemicals.[1][2]

Metabolic Pathways for this compound Utilization

Microorganisms can metabolize this compound through two primary routes: dissimilation (oxidation) and assimilation (incorporation into biomass).

This compound Dissimilation: In this pathway, this compound is oxidized to CO2 by this compound dehydrogenase (FDH), a reaction that reduces NAD+ to NADH.[10] This process is a key source of the additional reducing power observed during this compound co-fermentation.

This compound Assimilation: this compound can be incorporated into central carbon metabolism through various pathways, depending on the microorganism. A common route involves the conversion of this compound to 5,10-methylenetetrahydrofolate, which can then enter pathways like the serine cycle to produce biomass precursors.[11]

Quantitative Data Summary

The following tables summarize the quantitative impact of this compound supplementation on various fermentation parameters as reported in recent literature.

Table 1: Effect of this compound on Acetone-Butanol-Ethanol (ABE) Production by Clostridium beijerinckii

StrainSubstratesThis compound (g/L)Glucose Consumed (g/L)ABE Produced (g/L)Percent Increase in ABE
Wild-typeGlucose0Not specified~15-
Cbei-FA01 (evolved)Glucose6Not specified23.0~50%

Data extracted from a study on this compound's effect on ABE production.[4]

Table 2: Impact of this compound on Free Fatty Acid (FFA) Production in Saccharomyces cerevisiae

StrainSubstratesThis compound (g/L)Acetate (g/L)Glucose (g/L)FFA Titer (g/L)Fold Increase in FFA
Engineered S. cerevisiaeGlucose, Acetate01020Not specified-
Engineered S. cerevisiaeGlucose, Acetate, this compound510206.6Up to 8-fold

Data from a study on metabolic engineering of S. cerevisiae for FFA production.[6]

Table 3: this compound Co-feeding Effect on Biomass and Lipid Production in Umbelopsis isabellina

ConditionThis compound AdditionBiomass (g/L) at 48hLipid Productivity Improvement
Glucose MediumNo3.8-
Glucose MediumYes4.370%

Data from a study exploring eukaryotic this compound metabolism.[5]

Table 4: this compound Tolerance in Various Microorganisms

MicroorganismThis compound Tolerance LevelNotes
Yarrowia lipolyticaUp to 32 mM (~1.5 g/L)Minimal inhibitory effects observed at this concentration.[12]
Clostridium beijerinckiiTolerates up to 6 g/LEvolved strain showed improved tolerance.[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound as a Co-substrate in Batch Fermentation

This protocol provides a general framework for assessing the impact of this compound supplementation on microbial growth and product formation. Specific parameters such as media composition, temperature, and pH should be optimized for the particular microorganism and desired product.

1. Media Preparation: a. Prepare the appropriate basal medium for the microorganism of interest (e.g., M9 minimal medium for E. coli, YPD for S. cerevisiae, P2 medium for Clostridium). b. Autoclave the basal medium. c. Prepare separate, sterile stock solutions of the primary carbon source (e.g., glucose), sodium this compound, and any necessary supplements (e.g., vitamins, trace metals). d. Aseptically add the primary carbon source and supplements to the sterile basal medium to the desired final concentrations.

2. Inoculum Preparation: a. Grow a seed culture of the microorganism in a suitable medium overnight, or until it reaches the mid-exponential growth phase. b. Harvest the cells by centrifugation and wash them with sterile saline or basal medium to remove residual carbon sources. c. Resuspend the cells in the fermentation medium to achieve the desired initial optical density (OD).

3. Fermentation Setup: a. Dispense the inoculated medium into sterile fermentation vessels (e.g., shake flasks, bioreactors). b. For the experimental group, add the sterile sodium this compound stock solution to the desired final concentration. For the control group, add an equivalent volume of sterile water. c. If conducting anaerobic fermentation, ensure the headspace is flushed with an appropriate inert gas (e.g., nitrogen). d. Incubate the cultures under the optimal conditions of temperature, agitation, and pH for the specific microorganism.

4. Sampling and Analysis: a. Aseptically withdraw samples at regular time intervals throughout the fermentation. b. Measure cell growth by monitoring the optical density at 600 nm (OD600). c. Centrifuge the samples to separate the supernatant from the cell pellet. d. Analyze the supernatant for: i. Substrate Consumption: Quantify the concentrations of the primary carbon source and this compound using methods like HPLC or specific enzymatic assays. ii. Product Formation: Measure the concentration of the desired product using appropriate analytical techniques (e.g., GC for solvents, HPLC for organic acids). e. The cell pellet can be used for biomass determination (dry cell weight) or for intracellular metabolite analysis.

Protocol 2: Colorimetric Determination of this compound Concentration

This protocol is adapted from a method for quantifying this compound in fermentation media and is suitable for concentrations as low as 0.5 mM.[13][14][15]

1. Reagent Preparation: a. Prepare a 1 mM this compound standard solution by diluting a 100 mM stock solution.[16] b. Prepare the necessary reagents for the colorimetric assay as described in the chosen method (e.g., potassium permanganate (B83412) method).[17]

2. Standard Curve Generation: a. In a 96-well plate, prepare a series of this compound standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by adding varying volumes of the 1 mM standard solution.[16] b. Bring the total volume in each well to a fixed amount (e.g., 50 µL) with assay buffer.[16] c. Add the reaction mix containing the colorimetric reagent to each well. d. Incubate as required by the specific assay protocol. e. Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 545 nm).[16][17] f. Plot the absorbance values against the known this compound concentrations to generate a standard curve.

3. Sample Measurement: a. Centrifuge the fermentation samples to pellet the cells. b. Add a small volume of the supernatant (e.g., 1-10 µL) to the wells of the 96-well plate. c. Bring the total volume to the same fixed amount as the standards using the assay buffer. d. Add the reaction mix and measure the absorbance as done for the standard curve. e. Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathways and Workflows

Formate_Metabolism cluster_Extracellular Extracellular cluster_Cell Cellular Metabolism Formate_ext This compound Formate_int This compound Formate_ext->Formate_int Transport CO2 CO2 Formate_int->CO2 FDH Methylene_THF 5,10-Methylene-THF Formate_int->Methylene_THF this compound-THF Ligase NADH NADH NAD NAD+ NAD->NADH THF THF THF->Methylene_THF Serine_Cycle Serine Cycle Methylene_THF->Serine_Cycle Biomass Biomass Serine_Cycle->Biomass

Caption: Overview of this compound dissimilation and assimilation pathways in a microbial cell.

Fermentation_Workflow cluster_Preparation Preparation cluster_Fermentation Fermentation cluster_Analysis Analysis Media_Prep 1. Media Preparation (Basal + Primary C Source) Inoculum_Prep 2. Inoculum Preparation Media_Prep->Inoculum_Prep Control Control Group (No this compound) Inoculum_Prep->Control Experimental Experimental Group (+ this compound) Inoculum_Prep->Experimental Incubation 3. Incubation (Optimized Conditions) Control->Incubation Experimental->Incubation Sampling 4. Regular Sampling Incubation->Sampling OD_Measurement Cell Growth (OD600) Sampling->OD_Measurement Supernatant_Analysis Supernatant Analysis (Substrates, Products) Sampling->Supernatant_Analysis Cell_Pellet_Analysis Cell Pellet Analysis (Biomass, Metabolites) Sampling->Cell_Pellet_Analysis

Caption: Experimental workflow for evaluating this compound as a supplementary carbon source.

References

Application Note and Protocol: In Vivo Formate Supplementation in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: One-carbon (1C) metabolism, primarily mediated by the folate cofactor, is a fundamental network of interconnected pathways essential for multiple physiological processes. These include the biosynthesis of purines and thymidylate for DNA and RNA synthesis, amino acid homeostasis (serine, glycine (B1666218), methionine), and epigenetic regulation.[1][2] Formate is a key intermediate in this network, acting as a carrier of one-carbon units.[2] Within cells, this compound can be generated in the mitochondria from the catabolism of amino acids like serine and glycine and then transported to the cytoplasm to fuel various anabolic processes.[2][3] Studies have shown that serine catabolism contributes to about 50% of plasma this compound in mice, with the gut microbiome potentially accounting for the rest.[4]

Investigating the systemic effects of this compound is crucial for understanding its role in health and disease. In vivo supplementation in mouse models provides a powerful tool to study the physiological consequences of increased one-carbon unit availability. This has implications for various research areas, including developmental biology, where this compound supplementation can rescue neural tube defects in certain mouse models, and in oncology, where it has been shown to enhance the efficacy of cancer immunotherapies.[5][6][7] This document provides a detailed protocol for the administration of sodium this compound to mice via drinking water, based on established methodologies.

Experimental Protocols

Preparation of Sodium this compound Solution

This protocol describes the preparation of a 125 mM sodium this compound solution for administration in drinking water, a dosage that has been shown to be well-tolerated and effective in long-term studies.[8][9]

Materials:

  • Sodium this compound (HCOONa), molecular biology grade

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile bottles for drinking water

  • Analytical balance

  • Sterile graduated cylinders or volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Calculate the required mass of sodium this compound:

    • The molecular weight of sodium this compound is 68.01 g/mol .

    • To prepare 1 liter (1000 mL) of a 125 mM (0.125 mol/L) solution:

      • Mass (g) = 0.125 mol/L * 68.01 g/mol * 1 L = 8.50 g

  • Dissolution:

    • Measure approximately 900 mL of sterile, purified water into a sterile beaker or flask with a magnetic stir bar.

    • Weigh 8.50 g of sodium this compound using an analytical balance.

    • Slowly add the sodium this compound powder to the water while stirring continuously until it is completely dissolved.

  • Final Volume Adjustment:

    • Carefully transfer the dissolved solution to a 1 L sterile graduated cylinder or volumetric flask.

    • Add sterile, purified water to bring the final volume to exactly 1000 mL.

  • Storage and Use:

    • Transfer the final solution into sterile, light-protected drinking water bottles suitable for mouse cages.

    • The solution can be stored at 4°C for up to one week. Prepare fresh solution weekly.

    • The control group should receive identical drinking water bottles containing only the sterile, purified water used for the treatment group.

In Vivo Administration and Monitoring Protocol

This protocol outlines the procedure for long-term this compound supplementation in mice and the necessary monitoring steps.

Materials and Equipment:

  • Experimental mice (e.g., C57BL/6)[8]

  • Standard mouse housing with environmental enrichment

  • Standard or specified diet (e.g., AIN-93G)[7][10]

  • Drinking water bottles

  • 125 mM sodium this compound solution (prepared as above)

  • Sterile, purified water (for control group)

  • Analytical balance for weighing mice

  • Metabolic cages (optional, for urine/feces collection)

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

  • Animal Acclimatization:

    • Upon arrival, house mice under standard conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week to acclimatize.[11]

    • Provide ad libitum access to standard chow and water.

  • Group Assignment:

    • Randomly assign mice to a control group and a this compound supplementation group. A typical study might include 6-12 mice per group, with equal numbers of males and females.[8][9]

  • Administration:

    • Replace the standard water bottles with bottles containing either sterile water (Control) or the 125 mM sodium this compound solution (Treatment).

    • Ensure ad libitum access to the respective drinking solutions and food for the duration of the study (e.g., 3 months).[8][9]

  • Monitoring:

    • Daily: Check the general health of the animals. Measure the weight of the drinking water bottles to estimate daily fluid consumption.[8]

    • Weekly: Record the body weight of each mouse.[11]

    • Monthly: Collect tail vein blood samples for interim analysis (e.g., hematology, plasma metabolite levels).[8][9][12]

  • Terminal Sample Collection:

    • At the end of the study period, euthanize mice using an ethically approved method.

    • Collect terminal blood via cardiac puncture for comprehensive metabolic and immune cell profiling.[5]

    • Collect tissues (e.g., spleen, liver) and weigh them. Tissues can be flash-frozen in liquid nitrogen or fixed for histological analysis.[8][9]

    • Collect stool samples for microbiome analysis.[8][9]

Sample Analysis
  • Plasma this compound: this compound concentrations in plasma and urine can be determined by gas-phase chromatography-mass spectrometry (GC-MS).[5]

  • Metabolomics: Plasma and tissue samples can be analyzed for a broad range of metabolites, including amino acids, using techniques like LC-MS/MS.[8][9]

  • Hematology: Whole blood can be analyzed using an automated hematology analyzer for complete blood counts.[9][12]

  • Microbiome Analysis: DNA can be extracted from stool samples and subjected to 16S rRNA gene sequencing to assess changes in gut microbiota composition.[8]

Data Presentation

Table 1: Summary of Published In Vivo this compound Supplementation Protocols

ParameterStudy 1: Salazar et al. (2020)[8][9]Study 2: Narisawa et al. (2012)[5]
Mouse Strain C57BL/6ct/ct (curly tail mutant)
This compound Salt Sodium this compoundSodium this compound
Dose 125 mM30 mg/mL (~441 mM)
Administration In drinking water, ad libitumIn drinking water, ad libitum
Duration 3 monthsGestational period (from mating)
Key Outcomes Gender-specific anabolic effects in females (increased body/spleen weight, decreased plasma amino acids), increased Bifidobacteria.Prevention of spina bifida, increased formyl-THF in embryos.

Table 2: Gender-Specific Effects of 125 mM Sodium this compound Supplementation (Data from Salazar et al., 2020) [8][9][12]

ParameterFemale Mice (this compound vs. Control)Male Mice (this compound vs. Control)
Body Weight Significant IncreaseSmall, non-significant decrease
Spleen Weight Significant IncreaseNo significant effect
Plasma Amino Acids Significant DecreaseNo significant effect
Plasma this compound No significant changeNo significant change
Gut Microbiome Increased frequency of BifidobacteriaStriking mouse-to-mouse variability
Immune Cell Counts No significant effectNo significant effect

Visualization

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomized Group Assignment (Control & this compound) Acclimatization->Grouping Admin Ad Libitum Administration (this compound or Control Water) Grouping->Admin SolutionPrep Prepare 125 mM Sodium This compound Solution SolutionPrep->Admin Monitor Daily/Weekly Monitoring (Health, Weight, Consumption) Admin->Monitor Blood Monthly Blood Collection (Tail Vein) Monitor->Blood Blood->Admin Sacrifice Terminal Euthanasia & Sample Collection Blood->Sacrifice Analysis Sample Analysis (Metabolomics, Microbiome, Hematology) Sacrifice->Analysis Data Data Interpretation Analysis->Data G cluster_mito Mitochondria cluster_cyto Cytoplasm Serine_Mito Serine Glycine_Mito Glycine Serine_Mito->Glycine_Mito SHMT2 Mito_THF 5,10-methylene-THF Serine_Mito->Mito_THF This compound This compound Mito_THF->this compound MTHFD1L/ MTHFD2 Formate_cyto This compound This compound->Formate_cyto Transport Formyl_THF 10-formyl-THF Formate_cyto->Formyl_THF MTHFD1 THF THF THF->Formyl_THF Purines Purine Synthesis (d)ATP, (d)GTP Formyl_THF->Purines Methylene_THF 5,10-methylene-THF Formyl_THF->Methylene_THF Thymidylate Thymidylate Synthesis dTMP Methylene_THF->Thymidylate Supplement Exogenous This compound Supplement Supplement->Formate_cyto

References

Application Notes and Protocols for HPLC-Based Quantification of Formate in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, a key intermediate in one-carbon metabolism, plays a crucial role in various physiological and pathological processes, including purine (B94841) and thymidylate synthesis, amino acid metabolism, and epigenetic regulation.[1] Accurate quantification of this compound levels in biological fluids such as plasma, serum, and urine is essential for understanding its metabolic dynamics and for the diagnosis and monitoring of certain diseases, including methanol (B129727) poisoning.[2] High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for this compound analysis. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC-based techniques.

I. HPLC Techniques for this compound Quantification

Several HPLC-based methods can be employed for the quantification of this compound in biological matrices. The choice of technique depends on the required sensitivity, selectivity, and the available instrumentation. The most common approaches include:

  • Ion-Exchange Chromatography (IEC) with Conductivity Detection: This is a widely used and robust method for the separation and quantification of small organic acids like this compound.[3] Separation is achieved based on the interaction of the negatively charged this compound ions with a positively charged stationary phase.[4] Suppressed conductivity detection is often employed to enhance sensitivity by reducing the background conductivity of the eluent.[3][5]

  • Reversed-Phase (RP) HPLC with UV Detection: While this compound itself has a poor chromophore, it can be detected at low UV wavelengths (around 210 nm).[6] This method often utilizes an ion-suppression or ion-pairing agent in the mobile phase to improve the retention of the highly polar this compound molecule on a nonpolar C18 column.[6]

  • HPLC with Pre-column Derivatization and Fluorescence Detection: To enhance sensitivity and selectivity, this compound can be chemically modified (derivatized) with a fluorescent tag before chromatographic separation.[7][8] This approach is particularly useful for detecting low concentrations of this compound.[9] Common derivatizing agents for carboxylic acids include 9-fluorenylmethyl chlorothis compound (FMOC-Cl).[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective technique for this compound quantification.[11] It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for unambiguous identification and quantification, even in complex biological matrices.[12]

II. Quantitative Data Summary

The following table summarizes the quantitative performance of different HPLC-based methods for this compound determination in biological fluids.

TechniqueBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference(s)
IEC with Conductivity Detection Blood (undiluted)15 µM50 µMNot SpecifiedNot Specified[13]
Urine61 nmol/L202 nmol/L0.202 - 30.278 µmol/L97.2 - 107.8[14]
RP-HPLC with UV Detection Plasma0.05 µg/mL0.14 µg/mL0.5 - 12.5 µg/mlNot Specified[15][16]
Aqueous/PlasmaNot Specified1-40 µg/mL (aqueous), 2.5-40 µg/mL (plasma)1-40 µg/mL (aqueous), 2.5-40 µg/mL (plasma)Not Specified[17]
HPLC with Pre-column Derivatization (Fluorescence) Rat Liver Homogenate20 pmol1.6 µmol/l1.6 - 40 µmol/l90.3 ± 2.9[7]
Human Urine20 pmol1.6 µmol/l1.6 - 40 µmol/l89.4 ± 2.5[7]
LC-MS/MS SerumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]

III. Experimental Protocols

A. Sample Preparation from Biological Fluids

Proper sample preparation is critical for accurate and reproducible results. The primary goal is to remove interfering substances, such as proteins, that can damage the HPLC column and affect the analysis.[18]

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a simple and common method for removing the bulk of proteins from plasma or serum samples.[19]

Materials:

  • Plasma or Serum Sample

  • Acetonitrile (B52724) (ACN) or Methanol (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of chilled acetonitrile or methanol to the tube.[15]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

B. HPLC Method Protocols

Protocol 2: Ion-Exchange Chromatography with Conductivity Detection

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and conductivity detector.

  • Anion-exchange column (e.g., Shodex IC SI-52 4E).[3]

  • Suppressor unit (electrolytic or chemical).[3]

Reagents:

  • Eluent: 5.4 mM Sodium Carbonate (Na₂CO₃). Prepare by diluting a 0.18 M stock solution.[3]

  • This compound Standard Stock Solution (1000 ppm).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Column: Shodex IC SI-52 4E (4 x 250 mm) or equivalent.[3]

  • Mobile Phase: 5.4 mM Sodium Carbonate.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Suppressed conductivity.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of this compound standard solutions by diluting the stock solution with deionized water to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 ppm).

  • Prepare the biological samples as described in Protocol 1.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solutions, followed by the prepared biological samples.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Reversed-Phase HPLC with UV Detection

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Mobile Phase: 0.005 N Sulfuric Acid in deionized water.

  • This compound Standard Stock Solution (1000 ppm).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 0.005 N Sulfuric Acid.[6]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.[6]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare calibration standards and samples as described in Protocol 2.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify and quantify the this compound peak as described in Protocol 2.

IV. Signaling Pathways and Experimental Workflows

This compound Metabolism in One-Carbon Metabolism

This compound is a central node in one-carbon metabolism, linking mitochondrial and cytosolic pathways. It is produced in the mitochondria from serine, glycine, and other sources and can then be exported to the cytosol to be used for the synthesis of purines, thymidylate, and other essential biomolecules.[1][20]

Formate_Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 C1_THF_mito C1-THF Glycine_mito->C1_THF_mito GCS Formate_mito This compound Formate_cyto This compound Formate_mito->Formate_cyto Transport THF_mito THF C1_THF_mito->Formate_mito MTHFD1L C1_THF_cyto 10-formyl-THF Formate_cyto->C1_THF_cyto MTHFD1 THF_cyto THF Purines Purine Synthesis C1_THF_cyto->Purines Thymidylate Thymidylate Synthesis C1_THF_cyto->Thymidylate

Caption: Mitochondrial production and cytosolic utilization of this compound in one-carbon metabolism.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound in biological fluids involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Serum, Urine) Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis 3. HPLC Analysis (IEC or RP-HPLC) Sample_Preparation->HPLC_Analysis Derivatization 2a. Derivatization (Optional) Sample_Preparation->Derivatization LCMS_Analysis 3a. LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Acquisition 4. Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Derivatization->HPLC_Analysis LCMS_Analysis->Data_Acquisition Data_Analysis 5. Data Analysis (Peak Integration, Calibration) Data_Acquisition->Data_Analysis Quantification 6. This compound Quantification Data_Analysis->Quantification

References

Application Note: Colorimetric Determination of Formate in Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formate, the simplest carboxylate, is a key metabolic intermediate in both prokaryotic and eukaryotic organisms. In the context of industrial fermentation, monitoring this compound concentration is crucial for process optimization, understanding microbial physiology, and ensuring product quality. This compound can be a direct product, a byproduct, or an intermediate in various fermentation pathways.[1] Its accumulation or depletion can indicate the metabolic state of the culture and the efficiency of the fermentation process. This application note provides a detailed protocol for the colorimetric determination of this compound in complex fermentation media using an enzymatic assay based on this compound dehydrogenase.

The principle of this assay is the enzymatic oxidation of this compound to carbon dioxide by this compound dehydrogenase (FDH).[2][3] This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The amount of NADH produced is directly proportional to the this compound concentration in the sample. The NADH is then used to reduce a colorimetric probe, such as a tetrazolium salt (e.g., WST-1 or MTT), to a highly colored formazan (B1609692) product. The intensity of the color, measured spectrophotometrically, allows for the sensitive quantification of this compound.[2][4][5]

Assay Principle: Signaling Pathway

The colorimetric determination of this compound is achieved through a two-step enzymatic reaction cascade. First, this compound dehydrogenase (FDH) catalyzes the oxidation of this compound, which results in the reduction of NAD+ to NADH. Subsequently, the generated NADH, in the presence of an electron mediator, reduces a tetrazolium salt (colorimetric probe) to a colored formazan product.

Enzymatic Reaction for this compound Detection This compound This compound fdh This compound Dehydrogenase (FDH) This compound->fdh co2 CO2 nad NAD+ nad->fdh nadh NADH mediator Electron Mediator nadh->mediator probe_ox Colorimetric Probe (e.g., WST-1, oxidized) probe_ox->mediator probe_red Colored Formazan (reduced) fdh->co2 fdh->nadh mediator->nad mediator->probe_red

Caption: Enzymatic cascade for the colorimetric detection of this compound.

Quantitative Data Summary

The performance of the enzymatic colorimetric this compound assay can vary slightly depending on the specific reagents and instrumentation used. The following table summarizes typical quantitative data for this method.

ParameterTypical ValueNotes
Limit of Detection (LOD) 8.20 µmol/LThe lowest concentration of this compound that can be reliably distinguished from the blank.[2]
Limit of Quantification (LOQ) ~25 µmol/LThe lowest concentration of this compound that can be measured with acceptable precision and accuracy.
Linear Range 25 - 800 µmol/LThe concentration range over which the assay is linear. Samples with higher concentrations should be diluted.
Wavelength 450 nmThe absorbance maximum of the colored formazan product.[2][5][6]
Incubation Time 60 minutesThe time required for the enzymatic reaction to reach completion or a stable endpoint.[6]
Incubation Temperature 37°CThe optimal temperature for the this compound dehydrogenase enzyme activity.[6]
Intra-assay Precision (CV) 3.3%The variation within a single assay run.[2]
Inter-assay Precision (CV) 3.9%The variation between different assay runs.[2]

Experimental Protocols

This section provides a detailed methodology for the colorimetric determination of this compound in fermentation media.

Materials and Reagents
  • This compound Dehydrogenase (FDH) (EC 1.2.1.2)

  • Nicotinamide Adenine Dinucleotide (NAD+), oxidized form

  • Colorimetric Probe (e.g., WST-1)

  • Electron Mediator (e.g., 1-Methoxy PMS)

  • This compound Standard (e.g., Sodium this compound)

  • Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.5-8.0)

  • Deionized Water

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Incubator set to 37°C

  • Microcentrifuge

  • Pipettes and pipette tips

Sample Preparation

Proper sample preparation is critical for accurate results, as components in the fermentation media can interfere with the assay.

  • Cell Removal: Collect a sample of the fermentation broth. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the cell pellet.

  • Deproteinization (Optional): If the fermentation medium is rich in proteins that may interfere with the assay, deproteinization is recommended. This can be achieved by ultrafiltration with a 10 kDa molecular weight cutoff filter.

  • Dilution: The concentration of this compound in fermentation media can vary widely. It is important to dilute the sample with Assay Buffer to ensure the this compound concentration falls within the linear range of the assay. A series of dilutions (e.g., 1:10, 1:50, 1:100) is recommended for unknown samples.

  • Spike and Recovery: To assess for matrix effects from the specific fermentation medium, it is advisable to perform a spike and recovery experiment. Add a known amount of this compound standard to a sample of the fermentation medium and calculate the percent recovery.

Preparation of Reagents
  • This compound Standard Curve: Prepare a series of this compound standards by diluting a stock solution of sodium this compound in the same uninoculated fermentation medium as the samples, if possible. This helps to account for any background absorbance or interference from the medium. A typical standard curve may range from 0 to 800 µM.

  • Reaction Mix: Prepare a fresh reaction mix for the number of samples and standards to be tested. The final concentrations of the components in the reaction mix may need to be optimized, but typical concentrations are:

    • NAD+: 1-5 mM

    • WST-1: 0.2-0.5 mM

    • Electron Mediator: 0.01-0.05 mM

    • This compound Dehydrogenase: 0.1-0.5 U/mL

  • Background Control Mix: For each sample, a background control is necessary to account for endogenous NADH or other interfering substances. The background control mix is identical to the reaction mix but omits the this compound Dehydrogenase.[4]

Assay Procedure
  • Standard and Sample Addition: Add 50 µL of each this compound standard and prepared sample to separate wells of a 96-well plate.

  • Background Control: For each sample, add 50 µL to a separate well for the background control.

  • Reaction Initiation:

    • Add 100 µL of the Reaction Mix to the wells containing the standards and samples.

    • Add 100 µL of the Background Control Mix to the corresponding sample background wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 60 minutes. Protect the plate from light during incubation.

  • Measurement: After incubation, measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Background Subtraction: For each sample, subtract the absorbance of the background control well from the absorbance of the corresponding sample well.

  • Standard Curve: Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • This compound Concentration Calculation: Determine the this compound concentration in the samples by interpolating their background-subtracted absorbance values on the standard curve.

  • Dilution Factor: Remember to multiply the calculated concentration by the dilution factor used during sample preparation to obtain the original this compound concentration in the fermentation broth.

Potential Interferences and Mitigation

Several substances commonly found in fermentation media can interfere with the enzymatic this compound assay.

Interfering SubstanceEffectMitigation Strategy
Endogenous NADH/NADPH High background signal, leading to overestimation of this compound.Use a sample-specific background control without this compound Dehydrogenase and subtract the absorbance.[6]
Other Alcohols and Aldehydes May be substrates for other dehydrogenases present as impurities in the FDH preparation.Use a highly purified this compound Dehydrogenase. Run a control with the fermentation medium to check for non-specific reactions.
Complex Media Components (Yeast Extract, Tryptone) Can cause high background absorbance and may contain endogenous this compound or interfering substances.[7]Prepare the this compound standard curve in the uninoculated fermentation medium to account for matrix effects.[7]
Reducing Agents (e.g., Cysteine, DTT) Can directly reduce the colorimetric probe, leading to a false positive signal.If possible, avoid their use in the fermentation medium or remove them during sample preparation (e.g., by dialysis or size-exclusion chromatography).
High Buffer Capacity Can interfere with the optimal pH of the assay.[7]Ensure the final pH of the reaction mixture is within the optimal range for FDH (typically 7.5-8.0).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the colorimetric determination of this compound in fermentation media.

Experimental Workflow for this compound Determination start Start sample_prep Sample Preparation (Centrifugation, Dilution) start->sample_prep reagent_prep Reagent Preparation (Standards, Reaction Mixes) start->reagent_prep plate_setup Plate Setup (Add Standards & Samples) sample_prep->plate_setup reagent_prep->plate_setup add_reagents Add Reaction & Control Mixes plate_setup->add_reagents incubate Incubate at 37°C for 60 min add_reagents->incubate measure Measure Absorbance at 450 nm incubate->measure analyze Data Analysis (Background Subtraction, Standard Curve) measure->analyze end End analyze->end

Caption: Workflow for the colorimetric this compound assay.

Conclusion

The enzymatic colorimetric assay for this compound is a sensitive, specific, and high-throughput method suitable for the quantification of this compound in fermentation media. Careful sample preparation and the use of appropriate controls are essential to mitigate interferences from the complex matrix of the fermentation broth. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reliable measurements of this compound concentration, providing valuable insights into their fermentation processes.

References

Application Note: Direct Analysis of Formate in Whole Blood by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, the simplest carboxylate, is a critical intermediate in one-carbon metabolism. Endogenous levels of this compound are typically low; however, elevated concentrations in blood can be indicative of toxic exposure, most notably from methanol (B129727) poisoning. The rapid and accurate quantification of this compound in whole blood is crucial for timely diagnosis and clinical management. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing rapid separations with high efficiency and minimal sample volume requirements. This application note details two validated protocols for the direct analysis of this compound in blood matrices using capillary electrophoresis with contactless conductivity detection (C⁴D), a universal detection method well-suited for small, non-chromophoric ions like this compound.

Principle

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electrolyte solution under the influence of a high-voltage electric field. In this application, a background electrolyte (BGE) is selected to optimize the separation of this compound from other endogenous anions in blood, such as chloride and phosphate. The separated ions are detected by a capacitively coupled contactless conductivity detector (C⁴D), which measures the change in conductivity as an analyte band passes the detector. This direct analysis approach minimizes sample pretreatment, enabling a rapid turnaround time, which is critical in clinical and toxicological settings.

Experimental Workflows

The following diagrams illustrate the two primary workflows for the analysis of this compound in blood samples by capillary electrophoresis.

G cluster_0 Workflow 1: Direct Injection of Diluted Serum/Plasma A Whole Blood Sample B Centrifugation A->B C Serum/Plasma Separation B->C D Dilution (1:100 with Deionized Water) C->D E Capillary Electrophoresis with C⁴D D->E F Data Analysis & Quantitation E->F

Caption: Workflow for this compound analysis in serum/plasma.

G cluster_1 Workflow 2: In-line Microdialysis for Whole Blood G Whole Blood Sample H Dilution (1:9) G->H I In-line Microdialysis (500 Da MWCO) H->I J Electrokinetic Injection I->J K Capillary Electrophoresis with C⁴D J->K L Data Analysis & Quantitation K->L

Caption: Workflow for this compound analysis in whole blood.

Protocols

Protocol 1: Direct Determination of this compound in Blood Serum/Plasma

This protocol is adapted for the rapid screening of this compound in serum or plasma samples with minimal sample preparation.[1][2][3][4][5]

1. Sample Preparation: a. Collect whole blood in appropriate tubes. b. Centrifuge the blood sample to separate serum or plasma. c. Dilute the serum or plasma sample 1:100 with deionized water.[1][3]

2. Capillary Electrophoresis Conditions:

  • Capillary: Fused silica, dimensions tailored to the instrument.

  • Background Electrolyte (BGE): 10 mM L-histidine, 15 mM glutamic acid, and 30 µM cetyltrimethylammonium bromide, pH 4.56.[1][3][4]

  • Separation Voltage: Optimized for rapid separation (e.g., -15 to -20 kV).

  • Injection: Hydrodynamic or electrokinetic injection of the diluted sample.

  • Detection: Capacitively Coupled Contactless Conductivity Detection (C⁴D).

3. Calibration: a. Prepare a series of this compound standards in deionized water. b. Analyze the standards using the same CE conditions. c. Construct a calibration curve by plotting the peak area against the this compound concentration.

4. Sample Analysis and Quantitation: a. Inject the diluted serum/plasma sample. b. Identify the this compound peak based on its migration time compared to the standards. c. Quantify the this compound concentration in the sample using the calibration curve, accounting for the dilution factor.

Protocol 2: Direct Analysis of this compound in Whole Blood Using In-line Microdialysis

This method allows for the direct analysis of this compound from diluted whole blood by integrating a microdialysis step to remove high molecular weight components.[6][7][8]

1. Sample Preparation: a. Dilute the whole blood sample 1:9 with an appropriate diluent.[6][7]

2. In-line Microdialysis and Capillary Electrophoresis: a. Microdialysis Setup: i. Use a sample pretreatment device with a 500 Da molecular weight cut-off dialysis membrane coupled in-line with the CE instrument.[6][7] ii. Fill the donor chamber with 50 µL of the 1:9 diluted blood sample.[6][7] iii. Fill the acceptor chamber with 50 µL of deionized water.[6][7] b. Electrokinetic Injection: i. Apply a voltage to electrokinetically inject small ionic species, including this compound, from the donor chamber, across the dialysis membrane, and directly into the separation capillary.[6][7] c. Capillary Electrophoresis Conditions:

  • Capillary: Fused silica.
  • Background Electrolyte (BGE): 20 mM L-histidine and 25 mM L-glutamic acid, pH 4.8.[6][7][8]
  • Separation Voltage: Optimized for the separation of small anions.
  • Detection: Capacitively Coupled Contactless Conductivity Detection (C⁴D).

3. Calibration and Quantitation: a. Prepare this compound standards in a matrix that mimics the diluted blood to account for any matrix effects during injection. b. Analyze the standards using the in-line microdialysis-CE setup. c. Construct a calibration curve and quantify the this compound concentration in the whole blood samples, correcting for the initial dilution.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Performance Characteristics of the Direct Injection Method for Serum/Plasma

ParameterValueReference
Limit of Detection (LOD)2.2 µM (in diluted sample)[1][4]
Limit of Quantification (LOQ)7.3 µM (in diluted sample)[1][4]
LOD in Undiluted Serum0.22 mM[1][4]
LOQ in Undiluted Serum0.73 mM[1][4]
Analysis Time~1 minute[1]

Table 2: Performance Characteristics of the In-line Microdialysis Method for Whole Blood

ParameterValueReference
Limit of Detection (LOD)15 µM (in undiluted blood)[6][7]
Limit of Quantification (LOQ)50 µM (in undiluted blood)[6][7]
Linearity (Correlation Coefficient)> 0.999[6][7]
Repeatability (RSD for Migration Times)< 0.3%[6][7]
Repeatability (RSD for Peak Areas)< 7.4%[6][7]

Discussion

The direct analysis of this compound in whole blood and its components by capillary electrophoresis offers significant advantages in terms of speed and simplicity. The choice between the two presented protocols depends on the available instrumentation and the specific requirements of the analysis.

The direct injection method for serum and plasma is exceptionally rapid, with an analysis time of approximately one minute, making it ideal for high-throughput screening in clinical emergencies like suspected methanol intoxication.[1] The simple dilution step is the only sample preparation required, minimizing the potential for analytical errors.[1][3]

The in-line microdialysis method is particularly advantageous for the analysis of whole blood as it effectively removes red blood cells, proteins, and other high molecular weight compounds that can interfere with the CE separation and contaminate the capillary.[6][7][8] This approach provides a robust and automated workflow for the direct analysis of small ions from complex biological matrices.

Both methods demonstrate excellent sensitivity and linearity, with limits of detection and quantification that are clinically relevant for the diagnosis of methanol poisoning, where this compound levels can be significantly elevated.[1][6][7] The use of C⁴D provides universal detection for small ions without the need for derivatization, further simplifying the analytical procedure.

Conclusion

Capillary electrophoresis coupled with contactless conductivity detection is a powerful tool for the direct and rapid analysis of this compound in whole blood, serum, and plasma. The methods described in this application note are robust, sensitive, and require minimal sample preparation, making them highly suitable for clinical and toxicological applications where rapid and accurate results are essential for patient care and diagnostic decision-making. Researchers and drug development professionals can also utilize these protocols for metabolic studies and in the assessment of drug-induced toxicity.

References

Application Notes and Protocols for Commercial Formate Assay Kits (96-Well Plate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, the simplest carboxylate, is a key intermediate in one-carbon metabolism. It is involved in essential biosynthetic pathways, including the synthesis of purines and thymidylate. Endogenous this compound is primarily produced in the mitochondria from the catabolism of amino acids like serine. Under normal physiological conditions, this compound levels in biological fluids such as blood and urine are maintained at low concentrations. However, elevated this compound levels can be indicative of certain pathological conditions, including methanol (B129727) poisoning, formaldehyde (B43269) exposure, and vitamin B12 deficiency.[1] Consequently, the accurate quantification of this compound in various biological samples is crucial for researchers in metabolic studies, toxicology, and drug development.

This document provides a detailed overview and generalized protocol for commercially available colorimetric this compound assay kits designed for a 96-well plate format. These kits offer a convenient, sensitive, and rapid method for quantifying this compound concentrations in a range of biological samples.

Principle of the Assay

The majority of commercial this compound assay kits operate on the enzymatic oxidation of this compound by this compound dehydrogenase (FDH). In this reaction, this compound is oxidized to carbon dioxide (CO2), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[2] The resulting NADH is then used to reduce a chromogenic probe, such as a tetrazolium salt (e.g., WST-1 or MTT), into a colored formazan (B1609692) product. The intensity of the color, which can be measured using a microplate reader, is directly proportional to the amount of this compound present in the sample.[3]

Signaling Pathway Diagram

This compound Assay Signaling Pathway This compound This compound FDH This compound Dehydrogenase (FDH) This compound->FDH NAD NAD+ NAD->FDH CO2 CO₂ FDH->CO2 Oxidation NADH NADH FDH->NADH Reduction Formazan Colored Formazan Product NADH->Formazan Reduction Probe Colorimetric Probe (e.g., WST-1, MTT) Probe->Formazan This compound Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis ReagentPrep Reagent Preparation (Standards, Buffers, Enzymes) AddStandards Add Standards to Wells SamplePrep Sample Preparation (Lysates, Fluids, etc.) AddSamples Add Samples to Wells AddReactionMix Add Reaction Mix to all Wells AddStandards->AddReactionMix AddSamples->AddReactionMix Incubate Incubate (e.g., 60 min at 37°C) AddReactionMix->Incubate ReadAbsorbance Read Absorbance (e.g., 450 nm) Incubate->ReadAbsorbance StandardCurve Generate Standard Curve ReadAbsorbance->StandardCurve Calculate Calculate this compound Concentration StandardCurve->Calculate

References

Application Notes and Protocols: Immobilized Formate Dehydrogenase for Continuous NADH Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide (NADH) is an essential and costly cofactor for a wide range of redox biocatalysts used in the synthesis of pharmaceuticals, fine chemicals, and other high-value products. The stoichiometric use of NADH is economically prohibitive for industrial-scale processes. Continuous regeneration of NADH from its oxidized form (NAD⁺) is therefore a critical requirement. Formate dehydrogenase (FDH) has emerged as a workhorse enzyme for NADH regeneration due to its high specificity, the irreversible nature of the this compound oxidation reaction, and the benign nature of its byproduct, carbon dioxide, which is easily removed from the reaction mixture.[1][2][3]

Immobilization of FDH onto solid supports offers significant advantages over the use of the free enzyme, including enhanced stability (thermal and operational), simplified product purification, and the ability for continuous operation in flow-through reactors.[4][5][6][7] These application notes provide an overview of the characteristics of immobilized FDH and detailed protocols for its preparation, characterization, and application in continuous NADH regeneration systems.

Key Advantages of Immobilized this compound Dehydrogenase

  • Enhanced Stability: Immobilization can significantly improve the thermal and operational stability of FDH, making it more robust for industrial applications.[4][8][9]

  • Reusability: Immobilized enzymes can be easily recovered and reused over multiple reaction cycles, drastically reducing the overall cost of the biocatalyst.[8][10]

  • Continuous Operation: Immobilized FDH is well-suited for use in continuous flow reactors, enabling high-productivity processes.[1]

  • Simplified Downstream Processing: The separation of the biocatalyst from the reaction mixture is straightforward, leading to a cleaner product stream.[7]

Data Presentation: Performance of Immobilized this compound Dehydrogenase

The following tables summarize quantitative data from various studies on immobilized FDH, highlighting the improvements in stability and reusability.

Table 1: Stability of Immobilized this compound Dehydrogenase

Immobilization Support/MethodEnzyme SourceStability ImprovementReference
Polyethylenimine-grafted Graphene OxideNot SpecifiedRetained 24.8% activity after 2.5 hours at 60°C (vs. 2.78% for free FDH)[8]
Glyoxyl-AgaroseCandida boidinii150-fold more stable than the soluble enzyme[11]
Amino-epoxy SupportsCandida boidinii12-fold more stable than the soluble enzyme[11]
Cross-linked Enzyme Aggregates (CLEA) with dextran (B179266) polyaldehydeCandida boidinii3.6-fold more thermally stable than the free enzyme[12]
Nanostructured Carriers (HOF-101)Paenibacillus barengoltzii (PbFDH)Retained ~80% activity after 30 days of storage[9]
Mesostructured ClinoptiloliteCandida boidiniiSignificant thermal stability increase at 50°C compared to free enzyme[13][14]

Table 2: Reusability of Immobilized this compound Dehydrogenase

Immobilization Support/MethodEnzyme SourceReusability PerformanceReference
Polyethylenimine-grafted Graphene OxideNot SpecifiedRetained 47.4% of initial activity after 8 cycles[8][10]
Cross-linked Enzyme Aggregates (CLEA) with dextran polyaldehydeCandida boidiniiRetained over 95% of initial activity after 10 cycles[12]
Glyoxyl SilicaCandida methylicaRetained 60% of initial activity after 10 reuses[15]
Glyoxyl AgaroseCandida methylicaRetained 56% of initial activity after 10 reuses[15]
Aldehyde-functionalized Immobead 150Candida methylicaRetained 51% of initial activity after 10 reuses[15]
Nanostructured Carriers (HOF-101)Paenibacillus barengoltzii (PbFDH)Maintained almost 85% of formic acid production capacity after 10 cycles[9]

Table 3: Kinetic Parameters of Free vs. Immobilized this compound Dehydrogenase

Enzyme FormKm (mM) for this compoundVmax (µmol/min/mg)Catalytic Efficiency (kcat/Km)Reference
Free FDH5.2773.46930.6574[10]
Graphene Oxide-FDH5.6883.38200.5946[10]
Polyethylenimine-Graphene Oxide-FDHNot specifiedNot specifiedNot specified[8]

Signaling Pathways and Experimental Workflows

FDH_Reaction This compound This compound (HCOO⁻) FDH This compound Dehydrogenase (FDH) This compound->FDH NAD NAD⁺ NAD->FDH CO2 Carbon Dioxide (CO₂) FDH->CO2 NADH NADH FDH->NADH H H⁺ FDH->H

Caption: Enzymatic reaction catalyzed by this compound Dehydrogenase (FDH).

NADH_Regeneration_Cycle cluster_regeneration Regeneration System cluster_production Production System This compound This compound FDH Immobilized FDH This compound->FDH CO2 CO₂ FDH->CO2 NADH NADH FDH->NADH Substrate Substrate Dehydrogenase Dehydrogenase (Product Synthesis) Substrate->Dehydrogenase Product Product Dehydrogenase->Product NAD NAD⁺ Dehydrogenase->NAD NAD->FDH NADH->Dehydrogenase

Caption: Continuous NADH regeneration cycle using immobilized FDH.

Experimental_Workflow start Start support_prep Support Preparation (e.g., functionalization) start->support_prep immobilization Enzyme Immobilization (e.g., covalent attachment) support_prep->immobilization washing Washing and Recovery of Immobilized Enzyme immobilization->washing activity_assay Activity Assay of Immobilized FDH washing->activity_assay stability_studies Stability Studies (Thermal, Storage) activity_assay->stability_studies reusability_test Reusability Test activity_assay->reusability_test application Application in Continuous NADH Regeneration stability_studies->application reusability_test->application end End application->end

Caption: General experimental workflow for FDH immobilization and characterization.

Experimental Protocols

Protocol 1: Immobilization of this compound Dehydrogenase on Polyethylenimine-Grafted Graphene Oxide

This protocol is adapted from the methodology described for enhancing FDH stability and reusability.[8][10]

Materials:

  • Graphene oxide (GO)

  • Polyethylenimine (PEI)

  • This compound Dehydrogenase (FDH) solution

  • Tris-HCl buffer (pH 10)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of PEI-grafted GO (GO-PEI):

    • Disperse a known concentration of GO in deionized water.

    • Add PEI solution to the GO dispersion and stir for a specified time (e.g., 24 hours) at room temperature to allow for grafting.

    • Wash the resulting GO-PEI composite multiple times with deionized water via centrifugation to remove unbound PEI.

  • Enzyme Immobilization:

    • Resuspend the prepared GO-PEI in Tris-HCl buffer (pH 10).

    • Add the FDH solution to the GO-PEI suspension. The optimal enzyme concentration should be determined empirically.[10]

    • Incubate the mixture at a controlled temperature (e.g., 4°C) with gentle shaking for a defined period (e.g., 2-4 hours) to allow for enzyme adsorption and binding.

    • Collect the immobilized enzyme (GO-PEI-FDH) by centrifugation (e.g., 10,000 rpm for 15 min at 4°C).[8]

    • Wash the GO-PEI-FDH pellet with Tris-HCl buffer (pH 10) to remove any unbound enzyme.[8]

Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a standard method for determining FDH activity by monitoring the formation of NADH.[16][17]

Materials:

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0) or Potassium phosphate buffer (e.g., 100 mM, pH 7.6)[17]

  • Sodium this compound solution (e.g., 200 mM)[16]

  • β-Nicotinamide adenine dinucleotide (NAD⁺) solution (e.g., 10.5 mM)[16]

  • Free FDH or immobilized FDH suspension

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture by adding the buffer, sodium this compound solution, and NAD⁺ solution. A typical final volume is 3.0 mL.[16]

    • The final concentrations in the assay mixture should be optimized but can be based on published values (e.g., 57 mM sodium phosphate, 50 mM this compound, 1.1 mM NAD⁺).[16]

    • For a blank, substitute the enzyme solution with the corresponding buffer.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).[16][17]

    • Initiate the reaction by adding a small volume of the FDH solution or a known amount of the immobilized FDH suspension to the cuvette.

    • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for a period of time (e.g., 5 minutes).[16]

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law. One unit of FDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.[9]

Protocol 3: Reusability Assay for Immobilized this compound Dehydrogenase

This protocol assesses the operational stability of the immobilized FDH over multiple reaction cycles.[8]

Materials:

  • Immobilized FDH

  • Reaction buffer (e.g., Tris-HCl, pH 10)[8]

  • Substrate solution (containing sodium this compound and NAD⁺)

  • Centrifuge or filtration setup

Procedure:

  • Initial Activity Measurement (Cycle 1):

    • Perform an activity assay as described in Protocol 2 using a known amount of the immobilized FDH. This will serve as the 100% activity reference.

  • Recovery of Immobilized Enzyme:

    • After the first reaction cycle, recover the immobilized FDH from the reaction mixture by centrifugation or filtration.[8]

    • Wash the recovered immobilized enzyme with the reaction buffer to remove any residual substrates and products.[8]

  • Subsequent Reaction Cycles:

    • Resuspend the washed, immobilized FDH in a fresh substrate solution to start the next reaction cycle.

    • Measure the enzyme activity for this cycle.

    • Repeat the recovery, washing, and reaction steps for the desired number of cycles (e.g., 8-10 cycles).[8][12]

  • Data Analysis:

    • Calculate the relative activity for each cycle by dividing the activity of that cycle by the initial activity of the first cycle and multiplying by 100.

    • Plot the relative activity as a function of the cycle number to visualize the operational stability.

Conclusion

The immobilization of this compound dehydrogenase presents a robust and economically viable strategy for continuous NADH regeneration in biocatalytic processes. The enhanced stability and reusability of immobilized FDH, as demonstrated by the compiled data, make it an attractive choice for industrial applications. The provided protocols offer a starting point for researchers to develop and optimize their own immobilized FDH systems tailored to specific biotransformations. Further research into novel immobilization matrices and co-immobilization strategies with NADH-dependent production enzymes will continue to expand the utility of this powerful biocatalytic tool.

References

Troubleshooting & Optimization

Improving formate detection sensitivity in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve formate detection sensitivity in their mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering step-by-step solutions.

Issue 1: Low or No this compound Signal

Q: I am not seeing a detectable signal for this compound, or the intensity is very low. What are the common causes and how can I troubleshoot this?

A: Low or no this compound signal is a common issue that can stem from several factors, from sample preparation to instrument settings.[1][2] Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Verify Sample Preparation and Concentration:

    • Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[1]

    • Extraction: Review your extraction protocol. For biological samples, inefficient extraction can lead to low recovery of this compound.

    • Derivatization: For GC-MS analysis, consider derivatization to improve volatility and sensitivity. A common reagent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[3][4]

    • Internal Standards: Use an isotope-labeled internal standard, such as [13C]formic acid, to account for matrix effects and variations in sample preparation.[4]

  • Assess LC-MS System Performance:

    • LC System:

      • Check for leaks in the LC system, as this can lead to pressure fluctuations and poor chromatography.

      • Ensure the column is properly equilibrated with the mobile phase before injection.

      • Verify the composition of your mobile phases. Incorrect proportions of solvents or additives can significantly impact retention and ionization.

    • MS System:

      • Ion Source: A dirty ion source is a frequent cause of signal loss. Clean the ion source components according to the manufacturer's guidelines.[5]

      • Spray Stability: Visually inspect the electrospray (ESI) needle. An unstable or inconsistent spray will result in a fluctuating or absent signal.[2][6] This can be caused by a clog in the needle or incorrect source settings.[6]

      • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance and providing accurate mass measurements.[1][5]

Issue 2: Poor Peak Shape and Reproducibility

Q: My this compound peak is showing significant tailing or splitting, and the retention time is not consistent between injections. What should I investigate?

A: Poor peak shape and reproducibility issues often point to problems with the chromatography or interactions with the analytical column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and reproducibility.

Detailed Steps:

  • Evaluate Column Health:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.[5]

    • Column Contamination: Buildup of contaminants from previous injections can affect peak shape. Flush the column with a strong solvent.

    • Column Age: Over time, column performance degrades. If the column is old or has been used extensively, it may need to be replaced.

  • Review Mobile Phase Composition:

    • pH: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like formic acid. Ensure the pH is stable and appropriate for your column chemistry.

    • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and potential interferences.[7][8]

    • Additives: The choice and concentration of mobile phase additives can significantly impact peak shape. For reversed-phase chromatography, formic acid is a common choice. For challenging separations, a combination of formic acid and ammonium (B1175870) this compound may improve peak shape, especially for basic analytes.[9]

Frequently Asked Questions (FAQs)

Q1: How can I improve the ionization efficiency of this compound in ESI-MS?

A1: Optimizing the mobile phase is the most direct way to improve ionization efficiency.[10]

  • Mobile Phase Additives: For negative ion mode, where this compound is typically analyzed as [M-H]⁻, the presence of a basic mobile phase can enhance deprotonation. However, for compatibility with reversed-phase columns, acidic mobile phases are common. In positive ion mode, this compound adducts like [M+HCOO]⁻ can be observed when formic acid is present in the mobile phase.[11]

  • Solvent Choice: Ensure that your mobile phase components are volatile (e.g., ammonium this compound, ammonium acetate) to facilitate efficient vaporization in the ESI source.[12] Avoid non-volatile buffers like phosphates, which can contaminate the MS source.

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[10]

Q2: I see multiple peaks in my mass spectrum that could be related to my analyte, including this compound adducts. How can I minimize these and enhance my signal of interest?

A2: The formation of adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common phenomenon in ESI-MS that can split the ion current among multiple species, reducing the sensitivity for your primary ion of interest.

  • Use High-Purity Solvents and Reagents: Metal adducts often originate from contaminants in solvents, glassware, or the sample itself. Using high-purity, MS-grade solvents and additives is crucial.[8]

  • Mobile Phase Modifiers: Adding ammonium salts like ammonium this compound or ammonium acetate (B1210297) can help to create a more reproducible formation of ammonium adducts ([M+NH₄]⁺) and can sometimes suppress the formation of metal adducts.[13] The use of fluorinated alkanoic acids (e.g., TFA) in combination with formic acid and ammonium salts has been shown to be effective in suppressing metal adduct formation in positive ion mode.[13][14][15] However, be aware that TFA can cause significant ion suppression.[9][16]

  • Sample Preparation: Minimize contact with glass where possible and ensure all labware is scrupulously clean.

Q3: What is in-source fragmentation and how can it affect my this compound analysis?

A3: In-source fragmentation is the breakdown of ions in the region between the atmospheric pressure ion source and the mass analyzer.[17] Even with soft ionization techniques like ESI, some molecules can fragment. This can be problematic if a fragment ion has the same mass as another metabolite of interest, leading to misidentification.[17] For example, larger phosphorylated sugars can fragment to produce ions with the same mass as smaller sugar phosphates.[17]

  • Mitigation: To confirm the identity of your this compound signal and rule out in-source fragmentation from a larger precursor, chromatographic separation is essential.[17] If you suspect in-source fragmentation, you can often observe the precursor ion and the fragment ion co-eluting.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase for this compound Detection in LC-MS

This protocol provides a general framework for optimizing mobile phase conditions to enhance this compound detection sensitivity.

Objective: To determine the optimal mobile phase composition for the analysis of this compound using reversed-phase LC-MS.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of formic acid in LC-MS grade water.

    • Prepare a series of working standards by diluting the stock solution.

  • Prepare Mobile Phases:

    • Mobile Phase A: LC-MS grade water with different additives.

    • Mobile Phase B: LC-MS grade acetonitrile (B52724) or methanol.

    • Test the following additive combinations in Mobile Phase A:

      • 0.1% Formic Acid

      • 10 mM Ammonium this compound

      • 10 mM Ammonium this compound with 0.1% Formic Acid[18][19]

      • 10 mM Ammonium Acetate with 0.1% Acetic Acid[18][19]

  • LC-MS Analysis:

    • Use a suitable reversed-phase column (e.g., C18).

    • Inject a standard solution of this compound and run a gradient elution for each mobile phase combination.

    • Monitor the signal intensity of the this compound ion (e.g., m/z 45 for [M-H]⁻ in negative mode).

  • Data Analysis:

    • Compare the peak intensity, peak shape, and signal-to-noise ratio for this compound across the different mobile phase conditions.

Data Presentation:

Mobile Phase AdditiveIonization ModeAverage Peak Intensity (Arbitrary Units)Signal-to-Noise RatioPeak Tailing Factor
0.1% Formic AcidNegative50,0001501.5
10 mM Ammonium this compoundNegative75,0002501.2
10 mM Ammonium this compound + 0.1% Formic AcidNegative82,0002801.1
10 mM Ammonium Acetate + 0.1% Acetic AcidNegative68,0002301.3
Protocol 2: Sample Preparation using Derivatization for GC-MS Analysis of this compound

This protocol describes the derivatization of this compound for enhanced sensitivity in GC-MS analysis.

Objective: To convert this compound into a more volatile and readily detectable derivative for GC-MS analysis.

Methodology:

  • Sample Collection: Collect biological samples (e.g., plasma, urine) and store them appropriately.[3]

  • Internal Standard: Add a known amount of [13C]formic acid as an internal standard to each sample, standard, and blank.[4]

  • Derivatization Reaction:

    • To 100 µL of sample, add the derivatizing reagent, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[3][4]

    • The reaction is typically carried out in the presence of a catalyst and may require heating.

  • Extraction: After the reaction is complete, extract the derivative into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS system.

    • Use selected ion monitoring (SIM) mode to monitor the characteristic ions of the this compound derivative and its isotope-labeled internal standard.

Data Presentation:

Sample TypeThis compound Concentration (µM) - Run 1This compound Concentration (µM) - Run 2This compound Concentration (µM) - Run 3Average Concentration (µM)% RSD
Human Plasma55.254.855.555.170.64
Human Urine120.7121.5120.1120.770.58
Quality Control 149.850.349.549.870.81
Quality Control 298.9101.199.599.831.15

References

Technical Support Center: Troubleshooting Enzymatic Formate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for enzymatic formate assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

General Issues

Q1: My assay is showing high background noise. What are the potential causes and how can I fix it?

High background can significantly reduce the dynamic range and sensitivity of your assay.[1] Several factors can contribute to this issue:

  • Endogenous NAD(P)H in Samples: Many biological samples naturally contain NAD(P)H, which can be detected by the assay and lead to a false positive signal.[2][3]

    • Solution: Run a sample background control for each of your samples. This is done by preparing a parallel reaction mix that omits the this compound Enzyme Mix.[2] The reading from this control can then be subtracted from your sample reading.

  • Substrate Instability: The assay substrate may be degrading spontaneously in your buffer, leading to a non-enzymatic color or fluorescence development.[1]

    • Solution: Prepare the substrate solution fresh before each use. You can also perform a stability check by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time.

  • Contamination: Contamination from proteases or other enzymes in your sample or reagents can sometimes interfere with the assay.[1]

    • Solution: If you suspect protease contamination, you can include a broad-spectrum protease inhibitor cocktail in a control well to see if the background signal is reduced.[1]

  • Improper Plate Selection: The type of microplate used can affect background readings.

    • Solution: For colorimetric assays, use clear, flat-bottom plates. For fluorescent assays, use black, opaque-walled plates to minimize light scatter and background fluorescence.[1]

Q2: I am seeing lower than expected or no signal in my samples and standards. What should I check?

A weak or absent signal can be due to several factors related to reagents, procedure, or the samples themselves.

  • Inactive Enzyme or Substrate: Reagents may have degraded due to improper storage or handling.

    • Solution: Ensure all kit components have been stored at the recommended temperatures and have not expired.[4] Avoid repeated freeze-thaw cycles.[3] Thaw all components completely and mix gently before use.[4] It is also good practice to test the enzyme activity with a known positive control.[1]

  • Incorrect Reagent Preparation or Pipetting: Errors in dilution or pipetting can lead to inaccurate concentrations of enzymes, substrates, or standards.

    • Solution: Use calibrated pipettes and avoid pipetting very small volumes.[4] Prepare a master reaction mix for all wells to ensure consistency.[4] Double-check all calculations for dilutions.

  • Suboptimal Incubation Conditions: Incorrect incubation time or temperature will affect the enzymatic reaction rate.

    • Solution: Refer to your specific assay protocol for the recommended incubation time and temperature and ensure they are followed precisely.[4]

  • Presence of Inhibitors: Your sample may contain substances that inhibit the this compound dehydrogenase enzyme.

    • Solution: See the section on chemical interferences below. If you suspect an inhibitor, you may need to dilute your sample or use a sample preparation method to remove the interfering substance.

Sample-Specific Issues

Q3: How should I prepare different types of samples for a this compound assay?

Proper sample preparation is crucial for accurate results. Here are some general guidelines for common sample types:

  • Serum/Plasma: Can often be diluted directly in the assay buffer.[2][3] It is recommended to test several dilutions to ensure the readings fall within the standard curve range.[3] To remove particulates, centrifuge the samples before use.[5]

  • Tissue Homogenates: Homogenize the tissue in the provided assay buffer, then centrifuge to remove insoluble material. The resulting supernatant can be assayed directly.[2][3]

  • Cell Lysates: Resuspend cells in assay buffer and lyse them through homogenization or sonication on ice. Centrifuge to pellet cell debris and use the supernatant for the assay.[5]

  • Culture Media: Centrifuge to remove any cells or debris. The supernatant can typically be used directly.[5] It is important to prepare the this compound standards in the same non-conditioned media to account for matrix effects.[5]

For protein-containing samples, a deproteinization step using trichloroacetic acid followed by neutralization may be necessary.

Chemical Interference

Q4: Which chemicals are known to interfere with enzymatic this compound assays?

Several substances can interfere with the assay chemistry or directly inhibit the this compound dehydrogenase enzyme. It is important to avoid these in your sample preparation buffers if possible.

  • Reducing Agents: Strong reducing agents like DTT and TCEP can generate H2O2, which may lead to false positives in some assay formats.[6] They can also alter the potency of inhibitory compounds being screened.[6]

  • Detergents: High concentrations of detergents such as SDS, Triton X-100, and Tween-20 can interfere with the assay.[4][7] They can cause precipitation or affect enzyme activity.[8]

  • Enzyme Inhibitors: Specific chemicals are known to inhibit this compound dehydrogenase, including sodium azide (B81097), sodium nitrite, sodium selenite, and hydroxylamine.[9] Sodium azide should be excluded from all buffers and samples.

  • Chelating Agents: EDTA at concentrations above 0.5 mM can interfere with the assay.[4]

  • Other Substances: Ascorbic acid (>0.2%) can also interfere with the assay.[4]

The following table summarizes the concentration thresholds for some common interfering substances.

Interfering SubstanceConcentration ThresholdReference
EDTA> 0.5 mM[4]
Ascorbic Acid> 0.2%[4]
SDS> 0.2%[4]
Sodium Azide> 0.2%[4]
NP-40> 1%[4]
Tween-20> 1%[4]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common problems in enzymatic this compound assays.

HighBackgroundTroubleshooting start High Background Signal check_nadph Run Sample Background Control (without this compound Enzyme) start->check_nadph subtract_bg Subtract Background Reading check_nadph->subtract_bg is_bg_high Is Background Still High? subtract_bg->is_bg_high check_reagents Check for Reagent Contamination or Substrate Instability is_bg_high->check_reagents Yes issue_resolved Issue Resolved is_bg_high->issue_resolved No prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh check_plate Verify Correct Plate Type (Clear for Colorimetric, Black for Fluorescent) prepare_fresh->check_plate contact_support Contact Technical Support check_plate->contact_support

Caption: Troubleshooting workflow for high background signals.

LowSignalTroubleshooting start Low or No Signal check_reagents Check Reagent Storage, Expiration, and Preparation start->check_reagents is_reagent_ok Are Reagents OK? check_reagents->is_reagent_ok check_procedure Verify Assay Procedure (Incubation Time/Temp, Pipetting) is_reagent_ok->check_procedure Yes contact_support Contact Technical Support is_reagent_ok->contact_support No, Replace Reagents is_procedure_ok Is Procedure Correct? check_procedure->is_procedure_ok check_inhibitors Suspect Sample Inhibitors is_procedure_ok->check_inhibitors Yes is_procedure_ok->contact_support No, Correct Procedure dilute_sample Dilute Sample or Perform Sample Cleanup check_inhibitors->dilute_sample issue_resolved Issue Resolved dilute_sample->issue_resolved

Caption: Troubleshooting workflow for low or no signal.

Key Experimental Protocols

Protocol 1: Sample Background Control

This protocol is essential for correcting for endogenous substances in your sample that may generate a signal.

  • Prepare Samples and Standards: Prepare your this compound standards and unknown samples in a 96-well plate according to the assay protocol.[3]

  • Prepare Two Reaction Mixes:

    • Reaction Mix (for total signal): Prepare as directed in the assay protocol, containing this compound Assay Buffer, this compound Enzyme Mix, and this compound Substrate Mix.[3]

    • Background Control Mix: Prepare a second mix containing the this compound Assay Buffer and this compound Substrate Mix, but replace the this compound Enzyme Mix with an equal volume of this compound Assay Buffer .

  • Add Mixes to Wells:

    • To the wells for your standards and a set of your sample replicates, add the complete Reaction Mix.

    • To a parallel set of your sample replicates, add the Background Control Mix.

  • Incubate and Read: Incubate the plate and measure the absorbance or fluorescence as per the assay protocol.

  • Calculate Corrected Value: For each sample, subtract the reading from the background control well from the reading of the corresponding well with the complete reaction mix. This corrected value should be used to determine the this compound concentration.

Protocol 2: Assessing Detergent Interference

If you suspect a detergent in your sample buffer is interfering with the assay, this protocol can help you determine its effect.

  • Prepare this compound Standard: Prepare a known concentration of a this compound standard (e.g., in the middle of the standard curve range).

  • Spike with Detergent: Create a series of aliquots of the this compound standard and spike them with different concentrations of the suspected interfering detergent. The concentration range should bracket the concentration present in your samples. Include a control with no added detergent.

  • Run the Assay: Run the standard enzymatic this compound assay on these spiked samples.

  • Analyze Results: Compare the this compound concentration measured in the detergent-spiked samples to the control. A significant deviation indicates interference. If inhibition is observed, you may need to dilute your samples to reduce the detergent concentration below the interfering level or use a sample clean-up method. Non-ionic detergents are sometimes used to disrupt protein aggregation, which can be a source of false positives; in such cases, adding a small amount of a non-interfering detergent might be beneficial.[10][11]

References

Technical Support Center: Optimizing Formate Derivatization for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing formate derivativation for your gas chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound for GC analysis?

A1: Formic acid, or this compound, is a small, polar, and non-volatile molecule. Direct analysis by gas chromatography is challenging because it can result in poor peak shape, tailing, and low sensitivity. Derivatization is a chemical modification process that converts this compound into a more volatile and less polar compound, making it suitable for GC analysis. This process improves chromatographic resolution, peak symmetry, and overall sensitivity.[1][2]

Q2: Which are the most common derivatization methods for this compound?

A2: The most common derivatization strategies for this compound and other carboxylic acids fall into three main categories:

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][3]

  • Alkylation/Esterification: This involves converting the carboxylic acid into an ester. This can be achieved through:

    • Reaction with an alcohol (e.g., propanol, methanol) in the presence of an acid catalyst (e.g., sulfuric acid).[4][5]

    • Using specific alkylating agents like methyl chlorothis compound (MCF) or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[1][6][7][8][9][10][11]

Q3: My derivatized this compound peak is tailing significantly. What are the likely causes?

A3: Peak tailing for derivatized this compound is a common issue that can stem from several sources. The primary causes can be categorized as either chemical interactions within the GC system or incomplete derivatization. To diagnose the issue, first observe if all peaks in your chromatogram are tailing or only the polar analytes.

  • If only polar analytes like derivatized this compound are tailing, it strongly suggests a chemical issue due to active sites in the system.[12]

  • If all peaks, including non-polar compounds, are tailing, this usually points to a physical or mechanical problem with the GC system, such as a poor column cut or installation.[12]

Key causes include:

  • Incomplete Derivatization: A primary cause of peak tailing is an incomplete reaction, leading to the presence of both derivatized and underivatized this compound. The more polar, unreacted this compound interacts strongly with the GC system, causing tailing.[13]

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the front of the GC column, or the detector can lead to peak tailing. These active sites are often exposed silanol (B1196071) groups (-Si-OH).[12][14][15]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can create active sites and lead to poor peak shape.[15][16][17]

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Water in the sample or reagents can consume the derivatizing agent and lead to an incomplete reaction.[18]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Derivatization

Q: How can I confirm if my derivatization reaction is incomplete?

A: Incomplete derivatization often manifests as:

  • Peak Tailing: As mentioned, this is a classic symptom.

  • Multiple Peaks: You may observe more than one peak for your analyte, representing partially and fully derivatized forms.[19][20]

  • Poor Reproducibility: Inconsistent peak areas across multiple injections can indicate a variable extent of derivatization.

Q: What steps should I take to ensure complete derivatization?

A: To optimize your derivatization reaction, consider the following factors:

  • Ensure Anhydrous Conditions: This is especially critical for silylation. Dry all glassware thoroughly in an oven and use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon).[18]

  • Use Sufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A general guideline for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens.[13]

  • Optimize Reaction Time and Temperature: The ideal conditions depend on the reagent and analyte. For many silylation reactions with BSTFA, heating at 60-75°C for 30-60 minutes is a good starting point.[2][3][13] For esterification with an alcohol and acid catalyst, refluxing for about an hour may be necessary.[4] Conduct a time-course study to find the optimal reaction time for your specific application.

  • Use a Catalyst: For silylation, adding a catalyst like TMCS can increase the reactivity of the reagent.[2][3] For esterification with an alcohol, a strong acid like sulfuric acid is typically used as a catalyst.[4][5]

Guide 2: Addressing Peak Tailing Caused by GC System Activity

Q: I've optimized my derivatization, but my this compound peak still tails. What should I check in my GC system?

A: If derivatization is complete, the peak tailing is likely due to active sites within your GC system. Here’s a systematic approach to troubleshooting:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Liner: Regularly replace the inlet liner with a new, deactivated one.[12][14][15]

    • Replace the Septum: Old septa can bleed and contribute to contamination.

  • Column Maintenance:

    • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can expose a fresh, inert surface and improve peak shape.[14][15][16]

    • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help remove contaminants and ensure the stationary phase is stable.

  • Proper Column Installation:

    • Ensure a Clean, 90° Cut: A poor column cut can cause turbulence and peak distortion. Always inspect the cut with a magnifier.[14][16]

    • Correct Installation Depth: Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer.[14]

Data Presentation

Table 1: Common Derivatization Reagents for this compound and Typical Reaction Conditions
Derivatization MethodReagent(s)Typical Reaction TemperatureTypical Reaction TimeKey Considerations
Silylation BSTFA (+ 1% TMCS)60-75°C30-60 minutesHighly sensitive to moisture. Requires anhydrous conditions.[2][3]
MSTFA60-75°C30-60 minutesGenerally more volatile byproducts than BSTFA. Also moisture-sensitive.
Esterification 1-Propanol (B7761284) / Sulfuric AcidReflux (approx. 97°C)1 hourAcid catalyst is required.[4]
Methyl Chlorothis compound (MCF)Room Temperature< 5 minutesReaction is rapid and occurs in an aqueous medium.[21]
Alkylation PFBBr60°C30 minutesOften used for trace analysis due to high sensitivity with electron capture detection.[7][8][10]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS
  • Sample Preparation: Ensure the sample containing this compound is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a sealed vial, add 100 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS.[2][3]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[2]

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • Injection: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Protocol 2: Esterification of this compound using 1-Propanol and Sulfuric Acid
  • Sample and Reagent Mixing: In a reaction flask, combine the sample containing this compound with 8.0 mL of 1-propanol and 0.15 mL of concentrated sulfuric acid.[4]

  • Reaction: Reflux the mixture for 1 hour.[4]

  • Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture with a 1M NaCl solution to neutralize the pH.

  • Phase Separation: Allow the layers to separate and collect the organic layer containing the propyl this compound.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate.

  • Injection: Inject an appropriate volume of the final solution into the GC-MS.

Visualizations

Caption: Troubleshooting decision tree for GC peak tailing.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis Start Start: Sample Containing this compound DrySample Dry Sample (if necessary) Start->DrySample AddReagent Add Derivatization Reagent (e.g., BSTFA, Propanol/H2SO4) DrySample->AddReagent HeatReact Heat/Reflux for Optimized Time AddReagent->HeatReact Cool Cool to Room Temperature HeatReact->Cool Extract Extract/Neutralize (if needed) Cool->Extract Inject Inject into GC-MS Extract->Inject End Analyze Data Inject->End

Caption: General experimental workflow for this compound derivatization.

References

Technical Support Center: Preventing Formate Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing formate degradation in biological samples to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in biological samples?

Q2: What are the primary causes of this compound degradation in stored biological samples?

This compound degradation in biological samples is primarily caused by:

  • Enzymatic Degradation: The main enzymatic route is the oxidation of this compound to carbon dioxide, a reaction catalyzed by this compound dehydrogenases (FDHs). These enzymes are present in various microorganisms.

  • Bacterial Contamination: Microbial growth in samples, particularly urine, can significantly alter this compound concentrations. Some bacteria consume this compound, leading to decreased levels, while others can produce it, causing an increase.

Q3: How does storage temperature affect this compound stability?

Storage temperature is a critical factor in preserving this compound concentrations:

  • Room Temperature: Storing samples at room temperature can lead to rapid and significant changes in this compound levels, especially in urine, due to bacterial activity.

  • Refrigeration (2-8°C): Refrigeration slows down enzymatic and microbial activity, improving the stability of this compound compared to room temperature storage.

  • Freezing (-20°C to -80°C): Freezing is the recommended method for long-term storage as it effectively halts most biological activity. Storage at -80°C is generally preferred for long-term stability of most metabolites, including this compound.

Q4: What is the impact of pH on this compound stability?

The pH of the sample can influence both enzymatic activity and bacterial growth. In urine, for example, some bacteria produce formic acid under anaerobic conditions at a pH greater than 6.0. Maintaining an acidic pH can help to inhibit bacterial growth and preserve this compound levels.

Q5: Are there any recommended preservatives to prevent this compound degradation, particularly in urine?

Yes, for urine samples, the addition of preservatives is recommended if samples cannot be analyzed immediately or frozen. Effective preservatives include:

  • Concentrated Acetic Acid: Adding a small volume of concentrated acetic acid (e.g., 50 µL per 10 mL of urine) can stabilize formic acid for at least 7 days at room temperature.

  • Thymol (B1683141) in Isopropanol (B130326): A 50 g/L solution of thymol in isopropanol (e.g., 50 µL per 10 mL of urine) is also an effective preservative for this compound in urine.

For blood samples, the use of anticoagulants is standard, but their primary role is to prevent clotting. The choice of anticoagulant (e.g., EDTA, heparin) can influence the stability of various metabolites, so consistency in sample collection is key.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible this compound measurements in stored samples.

  • Potential Cause: Variable storage conditions between samples.

  • Troubleshooting Steps:

    • Review Storage Protocol: Ensure that all samples were collected, processed, and stored under identical conditions (temperature, duration, container type).

    • Check for Temperature Fluctuations: Verify that storage freezers have maintained a consistent temperature without significant fluctuations or frequent freeze-thaw cycles.

    • Standardize Sample Handling: Implement a strict and consistent standard operating procedure (SOP) for sample handling from collection to analysis.

Issue 2: Unexpectedly low this compound concentrations.

  • Potential Cause 1: Enzymatic degradation due to improper storage.

  • Troubleshooting Steps:

    • Assess Storage Temperature: Confirm that samples were frozen immediately after processing and stored at an appropriate temperature (ideally -80°C).

    • Minimize Thawing Time: When retrieving samples for analysis, minimize the time they are thawed. Thaw samples on ice and process them promptly.

  • Potential Cause 2: Bacterial contamination and consumption of this compound.

  • Troubleshooting Steps:

    • Use Preservatives (for urine): For urine samples, use a recommended preservative if immediate analysis or freezing is not possible.

    • Ensure Sterile Collection: Follow aseptic techniques during sample collection to minimize initial bacterial load.

Issue 3: Unexpectedly high this compound concentrations in urine samples.

  • Potential Cause: Bacterial production of this compound.

  • Troubleshooting Steps:

    • Immediate Processing: Analyze or freeze urine samples as soon as possible after collection.

    • Use Preservatives: If immediate processing is not feasible, add a suitable preservative like acetic acid or thymol.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound in biological samples under different storage conditions.

Table 1: Stability of Formic Acid in Urine Stored at Room Temperature

Storage DurationChange in Formic Acid ConcentrationPotential Reason
Up to 7 daysCan increase or decrease significantlyBacterial contamination and metabolism
With Acetic AcidStable for at least 7 daysInhibition of bacterial activity
With ThymolStable for at least 7 daysInhibition of bacterial activity

Table 2: General Stability of Metabolites in Human Plasma at -80°C

Storage DurationStability of Metabolites
Up to 7 years98% of 231 tested plasma metabolites remained stable
9 to 11 yearsUp to 26% of metabolites showed significant changes
14 to 16 yearsUp to 11% of metabolites showed significant changes

Note: While this data is for a broad range of metabolites, it suggests that long-term storage at -80°C is a reliable method for preserving this compound, although very long-term storage may still lead to some changes.

Experimental Protocols

Protocol 1: Best Practices for Biological Sample Collection and Handling

  • Patient Preparation: Follow any specific dietary or medication restrictions required for the study.

  • Sample Collection:

    • Use appropriate sterile collection containers (e.g., vacuum tubes with the correct anticoagulant for blood, sterile cups for urine).

    • Employ aseptic techniques to minimize contamination.

    • Label all samples clearly and accurately with unique identifiers, date, and time of collection.

  • Sample Processing:

    • Process samples as soon as possible after collection.

    • For blood, separate plasma or serum by centrifugation according to the recommended protocol for your collection tubes.

    • For urine, if not analyzing immediately, add a preservative or prepare for freezing.

  • Storage:

    • Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

    • For short-term storage (a few hours), refrigerate samples at 2-8°C.

    • For long-term storage, freeze samples at -80°C.

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol and should be optimized and validated for your specific instrumentation and sample type.

  • Sample Preparation (Protein Precipitation for Plasma/Serum):

    • Thaw frozen samples on ice.

    • To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, e.g., 13C-formate).

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC Conditions:

    • Column: A column suitable for polar analyte retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) this compound) is commonly used.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for this compound detection.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 45 -> 45 (loss of no fragment, as it is a small molecule) or other appropriate transitions depending on the instrument.

Visualizations

Formate_Degradation_Pathway cluster_0 Enzymatic Degradation This compound This compound (HCOO-) CO2 Carbon Dioxide (CO2) This compound->CO2 Oxidation FDH This compound Dehydrogenase (FDH) (Microbial Origin) Formate_Degradation_Pathway Formate_Degradation_Pathway

Caption: Primary enzymatic degradation pathway of this compound.

Sample_Handling_Workflow Start Sample Collection (Aseptic Technique) Process Immediate Processing (< 2 hours) Start->Process Add_Preservative Add Preservative (Urine only) Start->Add_Preservative Short_Term Short-term Storage (2-8°C, < 24 hours) Process->Short_Term Long_Term Long-term Storage (-80°C) Process->Long_Term Add_Preservative->Short_Term Analysis Analysis Short_Term->Analysis Long_Term->Analysis

Caption: Recommended workflow for biological sample handling.

Troubleshooting_Logic Problem Inconsistent this compound Results Check_Storage Review Storage Conditions (Temp, Duration, Freeze-Thaw) Problem->Check_Storage Check_Collection Verify Sample Collection & Handling Protocol Problem->Check_Collection Check_Analysis Evaluate Analytical Method (LC-MS/MS Performance) Problem->Check_Analysis Inconsistent_Storage Inconsistent Storage Identified Check_Storage->Inconsistent_Storage Handling_Issue Sample Handling Deviation Identified Check_Collection->Handling_Issue Analytical_Problem Analytical Issue Identified Check_Analysis->Analytical_Problem Solution1 Re-analyze Samples Stored Correctly or Re-collect Inconsistent_Storage->Solution1 Yes Solution2 Implement Standardized Operating Procedure (SOP) Handling_Issue->Solution2 Yes Solution3 Troubleshoot LC-MS/MS: - Check column performance - Evaluate ion suppression - Verify standard curves Analytical_Problem->Solution3 Yes

Caption: Troubleshooting logic for this compound analysis issues.

Addressing matrix effects in formate quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of formate using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification by LC-MS?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In this compound quantification, components of biological samples like salts, phospholipids, and other endogenous metabolites can suppress or enhance the this compound signal during LC-MS analysis, leading to inaccurate and imprecise results.[2][3] This interference can compromise the reliability of pharmacokinetic, metabolomic, and other studies where accurate this compound measurement is critical.

Q2: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled this compound, is considered the gold standard for correcting matrix effects.[4][5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix can be effectively normalized, leading to more accurate and precise quantification.

Q3: Why is derivatization often necessary for this compound quantification by LC-MS?

A: this compound is a small, polar molecule that can be challenging to retain on traditional reversed-phase LC columns and may exhibit poor ionization efficiency. Derivatization is a chemical modification process that improves the analytical properties of this compound.[6][7] Reagents like pentafluorobenzyl bromide (PFB-Br) react with this compound to create a less polar, more volatile derivative that is more amenable to LC separation and MS detection, often leading to significantly improved sensitivity and selectivity.[8][9]

Q4: What are the common sample preparation techniques for analyzing this compound in biological matrices like plasma or serum?

A: Common sample preparation techniques aim to remove interfering substances from the biological matrix before LC-MS analysis. These include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on their differential solubilities in two immiscible liquids.[10]

  • Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a solid sorbent that retains the analyte, while interfering compounds are washed away. The purified analyte is then eluted for analysis.[10]

The choice of technique depends on the complexity of the matrix and the required level of cleanliness.

Troubleshooting Guides

Problem: Poor peak shape (fronting, tailing, or splitting) for the this compound derivative.

Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Adjust the mobile phase pH or try a different column chemistry.

Problem: High signal suppression or enhancement is observed.

Possible Cause Suggested Solution
Co-elution of Matrix Components Optimize the chromatographic gradient to better separate this compound from interfering peaks.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components.[10]
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Problem: Inconsistent or low recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the pH of the sample or the choice of extraction solvent in LLE or SPE.
Incomplete Derivatization Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.[11]
Analyte Degradation Ensure samples are processed and stored at appropriate temperatures to prevent this compound degradation.

Quantitative Data Summary

The following tables summarize representative data for assessing matrix effects and recovery in this compound quantification.

Table 1: Matrix Effect Assessment in Human Plasma

Method Analyte Matrix Factor (MF)* Ionization Effect
Protein PrecipitationThis compound-PFB Derivative0.75Suppression
Liquid-Liquid ExtractionThis compound-PFB Derivative0.92Minimal Suppression
Solid-Phase ExtractionThis compound-PFB Derivative1.05Minimal Enhancement

*Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a clean solvent. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Table 2: Recovery of this compound from Human Serum using Different Sample Preparation Methods

Method Analyte Mean Recovery (%) RSD (%)
Protein PrecipitationThis compound85.28.5
Liquid-Liquid ExtractionThis compound92.75.1
Solid-Phase ExtractionThis compound98.13.2

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using Stable Isotope Dilution and PFB-Br Derivatization

This protocol describes a validated method for the sensitive and selective quantification of this compound in human plasma.

1. Sample Preparation and Derivatization:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution containing ¹³C-formate.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL of pentafluorobenzyl bromide (PFB-Br) in acetone (B3395972) and 10 µL of triethylamine.

  • Incubate at 60°C for 30 minutes to form the this compound-PFB derivative.[12]

  • Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • This compound-PFB: Monitor the transition of the precursor ion to a specific product ion.

    • ¹³C-Formate-PFB: Monitor the corresponding transition for the internal standard.

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add ¹³C-Formate (SIL-IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 reconstitute1 Reconstitute in PFB-Br solution dry_down1->reconstitute1 incubate Incubate at 60°C reconstitute1->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 lcms Inject into LC-MS/MS reconstitute2->lcms quant Quantify this compound lcms->quant

Caption: Experimental workflow for this compound quantification in plasma.

troubleshooting_logic start Inaccurate this compound Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS (e.g., ¹³C-Formate) check_is->implement_is No check_recovery Assess Analyte Recovery check_is->check_recovery Yes implement_is->check_recovery optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) check_recovery->optimize_prep Low/Variable check_chrom Evaluate Chromatography check_recovery->check_chrom Acceptable optimize_prep->check_recovery optimize_chrom Modify LC Gradient or Change Column check_chrom->optimize_chrom Poor Peak Shape/ Co-elution clean_source Clean Mass Spectrometer Ion Source check_chrom->clean_source Good Separation end Accurate Quantification optimize_chrom->end clean_source->end

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Enhancing the Stability of Immobilized Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the immobilization of formate dehydrogenase (FDH) and its subsequent use in experimental settings.

Troubleshooting Guide

This guide addresses specific problems that may arise during the immobilization and application of this compound dehydrogenase, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low enzyme activity after immobilization. 1. Conformational Changes: The enzyme's three-dimensional structure, particularly the active site, may be altered during immobilization. 2. Mass Transfer Limitations: The support material may hinder the substrate's access to the enzyme's active site.[1][2][3] 3. Inappropriate Immobilization Chemistry: The chosen chemical linkage may inactivate the enzyme.1. Optimize Immobilization Conditions: Vary parameters such as pH, temperature, and enzyme-to-support ratio during the immobilization process.[4] 2. Select a Suitable Support Material: Use porous materials with a large surface area to improve substrate diffusion. Materials like metal-organic frameworks (MOFs) and nanostructured carriers can be effective.[1][5][6] 3. Test Different Immobilization Strategies: Compare physical adsorption, covalent attachment, and cross-linking to find the method that best preserves activity.[5]
Significant leaching of the enzyme from the support. 1. Weak Enzyme-Support Interaction: This is a common issue with physical adsorption methods.[1][2][3] 2. Hydrolysis of Linkages: The chemical bonds connecting the enzyme to the support may be unstable under reaction conditions.1. Employ Covalent Immobilization: Form strong, stable bonds between the enzyme and the support using chemistries like those involving glyoxyl-agarose or epoxy-activated supports.[4][7][8] 2. Use Cross-Linking Agents: After initial immobilization, use agents like glutaraldehyde (B144438) to create additional cross-links, which can enhance stability and reduce leaching.[5]
Rapid loss of activity during storage. 1. Microbial Contamination: Growth of microorganisms can degrade the enzyme. 2. Proteolytic Degradation: Trace proteases in the enzyme preparation can lead to degradation over time. 3. Suboptimal Storage Conditions: Incorrect temperature or pH of the storage buffer can lead to denaturation.1. Store in Antimicrobial Solutions: Use buffers containing agents like sodium azide (B81097) to inhibit microbial growth. 2. Purify the Enzyme: Ensure a high purity of the FDH preparation before immobilization. 3. Optimize Storage Buffer and Temperature: Store the immobilized enzyme at 4°C in a buffer at its optimal pH for stability.[6][9] Immobilized FDH has shown to retain around 80% of its activity after 30 days of storage at 4°C, a significant improvement over the free enzyme.[6]
Poor operational stability and reusability. 1. Enzyme Denaturation: Harsh reaction conditions (e.g., temperature, pH, organic solvents) can cause the enzyme to unfold and lose activity.[4] 2. Mechanical Stress: Strong stirring or abrasion can damage the immobilized enzyme.[4][10] 3. Product Inhibition/Degradation: The product of the reaction or byproducts may inhibit or degrade the enzyme.1. Select a Stabilizing Support: Materials like polyethyleneimine-grafted graphene oxide and glyoxyl-agarose have been shown to significantly enhance thermostability and reusability.[4][9][11] 2. Optimize Reaction Conditions: Operate within the optimal pH and temperature range for the immobilized enzyme.[7] 3. Consider Reactor Design: For reactions involving vigorous stirring, using a porous support can protect the enzyme from mechanical stress.[4] Immobilization on certain supports has been shown to allow for multiple reuse cycles with significant activity retention.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most significant advantage of immobilizing this compound dehydrogenase?

A1: The primary advantage is the enhancement of its stability and reusability. Immobilization can significantly improve the enzyme's resistance to thermal denaturation, extreme pH, and organic solvents.[4] This allows for the repeated use of the enzyme in industrial processes, which is more cost-effective.[8] For instance, immobilization on glyoxyl-agarose can increase the thermal stability by a factor of 50 at neutral pH.[4]

Q2: Which type of support material is best for enhancing the stability of FDH?

A2: The choice of support material is critical and depends on the specific application.

  • Glyoxyl-agarose has been shown to be highly effective for multipoint covalent attachment, leading to very high thermal stability.[4]

  • Graphene oxide modified with polyethyleneimine (PEI) offers enhanced thermostability, storage stability, and reusability due to multi-level interactions with the enzyme.[9][11]

  • Metal-Organic Frameworks (MOFs) like UiO-66 and its derivatives can also significantly enhance enzyme activity and stability, partly due to changes in the enzyme's secondary structure upon immobilization.[1][5]

Q3: How does cross-linking with agents like glutaraldehyde improve stability?

A3: Cross-linking agents form covalent bonds between the enzyme molecules and the support, as well as between enzyme molecules themselves. This creates a more rigid structure that is less prone to unfolding and denaturation under harsh conditions. Glutaraldehyde cross-linking has been shown to improve both stability and reusability of immobilized FDH.[5] However, the cross-linking process itself can sometimes lead to a decrease in initial activity, so optimization is key.[12]

Q4: Can immobilization change the optimal pH and temperature of FDH?

A4: Yes, immobilization can alter the optimal operating conditions. For example, immobilization on glyoxyl-agarose has been reported to increase the optimal temperature of FDH by up to 10°C at acidic pH.[4] However, in other cases, such as immobilization on polyethyleneimine-grafted graphene oxide, the optimal pH and temperature remained the same as the free enzyme.[9] It is essential to characterize the properties of the immobilized enzyme for each specific support and immobilization method.

Q5: What are the key parameters to optimize during the immobilization process?

A5: To achieve the best balance of activity and stability, it is crucial to optimize several parameters, including:

  • The reaction time between the enzyme and the support.[4]

  • The temperature at which the immobilization is carried out.[4]

  • The degree of activation of the support material.[4]

  • The ratio of enzyme to support material.[6]

Data Presentation: Comparison of Different Immobilization Strategies

The following tables summarize quantitative data from various studies on the stability of immobilized FDH.

Table 1: Thermostability Enhancement of Immobilized FDH

Immobilization Method/SupportTemperature (°C)Half-life (t₁/₂) / Residual ActivityImprovement Factor vs. Free EnzymeReference
Free FDH508.1 h-[7][8]
Immobead 150 (epoxy)5023.1 h2.8[7][8]
Immobead 150 (aldehyde functionalized)5023.9 h2.9[7][8]
Glyoxyl-agaroseHigh Temperature-50x more stable[4]
Graphene oxide (GO)6018.2% after 30 min-[9]
Polyethyleneimine-grafted GO (GO-PEI)6024.8% after 30 min-[9]
Free FDH602.78% after 30 min-[9]

Table 2: Reusability of Immobilized FDH

Immobilization Method/SupportNumber of CyclesResidual ActivityReference
Immobead 150 (epoxy)1069%[7][8]
Immobead 150 (aldehyde functionalized)1051%[7][8]
Graphene oxide (GO)827.3%[9]
Polyethyleneimine-grafted GO (GO-PEI)847.4%[9][11]

Table 3: Storage Stability of Immobilized FDH at 4°C

Immobilization Method/SupportStorage Time (days)Residual ActivityReference
Free FDH203.48%[9]
Graphene oxide (GO)2022.8%[9]
Polyethyleneimine-grafted GO (GO-PEI)2024.9%[9]
Nanostructured Carriers (NU-1000, HOF-101)30~80%[6]
Free FDH3030-40%[6]

Experimental Protocols

1. Covalent Immobilization of FDH on Glyoxyl-Agarose

This protocol is adapted from studies demonstrating high stabilization of FDH.[4]

  • Support Activation: Activate agarose (B213101) supports with glycidol (B123203) and then oxidize with sodium periodate (B1199274) to generate glyoxyl groups.

  • Enzyme Immobilization:

    • Incubate the activated glyoxyl-agarose support with a solution of FDH in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 10.0) at 25°C.

    • Monitor the immobilization progress by measuring the residual enzyme activity in the supernatant.

    • After the desired immobilization time, block any remaining reactive groups on the support by adding a solution of sodium borohydride.

  • Washing: Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound enzyme.

2. Immobilization of FDH on Polyethyleneimine-Grafted Graphene Oxide (GO-PEI)

This protocol is based on a method shown to enhance thermostability and reusability.[9][11]

  • Preparation of GO-PEI: Synthesize graphene oxide (GO) using a modified Hummers' method. Then, functionalize the GO with polyethyleneimine (PEI) to introduce positive charges.

  • Enzyme Immobilization:

    • Disperse a solution of FDH in a suspension of GO-PEI.

    • Incubate the mixture at 4°C with gentle shaking for a specified time (e.g., 4 hours).

    • Centrifuge the mixture to separate the immobilized enzyme from the supernatant.

    • Wash the resulting GO-PEI-FDH conjugate multiple times with a suitable buffer (e.g., Tris-HCl, pH 10) to remove unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of sodium this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization cluster_analysis Analysis enzyme FDH Enzyme Solution incubation Incubation of Enzyme with Support enzyme->incubation support Support Material (e.g., Agarose, GO) activation Support Activation (if required) support->activation activation->incubation crosslinking Cross-linking (Optional) incubation->crosslinking washing Washing to Remove Unbound Enzyme incubation->washing No Cross-linking crosslinking->washing immobilized_enzyme Immobilized FDH washing->immobilized_enzyme activity_assay Activity Assay immobilized_enzyme->activity_assay stability_studies Stability Studies (Thermal, Storage, Reusability) immobilized_enzyme->stability_studies

Caption: Workflow for the immobilization and characterization of this compound dehydrogenase.

logical_relationship cluster_strategy Immobilization Strategy cluster_outcome Stability Outcomes adsorption Physical Adsorption thermostability Thermostability adsorption->thermostability Weak reusability Reusability adsorption->reusability Low covalent Covalent Attachment covalent->thermostability Strong storage_stability Storage Stability covalent->storage_stability Strong covalent->reusability High leaching Reduced Leaching covalent->leaching Very High crosslinking Cross-linking crosslinking->thermostability Very Strong crosslinking->reusability Very High crosslinking->leaching Very High

Caption: Relationship between immobilization strategies and stability outcomes for FDH.

References

Technical Support Center: Formate Measurement in Complex Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative methods of formate measurement in complex biological media.

General FAQs

Q1: Why is measuring this compound important in biological research?

This compound is a crucial one-carbon metabolite involved in various cellular processes, including the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[1] Under normal physiological conditions, this compound is present at low levels. However, elevated levels can be indicative of certain pathological states, such as vitamin B12 deficiency, hyperhomocysteinemia, or acute methanol (B129727) poisoning.[1] In the context of drug development and cell culture, monitoring this compound levels can provide insights into cellular metabolism and the effects of therapeutic agents.[2][3]

Q2: What are the common challenges associated with measuring this compound in complex biological media?

Measuring this compound in samples like cell culture media, serum, or tissue homogenates can be challenging due to:

  • Low endogenous concentrations: this compound is often present at micromolar levels, requiring sensitive detection methods.

  • Matrix effects: The complex composition of biological media can interfere with assay components and signal detection.

  • Presence of interfering substances: Other molecules in the sample may cross-react with assay reagents or have similar analytical signals.

  • Sample stability: this compound levels can change during sample collection and processing.

Method 1: Enzymatic Assays

Enzymatic assays are a common and relatively simple method for this compound quantification. These assays typically rely on the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to CO2, coupled with the reduction of a reporter molecule.

Experimental Workflow: Enzymatic this compound Assay

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis sample Biological Sample (e.g., serum, media) deproteinize Deproteinization (e.g., 10 kDa spin filter) sample->deproteinize plate Pipette Standards & Samples into 96-well Plate deproteinize->plate buffer Prepare Assay Buffer (Room Temperature) reaction_mix Prepare & Add Reaction Mix buffer->reaction_mix enzyme Reconstitute This compound Enzyme Mix enzyme->reaction_mix substrate Reconstitute This compound Substrate Mix substrate->reaction_mix standard Prepare this compound Standard Curve standard->plate plate->reaction_mix incubate Incubate at 37°C (e.g., 60 minutes) reaction_mix->incubate read Measure Absorbance (e.g., 450 nm) incubate->read calculate Calculate this compound Concentration read->calculate

Caption: Workflow for a typical colorimetric enzymatic this compound assay.

Enzymatic Assay Troubleshooting Guide
Issue Possible Cause Solution
No or low signal Omission of a step in the protocol.Carefully review and follow the protocol precisely.[4]
Incorrect wavelength used for measurement.Verify the recommended wavelength in the kit's datasheet and check the plate reader's filter settings.[4]
Reagents not at room temperature.Ensure the assay buffer is at room temperature before use.[4]
Degraded reagents.Check the expiration date and storage conditions of the kit components. Avoid repeated freeze-thaw cycles.[1][4]
High background Presence of endogenous NADPH in samples.Prepare a sample blank by omitting the this compound Enzyme Mix. Subtract the blank reading from the sample reading.[1]
Contaminated reagents or water.Use ultrapure water for all reagent preparations.[1]
Inconsistent results Inaccurate pipetting.Use calibrated pipettes and prepare a master reaction mix to minimize pipetting errors.[4]
Incomplete mixing of reagents.Thaw all components completely and mix gently but thoroughly before use.[4]
Presence of interfering substances.Avoid substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (B81097) (>0.2%) in sample preparations.[4] Deproteinize samples as recommended.[4]
Assay drift Temperature fluctuations during incubation.Ensure a stable incubation temperature.
Reaction mix prepared too far in advance.Prepare the reaction mix immediately before use.[4]
Enzymatic Assay FAQs

Q1: Do I need to deproteinize my samples?

A: Yes, for many biological samples, deproteinization is recommended to remove proteins that can interfere with the assay enzymes. A 10 kDa spin filter is a common method for this.[4]

Q2: Can I use a plate other than a clear 96-well plate?

A: For colorimetric assays, a clear, flat-bottom plate is recommended.[1] For fluorescent assays, a black plate with a clear bottom should be used.[4]

Q3: My sample has a very low this compound concentration. How can I improve sensitivity?

A: Some kits offer a fluorometric detection option, which is typically more sensitive than colorimetric detection. Ensure you are using the optimal wavelength for excitation and emission.

Q4: What substances are known to interfere with enzymatic this compound assays?

A: Substances like EDTA, ascorbic acid, SDS, sodium azide, NP-40, and Tween-20 can interfere with the assay.[4] It's also important to be aware that some kits may show cross-reactivity with lactate (B86563) or methanol.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for this compound quantification. It involves derivatization of this compound to a more volatile compound, followed by separation and detection.

Experimental Workflow: GC-MS for this compound Analysis

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, urine) is Add Internal Standard (e.g., 13C-formate) sample->is derivatize Derivatization (e.g., with PFBBr) is->derivatize extract Liquid-Liquid Extraction (e.g., with hexane) derivatize->extract inject Inject into GC-MS extract->inject separate Gas Chromatography (Separation) inject->separate detect Mass Spectrometry (Detection & Ionization) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify

Caption: General workflow for this compound measurement using GC-MS.

GC-MS Troubleshooting Guide
Issue Possible Cause Solution
Low or no peak for this compound derivative Inefficient derivatization.Optimize derivatization conditions (pH, temperature, reaction time). Ensure derivatizing agent (e.g., PFBBr) is not degraded.
Degradation of the derivative.Analyze samples promptly after derivatization. Check for stability under storage conditions.
Poor extraction recovery.Optimize the liquid-liquid extraction solvent and procedure.
Poor peak shape Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Co-eluting interfering peaks.Optimize the GC temperature program to improve separation.
High baseline noise Contaminated carrier gas, solvent, or GC-MS system.Use high-purity gas and solvents. Bake out the column and clean the ion source.
Inconsistent quantification Inaccurate addition of internal standard.Ensure precise and consistent addition of the internal standard to all samples and calibrators.
Matrix effects.Perform a matrix effect study. Consider using a matrix-matched calibration curve.
GC-MS FAQs

Q1: What is the purpose of derivatization in GC-MS analysis of this compound?

A: Formic acid is too volatile and polar to be effectively separated by gas chromatography. Derivatization converts it into a less polar and more volatile compound, making it suitable for GC-MS analysis. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[6][7]

Q2: Why is an internal standard, like 13C-formate, used?

A: An isotope-labeled internal standard is chemically identical to the analyte (this compound) and behaves similarly during sample preparation and analysis. It helps to correct for variations in derivatization efficiency, extraction recovery, and injection volume, leading to more accurate and precise quantification.[7]

Q3: What are the typical detection limits for GC-MS-based this compound measurement?

A: GC-MS methods can be very sensitive, with lower limits of detection reported to be around 0.02 mM.[8][9]

Method 3: Ion Chromatography (IC)

Ion chromatography separates ions based on their interaction with a resin. It is a robust method for quantifying small organic acids like this compound in complex mixtures.

Ion Chromatography Troubleshooting Guide
Issue Possible Cause Solution
Poor peak resolution (e.g., between this compound and acetate (B1210297) or fluoride) Suboptimal eluent composition or flow rate.Adjust the concentration of the eluent (e.g., sodium carbonate/bicarbonate) or the flow rate to improve separation.[10][11]
Column degradation.Replace the guard or analytical column.
Shifting retention times Changes in eluent concentration or temperature.Prepare fresh eluent daily. Use a column oven to maintain a stable temperature.
Column contamination.Flush the column with a stronger eluent or follow the manufacturer's cleaning protocol.
Baseline drift or noise Air bubbles in the system.Degas the eluent and prime the pump.
Contaminated eluent or water.Use high-purity water and reagents for eluent preparation.
Low detector response Suppressor exhaustion.Regenerate or replace the suppressor.
Incorrect detector settings.Verify the detector range and other settings.
Ion Chromatography FAQs

Q1: Which ions can interfere with this compound detection by IC?

A: Ions with similar retention times, such as acetate and fluoride, can potentially interfere with this compound quantification.[10][12] The choice of column and eluent conditions is critical to achieve baseline separation of these ions.[10][11]

Q2: What type of detector is typically used for this compound analysis by IC?

A: Suppressed conductivity detection is commonly used for the analysis of this compound and other small anions.[12]

Q3: Can I inject my biological sample directly onto the IC system?

A: Direct injection may be possible for some clean samples. However, for complex matrices like cell culture media or serum, sample pretreatment such as dilution or solid-phase extraction (SPE) may be necessary to remove interfering components and protect the column.

Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can identify and quantify metabolites in a complex mixture with minimal sample preparation.

NMR Spectroscopy Troubleshooting Guide
Issue Possible Cause Solution
Poor signal-to-noise ratio Low this compound concentration.Increase the number of scans to improve signal averaging. Use a higher-field NMR spectrometer if available.
Improper shimming.Carefully shim the magnetic field to improve homogeneity and signal intensity.
Broad peaks High sample viscosity or presence of macromolecules.Consider sample dilution or filtration.
Inhomogeneous magnetic field.Re-shim the spectrometer.
Signal overlap Overlapping resonances from other metabolites.Utilize 2D NMR experiments (e.g., 1H-13C HSQC) to resolve overlapping signals.[13][14]
Inaccurate quantification Incorrectly set relaxation delay (d1).Ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 of the signals of interest) for full relaxation and accurate integration.
Poor baseline correction.Apply appropriate baseline correction algorithms during data processing.
NMR Spectroscopy FAQs

Q1: What are the main advantages of using NMR for this compound measurement?

A: NMR is non-destructive, requires minimal sample preparation, and can simultaneously identify and quantify multiple metabolites in a single experiment.[13] This makes it well-suited for metabolomics studies.

Q2: What is the typical sensitivity of NMR for this compound detection?

A: NMR is inherently less sensitive than mass spectrometry-based methods.[15] The limit of detection will depend on the strength of the NMR magnet and the complexity of the sample, but it is generally in the low micromolar range.

Q3: How can I be sure the peak I'm seeing is this compound?

A: The chemical shift of the this compound proton is characteristic. However, for unambiguous identification, especially in complex mixtures, you can spike the sample with a known standard of this compound to see if the peak intensity increases. 2D NMR techniques can also be used to confirm the identity of the metabolite.[13]

Quantitative Data Summary

MethodTypical Limit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Enzymatic Assay ~1-10 µM1-100 nmole/wellSimple, rapid, high-throughputPotential for interferences, indirect measurement
GC-MS ~0.02 mM[8][9]0.05 to 5.0 mM[8][9]High sensitivity and specificityRequires derivatization, complex instrumentation
Ion Chromatography ~0.5 mg/L (~11 µM)[11]Varies with column and conditionsRobust, good for separating small organic acidsPotential for co-elution, requires dedicated system
NMR Spectroscopy Low µM rangeVaries with instrumentNon-destructive, minimal sample prep, high-throughputLower sensitivity compared to MS, potential for signal overlap

Detailed Experimental Protocols

Protocol 1: General Enzymatic Assay (Colorimetric)

This is a generalized protocol based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

1. Sample Preparation: a. Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µL of the provided assay buffer.[1] b. Centrifuge at >13,000 x g for 10 minutes to remove insoluble material.[1] c. If recommended, deproteinize the supernatant using a 10 kDa spin filter.[4]

2. Standard Curve Preparation: a. Prepare a 1 mM this compound standard solution by diluting the provided stock.[1] b. Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[1] c. Adjust the volume in each well to 50 µL with assay buffer.[1]

3. Assay Reaction: a. Add an appropriate volume of your prepared sample to other wells and adjust the final volume to 50 µL with assay buffer. b. Prepare a Reaction Mix according to the kit's instructions, typically containing the this compound Enzyme Mix and this compound Substrate Mix.[1] c. Add 50 µL of the Reaction Mix to each well (standards and samples). d. Mix well and incubate at 37°C for 60 minutes, protected from light.[1]

4. Measurement: a. Measure the absorbance at 450 nm using a microplate reader.[1] b. Subtract the 0 standard (blank) reading from all other readings. c. Plot the standard curve and determine the this compound concentration in your samples.

Protocol 2: GC-MS with PFBBr Derivatization

This protocol is adapted from published methods.[7][8][9] Optimization may be required.

1. Sample Preparation and Derivatization: a. To 20 µL of sample (e.g., urine), add 20 µL of an internal standard solution (e.g., 13C-formate in sodium phosphate (B84403) buffer, pH 8.0).[7] b. Add 130 µL of 0.1 M pentafluorobenzyl bromide (PFBBr) in acetone.[7] c. Vortex for 1 minute and incubate at 60°C for 15-20 minutes.[7]

2. Extraction: a. After incubation, cool the mixture to room temperature. b. Add 300 µL of hexane (B92381) and vortex vigorously to extract the PFB-formate derivative.[7] c. Centrifuge to separate the phases. d. Transfer the upper hexane layer to a new vial for GC-MS analysis.

3. GC-MS Analysis: a. Inject 1-2 µL of the extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms). c. The temperature program should be optimized to separate the PFB-formate from other components. A typical program might start at 60°C, ramp to 280°C. d. Use the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of PFB-formate and the internal standard.

4. Quantification: a. Integrate the peak areas for the analyte and the internal standard. b. Create a calibration curve by analyzing standards of known this compound concentrations. c. Calculate the this compound concentration in the samples based on the peak area ratios and the calibration curve.

References

Strategies for increasing efficiency of formate uptake in microbial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of formate uptake in microbial cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or no growth of engineered microbial strain on this compound as a sole carbon source.

  • Question: My engineered E. coli strain, designed to utilize this compound, is showing minimal or no growth when this compound is the only carbon source. What are the possible reasons and how can I troubleshoot this?

  • Answer: This is a common challenge when engineering formatotrophic capabilities. Several factors could be contributing to this issue:

    • Inefficient this compound Assimilation Pathway: The introduced synthetic pathway (e.g., the reductive glycine (B1666218) pathway) may have bottlenecks.

      • Solution: Analyze the expression levels of all enzymes in the pathway using proteomics or RT-qPCR. Overexpress enzymes that are identified as having low expression levels. Consider using enzymes from different organisms that may have better kinetic properties.

    • Cofactor Imbalance: The assimilation of this compound can impose a significant burden on the cellular redox and energy balance, particularly the availability of NAD(P)H and ATP.[1][2]

      • Solution: Co-express enzymes that can regenerate the required cofactors. For example, overexpressing an NAD+-dependent this compound dehydrogenase can increase NADH availability.[3] Alternatively, a co-substrate like glucose or glycerol (B35011) can be supplied in small amounts to provide the necessary reducing power and energy.

    • This compound Toxicity: Although a carbon source, high concentrations of this compound can be toxic to microbial cells.[4]

      • Solution: Optimize the this compound concentration in your medium. Start with a low concentration (e.g., 10-20 mM) and gradually increase it. A fed-batch fermentation strategy can be employed to maintain a low but steady concentration of this compound, preventing toxic accumulation.[5][6]

    • Suboptimal Cultivation Conditions: The pH of the medium is critical for this compound uptake. This compound is transported across the cell membrane, and this process is pH-dependent.[7][8]

      • Solution: Monitor and control the pH of your culture. The optimal pH for this compound uptake can vary between strains but is often slightly acidic to neutral. For E. coli, growth on this compound can lead to an increase in medium pH, so pH control via acid addition may be necessary in bioreactor settings.[5][6]

Issue 2: Accumulation of acetate (B1210297) as a byproduct.

  • Question: I am observing significant acetate accumulation in my formatotrophic E. coli culture, which seems to be inhibiting growth. Why is this happening and what can I do to prevent it?

  • Answer: Acetate overflow is a known issue in E. coli fermentations, even when grown on this compound, and it can significantly hinder biomass production.[5][6][9][10]

    • Cause: Acetate accumulation can occur due to an imbalance between carbon uptake and the capacity of the central carbon metabolism (e.g., the TCA cycle) to process it.[9]

    • Solutions:

      • Genetic Engineering: Knocking out genes involved in acetate production, such as pta (phosphate acetyltransferase) and ackA (acetate kinase), can effectively reduce acetate accumulation.[5][6]

      • Process Optimization: A controlled feeding strategy, such as fed-batch fermentation, can limit the carbon flux and prevent the metabolic overflow that leads to acetate production.[5][6]

      • Adaptive Laboratory Evolution (ALE): Evolving the strain under selective pressure (i.e., growth on this compound) can lead to mutations that naturally reduce acetate formation and improve overall fitness.[5][6]

Issue 3: Low product yield when using this compound as a co-substrate.

  • Question: I'm using this compound as a co-substrate to improve the yield of my target molecule, but the improvement is not as high as expected. How can I enhance the contribution of this compound to product synthesis?

  • Answer: When using this compound as a co-substrate, its primary role is often to provide additional reducing power (NADH) and energy (ATP).[11] To maximize its contribution to product formation, consider the following:

    • Optimize the Co-substrate Ratio: The ratio of the primary carbon source (e.g., glucose) to this compound is critical. A high glucose concentration might lead to catabolite repression, preventing efficient this compound utilization.

      • Solution: Experiment with different ratios of glucose to this compound to find the optimal balance that maximizes product yield.

    • Enhance this compound Oxidation: The conversion of this compound to CO2 by this compound dehydrogenase (FDH) is the key step in generating NADH.

      • Solution: Overexpress a highly active and NAD+-specific FDH. Consider using FDH variants with improved kinetic properties.[12][13]

    • Direct Carbon into the Product Pathway: Ensure that the metabolic pathway leading to your product of interest is not a bottleneck.

      • Solution: Overexpress key enzymes in your product synthesis pathway to pull the carbon flux towards your target molecule.

FAQs (Frequently Asked Questions)

Q1: What are the main strategies to engineer a microbe for efficient this compound uptake?

A1: The primary strategies involve a combination of metabolic engineering and process optimization:

  • Introducing a this compound Assimilation Pathway: Since many common industrial microbes like E. coli cannot naturally grow on this compound as a sole carbon source, a synthetic pathway must be introduced.[14] The reductive glycine pathway is a popular and efficient choice for aerobic conditions.[2]

  • Engineering Key Enzymes: The efficiency of the assimilation pathway can be significantly improved by engineering key enzymes, such as this compound dehydrogenase (FDH), to have higher activity and specificity for their substrates and cofactors.[12][15]

  • Optimizing this compound Transport: Efficient uptake of this compound from the medium is crucial. The native this compound transporter, FocA, in E. coli can be a target for engineering to improve import.[16][17][18][19]

  • Process Optimization: Cultivation conditions such as pH, temperature, and this compound concentration must be carefully controlled to ensure optimal performance of the engineered strain.[5][6][8]

Q2: What is this compound toxicity and how can it be mitigated?

A2: this compound, especially at high concentrations, can be toxic to microbial cells by acting as an uncoupler of the proton motive force, which disrupts cellular energy generation.[4] Mitigation strategies include:

  • Controlled Feeding: Using a fed-batch or continuous culture system to maintain a low and non-toxic concentration of this compound in the medium.[5][6][20][21]

  • Adaptive Laboratory Evolution (ALE): Evolving the microbial strain in the presence of gradually increasing concentrations of this compound can select for mutants with increased tolerance.[4]

Q3: How do I choose the right this compound assimilation pathway for my microbial host?

A3: The choice of pathway depends on several factors, including the host organism and the desired cultivation conditions (aerobic vs. anaerobic).

  • Aerobic Conditions: For aerobic hosts like E. coli, the reductive glycine pathway is considered one of the most efficient synthetic pathways in terms of ATP consumption and biomass yield.[2]

  • Anaerobic Conditions: In anaerobic organisms, natural pathways like the Wood-Ljungdahl pathway are utilized for this compound assimilation. It is important to consider the energetic and redox balance of the chosen pathway in the context of your host's native metabolism.[22][23]

Q4: What is the role of the this compound transporter FocA?

A4: FocA is a channel protein in E. coli that facilitates the transport of this compound across the cytoplasmic membrane.[17][19] It is involved in both the efflux of this compound produced during mixed-acid fermentation and the influx of external this compound. The direction of transport is influenced by the pH gradient across the membrane.[7] Understanding and potentially engineering FocA can be a strategy to improve this compound uptake.[16][18]

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for Selected this compound Dehydrogenase (FDH) Variants.

Enzyme VariantCoenzymekcat (s⁻¹)KM (mM)kcat/KM (s⁻¹mM⁻¹)Reference
PseFDH WTNAD⁺7.5 ± 0.30.11 ± 0.0168 ± 6[24]
PseFDH V9NADP⁺3.1 ± 0.20.026 ± 0.003119 ± 16[24]
CbFDH M2NAD⁺---[12]
V328I/F285WNAD⁺--~2x > CbFDH M2[12]
V354G/F285WNAD⁺--~2x > CbFDH M2[12]

Data presented as mean ± standard error where available. "-" indicates data not provided in the source.

Table 2: Performance of an Engineered Formatotrophic E. coli Strain.

Strain/ConditionDoubling Time (h)Biomass Yield (g CDW/mol this compound)Lactate Titer (mM)Reference
K4e (parental)~102.50[5][6]
K4e2 (evolved)63.30[5][6]
KS46 (lactate production)--1.2[5][6]
Fed-batch (high density)14.4 (max)3.5-[5][6]

CDW: Cell Dry Weight. "-" indicates data not applicable or not provided.

Experimental Protocols

Protocol 1: Quantification of this compound Concentration in Culture Supernatant

This protocol describes a colorimetric assay to determine the concentration of this compound in microbial culture supernatants.

Materials:

  • This compound Assay Kit (e.g., from Cell Biolabs, Inc. or similar)[25]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Culture supernatant, centrifuged to remove cells

  • Deionized water

Procedure:

  • Sample Preparation: Centrifuge microbial culture samples to pellet the cells. Collect the supernatant for analysis. If necessary, dilute the supernatant with deionized water to bring the this compound concentration within the detection range of the assay kit.

  • Standard Curve Preparation: Prepare a series of this compound standards according to the kit manufacturer's instructions. This typically involves diluting a provided stock solution to create a standard curve ranging from 0 to 80 µM.

  • Assay Reaction: a. Add a specific volume (as per the kit protocol, e.g., 50 µL) of the standards and unknown samples to separate wells of the 96-well plate. b. Prepare the Reaction Mix containing a colorimetric probe, this compound dehydrogenase, and NAD+ as per the kit's instructions. c. Add the Reaction Mix to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the linear regression of the standard curve to calculate the this compound concentration in your samples.

Protocol 2: Assay for this compound Dehydrogenase (FDH) Activity in Cell Lysates

This protocol measures the activity of NAD+-dependent this compound dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[26][27]

Materials:

  • Spectrophotometer with temperature control (37°C)

  • Cuvettes (1 cm light path)

  • Cell lysate containing FDH

  • 200 mM Sodium Phosphate Buffer, pH 7.0

  • 200 mM Sodium this compound Solution

  • 10.5 mM β-Nicotinamide Adenine Dinucleotide (NAD+) solution

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:

    • 1.0 ml of 200 mM Sodium Phosphate Buffer, pH 7.0

    • 0.5 ml of 200 mM Sodium this compound Solution

    • 0.3 ml of 10.5 mM NAD+ solution

    • 1.1 ml of deionized water

  • Temperature Equilibration: Incubate the cuvette at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 0.1 ml of the cell lysate (enzyme solution) to the cuvette, mix by inversion, and immediately place it in the spectrophotometer.

  • Measure Absorbance: Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Blank Measurement: Prepare a blank by replacing the cell lysate with the buffer used to prepare the cell lysate. Follow the same procedure and subtract the blank rate from the sample rate.

  • Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law. One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: Fed-Batch Fermentation for High-Density Culture of Formatotrophic E. coli

This protocol provides a general guideline for performing a fed-batch fermentation to achieve high cell densities of engineered E. coli grown on this compound.[5][6][20][21][28]

Materials:

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Minimal medium for E. coli

  • Concentrated feed solution containing formic acid and other essential nutrients

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH control

  • Inoculum culture of the engineered E. coli strain

Procedure:

  • Bioreactor Preparation: Prepare and sterilize the bioreactor containing the initial batch of minimal medium. Calibrate the pH and DO probes.

  • Inoculation: Inoculate the bioreactor with an overnight culture of the engineered E. coli strain to a starting OD600 of approximately 0.1.

  • Batch Phase: Grow the culture in batch mode at 37°C with appropriate agitation and aeration to maintain a DO level above 20%. The pH is typically controlled at around 7.0.

  • Fed-Batch Phase: a. Once the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), start the fed-batch feeding. b. The feed solution containing a high concentration of formic acid is added at a pre-determined rate. An exponential feeding strategy is often used to maintain a constant growth rate. c. The feeding rate should be carefully controlled to avoid the accumulation of this compound to toxic levels and to prevent acetate formation.

  • pH Control: During this compound consumption, the pH of the medium will likely increase.[5][6][29] Use an automated acid addition system to maintain the pH at the desired setpoint.

  • Monitoring: Regularly monitor cell growth (OD600), this compound concentration, and byproduct (e.g., acetate) formation throughout the fermentation.

  • Harvesting: Harvest the cells when the desired cell density is reached.

Visualizations

Formate_Assimilation_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Formate_ext This compound FocA FocA Transporter Formate_ext->FocA Uptake Formate_int This compound FDH This compound Dehydrogenase Formate_int->FDH Assimilation Assimilation Pathways (e.g., Reductive Glycine Pathway) Formate_int->Assimilation FocA->Formate_int CO2 CO2 FDH->CO2 NADH NADH FDH->NADH NADH->Assimilation NAD NAD+ NAD->FDH Biomass Biomass Assimilation->Biomass Troubleshooting_Workflow Start Low/No Growth on this compound CheckPathway Check Pathway Expression Start->CheckPathway CheckCofactors Assess Cofactor Balance Start->CheckCofactors CheckToxicity Evaluate this compound Toxicity Start->CheckToxicity CheckConditions Verify Cultivation Conditions Start->CheckConditions LowExpression Low Enzyme Expression CheckPathway->LowExpression Imbalance Cofactor Imbalance CheckCofactors->Imbalance Toxic This compound Concentration Too High CheckToxicity->Toxic Suboptimal Suboptimal pH/Temp CheckConditions->Suboptimal Overexpress Overexpress Bottleneck Enzymes LowExpression->Overexpress Yes AddCofactor Add Cofactor Regeneration System Imbalance->AddCofactor Yes FedBatch Implement Fed-Batch Strategy Toxic->FedBatch Yes OptimizepH Optimize pH Control Suboptimal->OptimizepH Yes Reductive_Glycine_Pathway This compound This compound Formyl_THF 10-Formyl-THF This compound->Formyl_THF Fhs THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF Formyl_THF->Methylene_THF FolD Glycine Glycine Methylene_THF->Glycine GCS Serine Serine Methylene_THF->Serine GlyA Glycine->Serine Pyruvate Pyruvate Serine->Pyruvate SdaA CO2 CO2 GCS Glycine Cleavage System CO2->GCS NH3 NH3 NH3->GCS

References

Technical Support Center: 13C-Formate Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C-Formate Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using 13C-formate as a tracer.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-formate MFA experiments, presented in a question-and-answer format.

Experimental Design & Execution

Question: I am observing low 13C enrichment in my target metabolites after 13C-formate labeling. What are the potential causes and solutions?

Answer: Low 13C enrichment from a 13C-formate tracer can stem from several factors. Here are the most common causes and their corresponding solutions:

  • Insufficient Labeling Time: The time required to reach isotopic steady state can vary significantly between different cell types and metabolic pathways.[1]

    • Solution: Conduct a time-course experiment to determine the optimal labeling duration.[1][2] Collect samples at multiple time points after introducing the 13C-formate and analyze the labeling enrichment of key downstream metabolites, such as serine, glycine, and purine (B94841) nucleotides. The point at which the enrichment plateaus indicates the time required to reach isotopic steady state.[2]

  • Inappropriate Tracer Concentration: The concentration of 13C-formate in the medium may be too low to result in significant labeling.

    • Solution: Optimize the concentration of 13C-formate in your culture medium. This may require a dose-response experiment to find a concentration that provides sufficient labeling without causing metabolic perturbations.

  • Metabolic Reprogramming: The experimental conditions themselves might alter the one-carbon metabolism pathways you are trying to measure.[1]

    • Solution: Carefully consider your experimental setup. Ensure that the introduction of 13C-formate does not significantly alter cell growth, viability, or the expression of key metabolic enzymes. Compare key metabolic readouts between labeled and unlabeled control experiments.

  • Isotopic Impurity of the Tracer: The 13C-formate tracer itself may have lower than expected isotopic purity.[1]

    • Solution: Always verify the isotopic purity of your labeled substrate from the manufacturer's certificate of analysis.[1]

Question: I am seeing high variability between my biological replicates. What could be the cause and how can I improve consistency?

Answer: High variability between biological replicates is a common issue that can often be traced back to inconsistencies in cell culture and sample handling.

  • Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or media composition can lead to significant metabolic heterogeneity.[1]

    • Solution: Maintain consistent cell culture practices across all replicates.[1] This includes seeding cells at the same density, harvesting them at the same growth phase (e.g., mid-logarithmic phase), and using the same batch of media and supplements.

  • Ineffective Quenching of Metabolism: Failure to rapidly and completely halt metabolic activity during sample collection can lead to significant changes in metabolite levels and labeling patterns.[2]

    • Solution: Implement a rapid quenching protocol. For suspension cell cultures, this typically involves quick filtration to separate cells from the labeling medium, followed by immediate immersion of the filter in an ice-cold quenching solution, such as -80°C 100% methanol (B129727).[2] For adherent cells, this may involve rapidly aspirating the medium and adding a cold quenching solution directly to the plate.

Data Analysis & Modeling

Question: My metabolic flux model shows a poor goodness-of-fit to the experimental 13C-formate labeling data. How can I troubleshoot this?

Answer: A poor goodness-of-fit, often indicated by a high chi-square (χ²) value, suggests a discrepancy between your model's predictions and your measured data.[3] This is a critical issue as it undermines the reliability of your estimated fluxes.[3]

  • Incomplete or Incorrect Metabolic Network Model: The model may be missing key reactions or contain inaccurate atom transitions for one-carbon metabolism.[2][3]

    • Solution:

      • Verify Reactions: Scrutinize all reactions in your model, particularly those involving formate, serine, glycine, and the folate cycle, for biological accuracy and completeness specific to your organism and experimental conditions.[2][3]

      • Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[3] Errors in atom transitions are a common source of poor fits.[2]

      • Consider Compartmentalization: For eukaryotic cells, accurately representing the compartmentalization of one-carbon metabolism between the cytosol and mitochondria is crucial.[3]

  • Violation of the Isotopic Steady-State Assumption: Standard MFA models assume that the isotopic labeling of metabolites is stable over time.[3]

    • Solution: Verify that your system has reached isotopic steady state by measuring labeling patterns at two separate, late time points (e.g., 18 and 24 hours).[3] If the labeling patterns are identical, the steady-state assumption is valid.[3] If not, you may need to extend the labeling time or use non-stationary MFA methods.[3]

  • Inaccurate Measurement Data: Errors in your mass spectrometry data can lead to a poor model fit.

    • Solution:

      • Review Raw Data: Carefully examine the raw mass spectrometry data for issues like poor peak integration or low signal-to-noise ratios.[2]

      • Verify Isotope Correction: Ensure that the raw mass isotopomer distributions have been correctly adjusted for the natural abundance of heavy isotopes.[2] Incorrectly correcting for natural abundance is a common pitfall.[4]

Question: The confidence intervals for my estimated fluxes are very wide, indicating they are poorly resolved. What can I do to improve the precision of my flux estimates?

Answer: Wide confidence intervals suggest that your experimental data does not sufficiently constrain the values of certain fluxes.[5]

  • Limited Information Content from the Tracer: 13C-formate alone may not provide enough information to resolve all fluxes in the one-carbon network.

    • Solution: Consider performing parallel labeling experiments with different tracers, such as 13C-serine or 13C-glucose, and integrating the data into a single flux model.[1] This approach can significantly enhance the resolution and accuracy of your flux estimates.[1]

  • Measurement Errors: High measurement noise can propagate to large confidence intervals in the estimated fluxes.[5]

    • Solution: Improve the precision of your analytical measurements. This can be achieved by optimizing sample preparation, instrument settings, and increasing the number of technical replicates.[3]

  • Overly Complex Metabolic Model: A model with too many free parameters (fluxes) relative to the number of independent measurements can lead to poorly resolved fluxes.

    • Solution: If certain pathways are known to be inactive under your experimental conditions, consider removing them from the model to reduce its complexity.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions about the theory and practice of 13C-formate metabolic flux analysis.

Question: Why use 13C-formate as a tracer for one-carbon metabolism?

Answer: 13C-formate is an excellent tracer for probing one-carbon metabolism for several reasons:

  • Direct Entry into the Folate Cycle: this compound is a key one-carbon donor that directly enters the cytosolic folate cycle.

  • Tracing Serine Catabolism: In many cell types, serine is catabolized to this compound, which is then released from the mitochondria.[6] Using 13C-formate allows for the tracing of this "this compound overflow" and its subsequent utilization.[6]

  • Labeling of Downstream Products: 13C-formate can be used to track the incorporation of one-carbon units into essential biomolecules, including purine nucleotides (both adenine (B156593) and guanine) and thymidylate.[7][8]

Question: How do I choose the right analytical method to measure 13C incorporation from this compound?

Answer: The choice of analytical method depends on the specific metabolites you are interested in and the level of detail required.

  • Mass Spectrometry (MS): This is the most common technique for MFA.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for analyzing the labeling of protein-bound amino acids (like serine and glycine) and other central carbon metabolites.[9][10] It typically requires derivatization of the analytes.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Well-suited for the analysis of polar metabolites like nucleotides, which are key downstream products of one-carbon metabolism.[11] LC-MS can often be performed without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific positions of 13C atoms within a molecule, which can be highly valuable for resolving complex pathways.[5][12] However, NMR is generally less sensitive than MS and requires higher sample concentrations.[12]

Question: What are the key steps in a typical 13C-formate MFA workflow?

Answer: A typical steady-state 13C-MFA experiment involves five main stages:[13]

  • Experimental Design: This includes defining your metabolic model, selecting your 13C-tracer (in this case, 13C-formate), and planning for the necessary biological and technical replicates.[14]

  • Tracer Experiment: This involves culturing cells in a medium containing 13C-formate until they reach both a metabolic and isotopic steady state.[13][14]

  • Isotopic Labeling Measurement: This stage involves quenching metabolism, extracting intracellular metabolites, and analyzing the 13C labeling patterns using MS or NMR.[13][14]

  • Flux Estimation: The measured labeling data, along with any other measured rates (e.g., nutrient uptake), are used in conjunction with a computational model to estimate the intracellular fluxes.[13][15]

  • Statistical Analysis: This final step involves assessing the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes to determine their reliability.[9][13]

Question: How do I correct for the natural abundance of 13C in my data?

Answer: Correcting for the natural abundance of 13C (approximately 1.1%) is a critical step for accurate data interpretation.[4] It is important to note that simply subtracting the mass isotopomer distribution of an unlabeled sample from that of a labeled sample is not a valid method.[4] The correct approach involves using computational algorithms that account for the contribution of naturally occurring heavy isotopes to the measured mass isotopomer distributions.[4] Most modern MFA software packages have built-in functions to perform this correction accurately.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters relevant to 13C-formate MFA experiments.

Table 1: Isotopic Purity of Commercially Available 13C-Formate

ParameterTypical Value
Isotopic Purity>99%
Chemical Purity>98%

Note: Always refer to the certificate of analysis provided by the manufacturer for the specific lot of tracer being used.

Table 2: Example 13C Enrichment in Key Metabolites after Labeling with 13C-Formate

MetaboliteCompartmentExpected 13C Enrichment
SerineCytosol/MitochondriaVariable, depends on synthesis vs. uptake
GlycineCytosol/MitochondriaVariable, depends on synthesis vs. uptake
ATP/GTP (Purines)CytosolCan approach isotopic steady state with the this compound pool
dTMP (Pyrimidines)NucleusCan approach isotopic steady state with the this compound pool

Note: The actual enrichment will depend on the specific cell type, culture conditions, and the relative activities of different metabolic pathways.

Experimental Protocols

Protocol 1: Verification of Isotopic Steady State

Objective: To determine the time required for the cellular system to reach isotopic steady state after the introduction of 13C-formate.

Methodology:

  • Cell Culture: Culture cells under the desired experimental conditions to ensure they are in a metabolic steady state.

  • Introduction of Tracer: At time zero, switch the cells to a medium containing the 13C-formate tracer at the desired concentration.

  • Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer (e.g., 2, 4, 8, 12, 18, and 24 hours).

  • Quenching and Extraction: Immediately quench metabolism by rapidly transferring the cells to a cold solvent (e.g., -20°C 60% methanol solution) to halt enzymatic activity.[3] Extract the intracellular metabolites.

  • LC-MS Analysis: Analyze the isotopic labeling of key downstream metabolites of one-carbon metabolism (e.g., serine, glycine, ATP, GTP) using LC-MS.

  • Data Analysis: Plot the 13C enrichment of each metabolite as a function of time. The time point at which the enrichment of the metabolites of interest no longer increases is the time required to reach isotopic steady state.

Protocol 2: Sample Preparation for LC-MS Analysis of Nucleotides

Objective: To prepare cell extracts for the analysis of 13C-labeling in nucleotides by LC-MS.

Methodology:

  • Cell Harvesting and Quenching: After the labeling experiment, rapidly harvest the cells and quench metabolism as described in Protocol 1.

  • Metabolite Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar metabolites (including nucleotides) from non-polar ones.[14]

  • Solvent Evaporation: Dry the polar extract containing the nucleotides, typically using a nitrogen evaporator or a vacuum concentrator.[16] This step helps to concentrate the analytes.[16]

  • Reconstitution: Reconstitute the dried residue in a solvent that is compatible with your LC-MS method, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[16] The reconstitution volume should be chosen to achieve a suitable concentration for analysis.

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble debris.[17]

  • Transfer to Autosampler Vial: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.[17]

Visualizations

experimental_workflow cluster_design 1. Experimental Design cluster_experiment 2. Tracer Experiment cluster_measurement 3. Isotopic Labeling Measurement cluster_analysis 4. Data Analysis & Modeling design_model Define Metabolic Model design_tracer Select 13C-Formate Tracer design_model->design_tracer design_replicates Plan Replicates design_tracer->design_replicates exp_culture Cell Culture to Metabolic Steady State design_replicates->exp_culture exp_label Introduce 13C-Formate exp_culture->exp_label exp_steadystate Achieve Isotopic Steady State exp_label->exp_steadystate meas_quench Quench Metabolism exp_steadystate->meas_quench meas_extract Extract Metabolites meas_quench->meas_extract meas_analyze LC-MS/MS Analysis meas_extract->meas_analyze ana_correction Natural Abundance Correction meas_analyze->ana_correction ana_flux Flux Estimation ana_correction->ana_flux ana_stats Statistical Analysis (Goodness-of-Fit, CIs) ana_flux->ana_stats final_output Flux Map ana_stats->final_output

Caption: Workflow for a 13C-Formate Metabolic Flux Analysis Experiment.

one_carbon_pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol serine_mito Serine glycine_mito Glycine serine_mito->glycine_mito SHMT2 formate_mito [13C]this compound serine_mito->formate_mito SHMT2 formate_cyto_pool Cytosolic [13C]this compound Pool formate_mito->formate_cyto_pool This compound Efflux formate_cyto_in Extracellular [13C]this compound formate_cyto_in->formate_cyto_pool ten_formyl_THF 10-formyl-THF formate_cyto_pool->ten_formyl_THF THF THF THF->ten_formyl_THF purines Purines (ATP, GTP) ten_formyl_THF->purines Purine Synthesis

Caption: Simplified pathway of 13C-formate incorporation into purines.

troubleshooting_logic start Poor Goodness-of-Fit? check_data Data Quality OK? start->check_data check_ss Steady State Valid? check_data->check_ss Yes solution_data Review Raw Data Verify Corrections check_data->solution_data No check_model Model Appears Correct? check_ss->check_model Yes solution_ss Verify with Time Course Use INST-MFA methods check_ss->solution_ss No solution_model Verify Reactions Check Atom Transitions Consider Compartments check_model->solution_model No end_good Fluxes are Reliable check_model->end_good Yes end_bad Hypothesize New Pathways solution_model->end_bad

Caption: Decision tree for troubleshooting poor model fits in 13C-MFA.

References

Optimizing pH and temperature for formate dehydrogenase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formate dehydrogenase (FDH).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for this compound dehydrogenase activity?

A1: The optimal pH and temperature for FDH activity are highly dependent on the source organism of the enzyme. For example, FDH from the hyperthermophilic archaeon Thermococcus onnurineus NA1 exhibits maximum activity at 80°C and a pH of 8.5[1]. In contrast, FDH from the yeast Candida boidinii is most stable at pH 7.0[2]. It is crucial to consult the manufacturer's datasheet for the specific FDH you are using or to experimentally determine the optimal conditions.

Q2: My FDH enzyme shows low or no activity. What are the possible causes?

A2: Several factors can lead to low or no FDH activity. These include:

  • Suboptimal pH or temperature: Ensure your assay buffer is at the optimal pH and the reaction is incubated at the optimal temperature for your specific FDH.

  • Enzyme degradation: FDH can lose activity over time, especially if not stored correctly. Avoid repeated freeze-thaw cycles. Thermal inactivation can also occur if the enzyme is exposed to temperatures above its stability range[2][3].

  • Reagent degradation: Key reagents such as NAD(P)H and sodium this compound should be prepared fresh[4][5].

  • Presence of inhibitors: Certain ions or small molecules can inhibit FDH activity. For instance, azide, nitrite, and nitrate (B79036) have been shown to inhibit some FDHs[6].

  • Oxidation of critical residues: Cysteine residues are often crucial for the activity of FDHs and can be susceptible to oxidation, leading to enzyme inactivation[7].

Q3: How should I prepare my reagents for an FDH activity assay?

A3: For reliable and reproducible results, it is recommended to prepare solutions of sodium this compound and NAD(P)H fresh before each experiment[4][5]. The buffer solution should be carefully prepared to the desired pH at the reaction temperature.

Q4: Can I use NADP+ instead of NAD+ with my FDH?

A4: Most this compound dehydrogenases are specific to NAD+[8][9]. While some FDHs that can use NADP+ exist or have been engineered, they often show lower kinetic efficiencies and specificities[9]. Always verify the cofactor specificity of your enzyme from the product datasheet or relevant literature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no enzyme activity Suboptimal pH or temperature.Determine the optimal pH and temperature for your specific FDH experimentally. Refer to the data table below for known optimal conditions of various FDHs.
Degraded enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-20°C or -80°C as recommended). Avoid multiple freeze-thaw cycles.
Degraded reagents (NAD+, sodium this compound).Prepare fresh solutions of NAD+ and sodium this compound for each experiment[4][5].
Incorrect assay setup.Double-check all reagent concentrations and volumes in your reaction mixture. Ensure the spectrophotometer is set to the correct wavelength (typically 340 nm for NADH production)[4][5].
High background signal Contamination of reagents.Use high-purity water and reagents. Prepare fresh buffers.
Non-enzymatic reduction of NAD+.Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from your sample readings[4][5].
Inconsistent results Pipetting errors.Calibrate your pipettes regularly. Ensure thorough mixing of the reaction components.
Temperature fluctuations.Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature during the assay[5].
Enzyme instability under assay conditions.Check the stability of the enzyme at the chosen pH and temperature over the time course of your experiment[2].

Data Summary

Table 1: Optimal pH and Temperature for this compound Dehydrogenase from Various Sources

Source Organism Optimal pH Optimal Temperature (°C) Reference
Thermococcus onnurineus NA18.580[1]
Candida boidinii (recombinant)7.0 (for stability)35[2][3]
Moorella thermoaceticaNot specified70 (with NADP)[1]
General Assay (Sigma-Aldrich)7.037[4]
General Assay (Sigma-Aldrich)7.637[5]

Experimental Protocols

Protocol 1: Determining Optimal pH for FDH Activity

This protocol describes a method to determine the optimal pH for FDH activity using a continuous spectrophotometric assay.

Materials:

  • This compound Dehydrogenase (FDH) enzyme solution

  • A series of buffers with different pH values (e.g., 0.1 M potassium phosphate (B84403) for pH 6.0-8.0, 0.1 M Tris-HCl for pH 7.0-9.0)[1]

  • Sodium this compound solution (e.g., 200 mM)[4]

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution (e.g., 10.5 mM)[4]

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm and the desired temperature (e.g., 37°C)[4].

  • For each pH to be tested, prepare a reaction mixture in a cuvette containing the buffer, sodium this compound solution, and NAD+ solution.

  • Equilibrate the cuvette to the assay temperature.

  • Initiate the reaction by adding a small, fixed amount of the FDH enzyme solution to the cuvette.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5 minutes)[4][5].

  • Calculate the initial reaction rate (ΔA340/minute) from the linear portion of the absorbance curve.

  • Repeat the assay for each different pH buffer.

  • Plot the reaction rate against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol 2: Determining Optimal Temperature for FDH Activity

This protocol outlines a method to determine the optimal temperature for FDH activity.

Materials:

  • This compound Dehydrogenase (FDH) enzyme solution

  • Buffer at the predetermined optimal pH

  • Sodium this compound solution (e.g., 200 mM)[4]

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution (e.g., 10.5 mM)[4]

  • Spectrophotometer with a variable temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm.

  • Prepare a reaction mixture in a cuvette containing the optimal pH buffer, sodium this compound solution, and NAD+ solution.

  • Set the cuvette holder to the first temperature to be tested (e.g., 25°C) and allow the reaction mixture to equilibrate.

  • Initiate the reaction by adding a fixed amount of the FDH enzyme solution.

  • Immediately mix and record the increase in absorbance at 340 nm for a set period to determine the initial reaction rate.

  • Repeat the assay at various temperatures (e.g., in 5°C or 10°C increments)[1][3].

  • Plot the reaction rate against the temperature to identify the optimal temperature for FDH activity.

Visualizations

FDH_Optimization_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_final Final Protocol prep_enzyme Prepare Enzyme Stock ph_assay Perform Activity Assays across a pH range prep_enzyme->ph_assay temp_assay Perform Activity Assays at Optimal pH across a temperature range prep_enzyme->temp_assay prep_reagents Prepare Fresh Reagents (Buffer, this compound, NAD+) prep_reagents->ph_assay prep_reagents->temp_assay ph_analysis Analyze Data & Plot Activity vs. pH ph_assay->ph_analysis ph_optimum Determine Optimal pH ph_analysis->ph_optimum ph_optimum->temp_assay final_protocol Establish Optimized Assay Protocol ph_optimum->final_protocol temp_analysis Analyze Data & Plot Activity vs. Temperature temp_assay->temp_analysis temp_optimum Determine Optimal Temperature temp_analysis->temp_optimum temp_optimum->final_protocol

Caption: Experimental workflow for optimizing FDH activity.

FDH_Troubleshooting_Tree start Low or No FDH Activity q_reagents Are NAD+ and this compound Solutions Freshly Prepared? start->q_reagents a_reagents_no Prepare Fresh Reagents q_reagents->a_reagents_no No q_conditions Are pH and Temperature Optimal for Your Enzyme? q_reagents->q_conditions Yes a_conditions_no Optimize pH and Temperature (See Protocol 1 & 2) q_conditions->a_conditions_no No q_enzyme Is the Enzyme Aliquot New/Properly Stored? q_conditions->q_enzyme Yes a_enzyme_no Use a New Enzyme Aliquot. Avoid Freeze-Thaw Cycles. q_enzyme->a_enzyme_no No q_control Does the No-Enzyme Control Show a Signal? q_enzyme->q_control Yes a_control_yes Reagent Contamination. Use High-Purity Reagents. q_control->a_control_yes Yes end If Problem Persists, Consider Enzyme Inhibition or Inactivation. q_control->end No

Caption: Troubleshooting decision tree for FDH assays.

References

Enhancing formate production in microbial systems through genetic engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing formate production in microbial systems through genetic engineering.

Troubleshooting Guides

Low this compound Production or Yield

Question: My engineered E. coli strain is showing significantly lower this compound production than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound production is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Inefficient CO₂ Reduction: The core of this compound production from CO₂ is the catalytic activity of this compound dehydrogenase (FDH).

  • Suboptimal Enzyme Choice: Most native FDHs favor this compound oxidation over CO₂ reduction. It is crucial to use an FDH that is naturally geared towards or has been engineered for efficient CO₂ reduction. For instance, the FDH from the acetogen Clostridium carboxidivorans has been shown to preferentially catalyze the reduction of CO₂.[1]

  • Cofactor Limitation: The reduction of CO₂ to this compound is a reductive process requiring electron donors, typically NADH or NADPH. Insufficient intracellular levels of these cofactors can severely limit the rate of this compound production. Ensure that your engineered strain has a robust cofactor regeneration system. Some strategies include co-expression of enzymes that generate NADH, such as this compound dehydrogenase itself oxidizing a portion of the this compound to generate NADH for the reduction of another CO₂ molecule.[2]

  • Enzyme Expression and Activity: Verify the expression and specific activity of your heterologously expressed FDH. Low expression levels or misfolded, inactive enzymes are common culprits. Codon optimization of the FDH gene for your host organism, use of strong inducible promoters, and testing different expression temperatures can improve the yield of active enzyme.

2. Competing Metabolic Pathways: The host organism's native metabolism can divert precursors or consume the produced this compound.

  • This compound Assimilation: Engineered or even some native pathways might consume the produced this compound. For example, if you have engineered a synthetic this compound assimilation pathway, its activity will naturally reduce the net this compound secreted.[3][4]

  • This compound Oxidation: As mentioned, the reverse reaction of FDH (this compound oxidation) can deplete your product. Using FDHs with a strong bias towards CO₂ reduction is key. Additionally, deleting native enzymes that oxidize this compound can be beneficial.

3. Sub-optimal Bioprocess Conditions: The physical and chemical environment of the fermentation can significantly impact this compound production.

  • Gas-Liquid Mass Transfer: The availability of CO₂ and H₂ (if used as a reductant) in the liquid phase can be a major bottleneck. Optimizing agitation, sparging rates, and gas composition is critical. Operating under pressurized conditions (e.g., up to 4 bar of H₂/CO₂) has been shown to increase this compound production yield.[5]

  • pH Control: The reaction equilibrium is pH-dependent. Maintaining an optimal pH (e.g., around 7.5 for some FDH variants) is important for both enzyme activity and cell viability.[6]

Question: I have confirmed high expression of my this compound dehydrogenase, but the overall this compound titer is still low. What should I investigate next?

Answer: If FDH expression is high, the bottleneck likely lies elsewhere. Consider the following:

  • Cofactor Regeneration Rate: The rate of NADH or NADPH regeneration may not be matching the potential catalytic rate of your highly expressed FDH. Quantify the intracellular NADH/NAD+ or NADPH/NADP+ ratio. Consider engineering additional pathways to boost cofactor regeneration. For example, the soluble transhydrogenase can be used to convert NADH to NADPH.[7]

  • Thermodynamic Limitations: The reduction of CO₂ to this compound is an energetically uphill reaction.[8] Coupling the reaction to a thermodynamically favorable process is essential. For instance, using a whole-cell system where glucose oxidation provides the necessary reducing power and ATP can drive the reaction forward.

  • This compound Toxicity: this compound can be toxic to microbial cells at high concentrations, leading to feedback inhibition of both growth and production.[9][10] This is addressed in more detail in the next section.

Poor Cell Growth and this compound Toxicity

Question: My engineered strain exhibits poor growth, especially when this compound concentrations increase. How can I mitigate this compound toxicity?

Answer: this compound toxicity is a significant challenge in engineering microbial systems for this compound production or utilization. High intracellular this compound concentrations can uncouple the membrane potential. Here are some strategies to address this:

  • Adaptive Laboratory Evolution (ALE): This is a powerful technique to improve this compound tolerance. By serially subculturing your strain in the presence of gradually increasing this compound concentrations, you can select for mutants with enhanced tolerance.[9][10][11] Strains evolved through ALE have shown the ability to grow in up to 200 mM this compound.[11][12]

  • Enhance this compound Efflux: Overexpression of this compound transporters, such as FocA in E. coli, can help to efficiently export this compound out of the cell, preventing intracellular accumulation.

  • Metabolic Engineering for this compound Conversion: Enhancing pathways that convert this compound into other, less toxic compounds can also improve tolerance. This could involve overexpression of enzymes in a this compound assimilation pathway or enzymes that convert this compound to CO₂ and H₂.[9]

  • Process Control: In a bioreactor setting, implementing a fed-batch strategy where this compound is added at a controlled rate to maintain a sub-toxic concentration can be very effective.

Metabolic Imbalances

Question: After introducing my synthetic pathway for this compound production, I'm observing metabolic imbalances, such as redox cofactor imbalance and accumulation of toxic intermediates. How can I address this?

Answer: Introducing heterologous pathways can disrupt the finely tuned metabolic network of the host.

  • Cofactor Imbalance:

    • Problem: Many engineered pathways have a high demand for a specific cofactor (e.g., NADPH), while the host's central metabolism primarily produces another (e.g., NADH).

    • Solution: Engineer the cofactor specificity of your enzymes. For example, this compound dehydrogenases are typically NAD⁺-dependent. Through protein engineering, their specificity can be switched to NADP⁺.[6][7] Several studies have successfully engineered FDHs with significantly increased specificity towards NADP⁺.[6] Alternatively, express enzymes like the soluble transhydrogenase to interconvert NADH and NADPH.[7]

  • Accumulation of Toxic Intermediates:

    • Problem: An imbalance in the expression levels of enzymes within a synthetic pathway can lead to the buildup of an intermediate metabolite that may be toxic. For example, in this compound assimilation pathways, formaldehyde (B43269) can be a toxic intermediate.[2]

    • Solution:

      • Enzyme Expression Tuning: Fine-tune the expression levels of each enzyme in the pathway. This can be achieved by using promoters of different strengths, varying gene copy numbers (e.g., using plasmids with different copy numbers or integrating genes into the chromosome), or using ribosome binding site (RBS) engineering.

      • Enzyme Engineering: Directed evolution or rational design can be used to improve the catalytic efficiency of downstream enzymes to better match the flux from upstream reactions.[2]

Frequently Asked Questions (FAQs)

Question: What are the most promising metabolic pathways for this compound assimilation in E. coli?

Answer: Several synthetic pathways have been engineered in E. coli for this compound assimilation. The most prominent are:

  • The Reductive Glycine (B1666218) Pathway (rGlyP): This pathway is considered one of the most ATP-efficient routes for aerobic growth on this compound.[13][14] It involves the conversion of this compound into methylene-THF, which is then condensed with CO₂ and ammonia (B1221849) to form glycine. Glycine is further converted to serine and then to pyruvate, a central metabolite.[11][12]

  • The Serine-Threonine Cycle: This is another synthetic pathway that has been successfully implemented in E. coli. It also utilizes the C1-tetrahydrofolate pathway to produce serine from this compound.[3][4]

Question: What are the key enzymes to engineer for enhanced this compound production?

Answer: The central enzyme is This compound Dehydrogenase (FDH) . Key engineering goals for FDH include:

  • Shifting the Catalytic Bias: Engineering the enzyme to favor CO₂ reduction over this compound oxidation.[1]

  • Improving Catalytic Efficiency (kcat/Km): Increasing the turnover rate and/or affinity for CO₂ and the electron donor. Site-directed mutagenesis and directed evolution have been used to create FDH variants with significantly higher catalytic efficiency.[15]

  • Switching Cofactor Specificity: Modifying the enzyme to utilize NADPH instead of NADH, which can be advantageous for certain metabolic contexts.[6][7]

Question: How can I accurately quantify this compound concentrations in my culture medium?

Answer: Several methods are available for this compound quantification:

  • Colorimetric Assays: These methods are often simple and high-throughput. One common method relies on the reduction of this compound to formaldehyde, which then reacts with a chromogenic agent. This method can detect this compound concentrations as low as 0.5 mM.[16][17] However, components of complex media like yeast extract can interfere with the assay, so it's crucial to prepare standards in the uninoculated medium.[16]

  • Enzymatic Assays: These assays use a specific this compound dehydrogenase and measure the production of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Chromatography Methods:

    • High-Performance Liquid Chromatography (HPLC): A widely used and reliable method for separating and quantifying organic acids, including this compound.

    • Ion Chromatography: This technique is also suitable for the analysis of this compound and other anions in culture supernatants.[18]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization of the organic acids before analysis but offers high sensitivity and specificity.[19]

Data Presentation

Table 1: Performance of Engineered E. coli Strains for this compound Utilization/Production

Strain/SystemGenetic Modification/PathwayKey Performance MetricValueReference
Engineered E. coliReductive Glycine Pathway (rGlyP)Doubling time on this compound< 4.5 hours[20]
Evolved E. coli K4erGlyP with ALEThis compound toleranceGrowth in 200 mM this compound[11][12]
Engineered E. coliH₂-dependent CO₂ reductionThis compound production under 4 bar H₂/CO₂Increased yield[5]
Engineered E. coliProduction from lignin-derived this compoundMevalonate titer3.8 g/L[20]
Evolved E. coliThis compound assimilation pathwayEthanol production from this compound90 mg/L[10]

Table 2: Kinetic Properties of Engineered this compound Dehydrogenases (FDHs)

Enzyme VariantHost/OriginModificationCofactorkcat/Km (s⁻¹mM⁻¹)Fold ImprovementReference
KphFDH/V19K. phaffiiD195Q/Y196R/Q197HNADP⁺129.2 (specificity ratio)-[6]
PseFDH variantPseudomonas sp.C255A/S380VNADP⁺142>5-fold[7]
CbFDHM2 mutantsCandida boidiniiV328I/F285W & V354G/F285WNADH1.75-fold higher than parent-[15]

Experimental Protocols

Protocol 1: General Strain Construction for Heterologous Pathway Expression
  • Gene Synthesis and Codon Optimization: Synthesize the genes for your pathway (e.g., this compound dehydrogenase, enzymes of the rGlyP). Codon-optimize the gene sequences for optimal expression in your host organism (e.g., E. coli).

  • Vector Selection: Choose an appropriate expression vector. For fine-tuning expression levels, consider using a series of plasmids with different copy numbers or promoters of varying strengths (e.g., arabinose-inducible pBAD vectors, IPTG-inducible pET vectors).

  • Cloning: Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to insert the synthesized genes into the expression vector.

  • Transformation: Transform the resulting plasmids into a suitable E. coli expression strain (e.g., DH5α for cloning, BL21(DE3) for protein expression).

  • Verification: Verify the correctness of the cloned constructs by colony PCR and Sanger sequencing.

Protocol 2: Cultivation for this compound Production from H₂ and CO₂

This protocol is adapted from studies using pressurized bioreactors.[5]

  • Pre-culture: Inoculate a single colony of the engineered strain into a suitable rich medium (e.g., LB) and grow overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare a bioreactor with a defined minimal medium.

  • Inoculation: Inoculate the bioreactor with the overnight pre-culture to a starting OD₆₀₀ of ~0.1.

  • Growth Phase: Grow the cells under aerobic or micro-aerobic conditions until they reach a desired cell density.

  • Production Phase:

    • Seal the bioreactor and sparge with N₂ to create anaerobic conditions.

    • Pressurize the bioreactor with a mixture of H₂ and CO₂ (e.g., 80:20 v/v) to the desired pressure (e.g., 2-6 bar).

    • Maintain the temperature and pH at optimal levels for your strain and enzymes.

    • Induce the expression of your heterologous pathway if using an inducible promoter.

  • Sampling: Periodically take samples from the bioreactor to measure cell density (OD₆₀₀) and quantify this compound concentration in the supernatant using one of the methods described in the FAQs.

Protocol 3: ¹³C-Labeling Experiment to Verify this compound Assimilation

This protocol is based on the methodology to confirm that cellular carbon is derived from this compound.[3][10]

  • Culture Preparation: Grow the engineered strain in a minimal medium where the primary carbon source is ¹³C-labeled this compound. A co-substrate like glycine may be required for initial growth.[10]

  • Cell Harvesting: Harvest the cells during the exponential growth phase by centrifugation.

  • Hydrolysis: Hydrolyze the cell biomass to break down proteins into their constituent amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the mass isotopomer distribution for each amino acid. The incorporation of ¹³C from this compound into the carbon backbone of the amino acids confirms the activity of the this compound assimilation pathway.

Visualizations

Formate_Production_Troubleshooting start Low this compound Production check_expression Check FDH Expression & Activity start->check_expression check_cofactor Assess Cofactor (NADH/NADPH) Availability check_expression->check_cofactor High & Active optimize_expression Optimize Codon Usage, Promoter, Temperature check_expression->optimize_expression Low/Inactive engineer_fdh Engineer FDH for Higher Activity/Stability check_expression->engineer_fdh Low/Inactive check_conditions Evaluate Bioprocess Conditions (pH, Gas Transfer) check_cofactor->check_conditions Sufficient boost_cofactor Engineer Cofactor Regeneration Pathways check_cofactor->boost_cofactor Limiting check_toxicity Investigate this compound Toxicity check_conditions->check_toxicity Optimal optimize_process Optimize pH, Agitation, Gas Pressure check_conditions->optimize_process Sub-optimal evolve_strain Use Adaptive Laboratory Evolution (ALE) check_toxicity->evolve_strain Evident fed_batch Implement Fed-Batch Strategy check_toxicity->fed_batch Evident end Improved this compound Production optimize_expression->end engineer_fdh->end boost_cofactor->end optimize_process->end evolve_strain->end fed_batch->end

Caption: Troubleshooting workflow for low this compound production.

Reductive_Glycine_Pathway cluster_c1_module C1 Module cluster_c2_module C2 Module cluster_c3_module C3 Module cluster_energy_module Energy Module This compound This compound formyl_thf 10-Formyl-THF This compound->formyl_thf This compound-THF Ligase thf THF methenyl_thf 5,10-Methenyl-THF formyl_thf->methenyl_thf Methenyl-THF Cyclohydrolase methylene_thf 5,10-Methylene-THF methenyl_thf->methylene_thf Methylene-THF Dehydrogenase glycine 5,10-Methylene-THF methylene_thf->glycine Glycine Cleavage System (GCS) methylene_thf_2 5,10-Methylene-THF co2 CO₂ co2->glycine Glycine Cleavage System (GCS) nh3 NH₃ nh3->glycine Glycine Cleavage System (GCS) serine Serine glycine->serine Serine Hydroxy- methyltransferase (SHMT) pyruvate Pyruvate serine->pyruvate Serine Deaminase Central Metabolism Central Metabolism pyruvate->Central Metabolism methylene_thf_2->serine Serine Hydroxy- methyltransferase (SHMT) formate_energy This compound nadh NADH formate_energy->nadh This compound Dehydrogenase (FDH) co2_energy CO₂ formate_energy->co2_energy This compound Dehydrogenase (FDH)

Caption: The Reductive Glycine Pathway for this compound assimilation.

Strain_Engineering_Workflow design Pathway Design & Gene Selection construction Strain Construction (Cloning & Transformation) design->construction verification Sequence Verification construction->verification cultivation Small-Scale Cultivation & Induction verification->cultivation analysis Analytical Measurements (OD, this compound, Metabolites) cultivation->analysis optimization Optimization / Troubleshooting analysis->optimization optimization->design Iterate Design scale_up Bioreactor Scale-Up optimization->scale_up Successful

Caption: Experimental workflow for engineering microbial this compound production.

References

Technical Support Center: Best Practices for Long-Term Storage of Formate-Containing Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of formate-containing samples. It includes a troubleshooting guide for common experimental issues, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of long-term stored this compound-containing samples.

Issue Potential Cause Recommended Solution
Low this compound Recovery 1. Sample Degradation: this compound may have degraded during storage due to temperature fluctuations or microbial activity.- Ensure samples have been consistently stored at ≤ -70°C. - Review sample handling procedures to minimize time at room temperature.
2. Adsorption to Container: this compound, being a small charged molecule, can adsorb to the surface of certain plastics.- Use polypropylene (B1209903) or polyallomer tubes, as they tend to have low analyte binding properties. - Consider using silanized glass vials for highly sensitive analyses.
3. Inefficient Extraction/Derivatization: The protocol for extracting or derivatizing this compound may not be optimal.- Optimize the pH and reagent concentrations for derivatization. For GC-MS, ensure complete conversion to a volatile ester. - For LC-MS, ensure the reconstitution solvent is compatible with the mobile phase.
High Variability Between Aliquots 1. Incomplete Thawing and Mixing: If the sample is not fully thawed and vortexed, concentration gradients can form.- Thaw samples completely at room temperature or on ice. - Vortex samples thoroughly before taking an aliquot for analysis.
2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and changes in concentration.[1][2]- Aliquot samples into single-use tubes before initial freezing to avoid the need for repeated freeze-thaw cycles.
Poor Chromatographic Peak Shape 1. Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the this compound peak.- Optimize the chromatographic method to improve separation. - Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract may be too strong, causing peak distortion.- Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase in LC-MS.
Unexpected Peaks in Chromatogram 1. Contamination: Contamination can be introduced from collection tubes, reagents, or the analytical system.- Use high-purity solvents and reagents. - Run blank samples to identify sources of contamination.
2. Degradation Products: this compound itself is a degradation product of some larger molecules, but it can also degrade further.- Review the literature for potential degradation pathways of this compound under your storage conditions.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for long-term storage of this compound-containing samples?

For long-term stability, it is recommended to store biological samples at ultra-low temperatures, specifically at -80°C or in liquid nitrogen vapor phase.[3][4] While some analytes may be stable at -20°C for shorter periods, -80°C is the standard for preserving the integrity of a wide range of metabolites, including small molecules like this compound, over several years.[3][5]

2. What type of storage container should I use?

Polypropylene (PP) cryovials are a common and generally suitable choice for storing biological samples.[6] For highly sensitive analyses where analyte adsorption is a concern, low-binding polypropylene tubes or polyallomer tubes can be used.[6] Glass vials can also be an option, but care must be taken to ensure they are properly sealed to prevent evaporation and that they are rated for cryogenic temperatures to avoid breakage.

3. How many times can I freeze and thaw my samples?

It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use volumes before the initial freezing. Each freeze-thaw cycle can potentially lead to degradation of analytes and compromise sample integrity.[1][2]

4. Are there any preservatives I should add for urine samples?

For urinalysis, refrigeration is a common short-term preservation method. For longer-term storage where bacterial growth is a concern, preservatives like boric acid-glycerol-sodium this compound can be used to maintain a stable bacterial population.[7][8] However, it is crucial to ensure that any preservative used does not interfere with the analytical method for this compound quantification. For metabolomics studies, it is often recommended to freeze samples immediately without preservatives.

5. How long can I expect this compound to be stable in my samples?

While extensive long-term stability data specifically for this compound in various biological matrices is limited, general metabolomics studies suggest that many small molecules, when stored at -80°C, are stable for several years.[3][5] One study on dried blood spots showed that the majority of metabolites were stable for up to 10 years at -20°C, although some lipids and amino acids showed degradation.[5] For plasma stored at -80°C, the metabolome is considered adequately stable for up to seven years.[3] It is best practice to conduct your own stability studies for critical samples by analyzing quality control samples at different time points.

Quantitative Data on Sample Stability

Analyte ClassMatrixStorage ConditionDurationObservation
General Metabolites Serum-20°C3 monthsMost common clinical chemistry analytes showed adequate stability.[1][2]
General Metabolites Urine-20°C and 4°C24 hoursConcentrations of 63 investigated metabolites were stable compared to immediate -80°C storage.[9]
Amino Acids Urine~9°C (cool pack)24 hoursSignificant decrease (up to 40%) in some amino acid concentrations.[9]
General Metabolites Plasma-80°CUp to 7 yearsThe human plasma metabolome is considered adequately stable.[3]
General Metabolites Dried Blood Spots-20°CUp to 10 yearsThe majority (71%) of the metabolome was stable.[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a published method and involves derivatization of this compound to a volatile ester for GC-MS analysis.[8][10]

Materials:

  • Urine sample

  • Internal Standard: ¹³C-formate

  • Sodium phosphate (B84403) buffer (0.5 M, pH 8.0)

  • Pentafluorobenzyl bromide (PFBBr) solution (0.1 M in a suitable organic solvent)

  • Hexane (B92381)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples completely at room temperature.

    • Vortex the sample to ensure homogeneity.

    • In a glass vial, mix 50 µL of the urine sample with 20 µL of sodium phosphate buffer containing the ¹³C-formate internal standard.

  • Derivatization:

    • Add 130 µL of the PFBBr solution to the sample mixture.

    • Vortex the vial for 1 minute.

    • Incubate the mixture at 60°C for 15 minutes to allow for the derivatization of this compound to pentafluorobenzyl this compound.

  • Extraction:

    • After incubation, allow the mixture to cool to room temperature.

    • Add 300 µL of hexane to the vial and vortex for 1 minute to extract the derivatized this compound.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a new glass vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an appropriate volume of the hexane extract into the GC-MS system.

    • Use an appropriate temperature program to separate the pentafluorobenzyl this compound from other components.

    • Monitor the characteristic ions for both the native and the ¹³C-labeled derivatized this compound.

    • Quantify the this compound concentration by comparing the peak area ratio of the native this compound to the internal standard against a calibration curve prepared in a similar manner.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Long-Term Storage cluster_analysis Sample Analysis Collection Collect Sample (e.g., Plasma, Urine) Centrifugation Process Sample (e.g., Centrifuge for plasma/serum) Collection->Centrifugation Aliquoting Aliquot into Single-Use Cryovials Centrifugation->Aliquoting Freezing Flash Freeze (e.g., Dry Ice/Ethanol) Aliquoting->Freezing Storage Store at ≤ -70°C Freezing->Storage Thawing Thaw Sample on Ice Storage->Thawing Analysis Analyze this compound (e.g., GC-MS, LC-MS) Thawing->Analysis troubleshooting_workflow Problem Inaccurate this compound Quantification Check_Recovery Is this compound Recovery Low? Problem->Check_Recovery Check_Variability Is There High Variability Between Replicates? Check_Recovery->Check_Variability No Degradation Investigate Sample Degradation (Storage Temperature, Handling) Check_Recovery->Degradation Yes Adsorption Evaluate Container Adsorption (Test Different Tube Types) Check_Recovery->Adsorption Yes Extraction Optimize Extraction/ Derivatization Protocol Check_Recovery->Extraction Yes Check_Peak_Shape Is Peak Shape Poor? Check_Variability->Check_Peak_Shape No Thawing Ensure Complete Thawing and Thorough Mixing Check_Variability->Thawing Yes Freeze_Thaw Minimize Freeze-Thaw Cycles; Use Fresh Aliquots Check_Variability->Freeze_Thaw Yes Matrix_Effects Optimize Chromatography and Sample Cleanup Check_Peak_Shape->Matrix_Effects Yes Solvent_Effects Adjust Reconstitution Solvent Check_Peak_Shape->Solvent_Effects Yes degradation_pathways cluster_causes Potential Degradation Triggers During Storage This compound This compound (HCOO⁻) Degradation_Products Potential Degradation Products (e.g., CO₂, H₂O) This compound->Degradation_Products Degradation Temp_Fluctuation Temperature Fluctuations Temp_Fluctuation->this compound Microbial_Activity Microbial Activity (if not stored properly) Microbial_Activity->this compound Oxidation Oxidation Oxidation->this compound

References

Validation & Comparative

Formate vs. Glycine as a One-Carbon Source: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key one-carbon donors, crucial for nucleotide synthesis, methylation, and cellular proliferation. This guide provides an objective comparison of their metabolic roles, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

In the intricate network of cellular metabolism, the availability of one-carbon (1C) units is paramount for the synthesis of essential biomolecules, including nucleotides and amino acids, and for critical methylation reactions. Serine is a major source of these 1C units, which it donates to tetrahydrofolate (THF), initiating their distribution through the folate and methionine cycles.[1][2][3][4] Within this framework, both formate and glycine (B1666218) emerge as crucial downstream mediators of 1C metabolism, each with distinct roles and metabolic entry points into these cycles. This guide provides a comprehensive comparison of this compound and glycine as 1C sources, supported by experimental evidence, to inform research and therapeutic development in fields such as oncology and metabolic diseases.

Metabolic Roles and Pathway Integration

Glycine and this compound are both integral to the 1C metabolic network, yet they participate in different ways. Glycine can be both a source and a product within this network. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases a 1C unit that is transferred to THF to form 5,10-methylenetetrahydrofolate.[1][5] Conversely, glycine can be synthesized using 1C units. Additionally, the mitochondrial glycine cleavage system (GCS) can break down glycine to yield a 1C unit in the form of 5,10-methylene-THF, CO2, and ammonia.[6][7][8]

This compound, on the other hand, acts as a key shuttle of 1C units.[9][10] It is the form in which 1C units generated in the mitochondria from serine or glycine are exported to the cytoplasm.[7][11][12] In the cytoplasm, this compound is then re-attached to THF to form 10-formyl-THF, a precursor for purine (B94841) and thymidylate synthesis.[9][10] This compartmentalization highlights the essential role of this compound in linking mitochondrial and cytosolic 1C metabolism.[8]

cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2THF_m 5,10-CH2-THF Glycine_m->CH2THF_m GCS THF_m THF Formate_m This compound CH2THF_m->Formate_m MTHFD1L/2L Formate_c This compound Formate_m->Formate_c CHOTHF_c 10-CHO-THF Formate_c->CHOTHF_c MTHFD1 Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 Glycine_c->Serine_c SHMT1 THF_c THF CH2THF_c 5,10-CH2-THF Thymidylate Thymidylate Synthesis CH2THF_c->Thymidylate Purines Purine Synthesis CHOTHF_c->Purines

Fig. 1: Simplified overview of this compound and glycine in one-carbon metabolism.

Experimental Comparison of this compound and Glycine

Numerous studies have highlighted the differential effects of this compound and glycine supplementation on cell proliferation and metabolism, particularly in cancer cells where 1C metabolism is often upregulated.

Cell Proliferation under Metabolic Stress

In cancer cells where the de novo serine synthesis pathway is inhibited, the availability of exogenous 1C sources becomes critical. Experiments have shown that while glycine supplementation alone is often insufficient to rescue cell growth, the addition of this compound can restore proliferation.[13][14] This suggests that the conversion of glycine to a usable 1C unit for nucleotide synthesis can be a rate-limiting step, and providing this compound directly bypasses this limitation.

ConditionHCT116 Cell ProliferationHT-29 Cell ProliferationKey Takeaway
Serine/Glycine-free medium + PHGDH inhibitorSeverely ImpairedSeverely ImpairedInhibition of serine synthesis pathway blocks proliferation.
+ 0.4 mM GlycinePartially RescuedPartially RescuedGlycine alone is not sufficient for full rescue.
+ 1 mM this compoundFully RescuedFully RescuedThis compound effectively rescues proliferation.
+ 0.4 mM Glycine + 1 mM this compoundFully RescuedFully RescuedCombination provides no significant advantage over this compound alone.

Table 1: Summary of experimental data on the rescue of cancer cell proliferation by this compound and glycine supplementation in the presence of a PHGDH inhibitor (data adapted from[13]).

Contribution to Nucleotide Synthesis

Isotope tracing studies using labeled glycine have revealed its incorporation into purine nucleotides.[15] Glycine contributes not only its backbone to the purine ring but also a 1C unit via the GCS.[1] However, when glycine is the sole source, an accumulation of purine precursors can occur, indicating a bottleneck in the pathway.[14] Supplementation with this compound alleviates this bottleneck and restores the flux of glycine into purine synthesis.[14] This demonstrates this compound's direct and efficient role as a 1C donor for nucleotide biosynthesis.

MetaboliteGlycine OnlyGlycine + this compoundInterpretation
Glycino-N-ribonucleotide (GAR)AccumulationNormal LevelsThis compound relieves the metabolic block in purine synthesis.
Purine NucleotidesLow LevelsRestored LevelsThis compound supplementation restores de novo purine synthesis.

Table 2: Impact of this compound on purine synthesis intermediates in cells grown with glycine as the primary one-carbon source (data conceptualized from[14]).

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Cell Proliferation Assay

This protocol is designed to assess the ability of this compound and glycine to support cell proliferation under conditions of metabolic stress.

1. Cell Culture and Treatment:

  • Culture human colorectal carcinoma cells (e.g., HCT116, HT-29) in standard growth medium (e.g., DMEM with 10% FBS).

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • The following day, replace the standard medium with a custom serine/glycine-free medium.

  • To this basal medium, add a PHGDH inhibitor (e.g., 10 µM PH755) to block endogenous serine synthesis.

  • Supplement the medium with either 1 mM sodium this compound, 0.4 mM glycine, or a combination of both. Include a control group with no supplementation.

2. Proliferation Measurement:

  • Incubate the cells for 48-72 hours.

  • Assess cell proliferation using a standard method such as the CyQUANT® Direct Cell Proliferation Assay or by direct cell counting with a hemocytometer.

  • For plate-based assays, follow the manufacturer's instructions to measure fluorescence or absorbance.

  • Normalize the results to the starting cell number or a day 0 reading.

3. Data Analysis:

  • Present the data as mean ± standard error of the mean (SEM) from at least three independent experiments.

  • Use a two-way ANOVA with a post-hoc test to determine statistical significance between the different supplementation conditions.[13]

Metabolic Flux Analysis using Isotope Tracing

This protocol outlines the use of stable isotope-labeled precursors to trace the metabolic fate of this compound and glycine into nucleotide synthesis.

1. Cell Culture and Labeling:

  • Culture cells (e.g., HCT116) in the desired experimental media (e.g., glycine-only or glycine plus this compound) for 24 hours to allow for metabolic adaptation.

  • Replace the medium with fresh medium containing a stable isotope-labeled tracer, such as [¹³C₂,¹⁵N₁]-glycine.

  • Incubate the cells for a defined period (e.g., 1-3 hours) to allow for the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • After the labeling period, rapidly wash the cells with ice-cold saline.

  • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).

  • Use a suitable chromatography method to separate the metabolites of interest (e.g., purine precursors and nucleotides).

  • Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of each metabolite.

4. Data Analysis:

  • Determine the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologues to the total pool of the metabolite.

  • Compare the fractional labeling between different experimental conditions to infer changes in metabolic flux.

  • Data can be presented as the percentage of the metabolite pool containing the label.

Start Seed Cells Culture Culture in Experimental Media (24h) Start->Culture Label Add Isotope-labeled Glycine Culture->Label Incubate Incubate (1-3h) Label->Incubate Wash Wash with Cold Saline Incubate->Wash Extract Extract Metabolites (80% Methanol) Wash->Extract Analyze LC-MS Analysis Extract->Analyze End Data Interpretation Analyze->End

Fig. 2: Experimental workflow for metabolic flux analysis using isotope tracing.

Conclusion

Both this compound and glycine are indispensable for one-carbon metabolism, but they serve distinct and complementary roles. Glycine is a primary source of 1C units through the action of the glycine cleavage system and its interconversion with serine. This compound, in contrast, is a crucial carrier molecule that shuttles 1C units from the mitochondria to the cytoplasm, directly fueling nucleotide synthesis.

For researchers in drug development, particularly in oncology, understanding these differences is critical. The experimental evidence suggests that in cancer cells with a compromised serine synthesis pathway, this compound is a more potent and direct source of 1C units for sustaining proliferation than glycine. This highlights the potential of targeting this compound transport or utilization as a therapeutic strategy. The provided experimental protocols offer a starting point for further investigation into the intricate and vital network of one-carbon metabolism.

References

Formate as a Biomarker for Folate Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of formate against established biomarkers for the assessment of folate status. Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, which is fundamental for DNA synthesis, methylation, and amino acid metabolism. Inadequate folate levels can lead to significant health issues, including megaloblastic anemia and neural tube defects. Accurate and reliable biomarkers are therefore crucial for diagnosing folate deficiency and monitoring the efficacy of interventions. This guide presents experimental data, detailed methodologies, and visual representations of key metabolic pathways to facilitate an objective evaluation of this compound's potential as a functional biomarker of folate status.

Biomarker Performance Comparison

The validation of a biomarker relies on its ability to accurately reflect the underlying physiological state. In the context of folate deficiency, an ideal biomarker should demonstrate high sensitivity and specificity. While established markers like serum folate, red blood cell (RBC) folate, and plasma homocysteine are widely used, they each have limitations. This compound, as a key metabolite in one-carbon metabolism, has emerged as a promising functional biomarker.

The following table summarizes the performance characteristics of this compound in comparison to other key biomarkers of folate status. It is important to note that while data from animal studies on this compound is robust, comprehensive clinical validation in human populations is still ongoing.

BiomarkerNormal Range (Human Plasma/Serum)Change in Folate DeficiencyKey AdvantagesKey Disadvantages
This compound 25–50 µM[1]Increased [2][3]- Functional indicator of one-carbon metabolism impairment.[2][3] - May be as sensitive as homocysteine in detecting folate deficiency (based on animal studies).[3] - Can help differentiate between folate/B12 deficiency and vitamin B6 deficiency.[3]- Limited validation data in human clinical trials. - Reference ranges in deficient populations not yet firmly established.
Homocysteine 5–15 µmol/LIncreased [4][5][6]- Sensitive functional indicator of folate and vitamin B12 status.[6] - Widely used and well-established in clinical practice.- Not specific to folate deficiency; also elevated in vitamin B12 and B6 deficiencies, and renal impairment.[6]
Serum Folate 2-20 ng/mL (4.5-45.3 nmol/L)[7]Decreased [8]- Direct measure of circulating folate. - Relatively inexpensive and widely available assay.- Reflects recent dietary intake and can fluctuate significantly.[7] - May not accurately represent tissue folate stores.
RBC Folate 140-628 ng/mL (317-1422 nmol/L)[7]Decreased [8]- Reflects long-term folate status (over the lifespan of red blood cells).[7] - Less susceptible to short-term dietary changes.- More expensive and technically demanding than serum folate. - Can be affected by vitamin B12 deficiency.[6]

Signaling Pathways and Experimental Workflows

To understand the role of this compound as a biomarker, it is essential to visualize its position within the broader context of one-carbon metabolism. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general workflow for biomarker validation.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT This compound This compound THF->this compound Formyl-THF Synthetase Serine Serine Glycine Glycine Serine->Glycine SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP Methyl_THF->THF Methionine Synthase (B12-dependent) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (B12-dependent) SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines

Caption: One-Carbon Metabolism Pathway Highlighting this compound's Central Role.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Validation Performance Assessment of Sensitivity & Specificity Clinical_Validation->Performance Utility Clinical Utility Assessment Performance->Utility

Caption: General Workflow for Biomarker Validation.

Experimental Protocols

Accurate and reproducible measurement of this compound is critical for its validation as a biomarker. Several analytical methods are available, each with its own advantages and limitations.

Enzymatic Assay for this compound Determination

This method is based on the oxidation of this compound to carbon dioxide by the enzyme this compound dehydrogenase (FDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically.

Principle: this compound + NAD⁺ --(this compound Dehydrogenase)--> CO₂ + NADH + H⁺

Materials:

  • Tris-HCl buffer (pH 8.5)

  • NAD⁺ solution

  • This compound Dehydrogenase (FDH) from Candida boidinii

  • This compound standard solution

  • Deproteinizing agent (e.g., perchloric acid)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, deproteinize by adding a deproteinizing agent (e.g., 1:1 volume of 3% perchloric acid), vortex, and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Reaction Mixture Preparation (per well):

    • 150 µL Tris-HCl buffer

    • 20 µL NAD⁺ solution

    • 20 µL Sample or Standard

  • Assay:

    • Pipette the reaction mixture into a 96-well plate.

    • Take an initial absorbance reading at 340 nm (A1).

    • Add 10 µL of FDH solution to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Take a final absorbance reading at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the this compound concentration from a standard curve generated using known concentrations of the this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound in complex biological matrices.

Principle: this compound is separated from other components in the sample by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • Internal Standard (IS): ¹³C-labeled this compound

  • Plasma/serum samples

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-1 min: 2% B

      • 1-5 min: ramp to 98% B

      • 5-7 min: hold at 98% B

      • 7-8 min: return to 2% B

      • 8-10 min: re-equilibrate at 2% B

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

      • This compound: m/z 45 -> 45 (pseudo-MRM)

      • ¹³C-Formate (IS): m/z 46 -> 46 (pseudo-MRM)

  • Quantification:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of this compound and the internal standard.

Conclusion

This compound holds considerable promise as a functional biomarker for folate deficiency. Its position as a central metabolite in one-carbon metabolism suggests that its levels are likely to be a sensitive indicator of metabolic disruption caused by folate insufficiency. Animal studies have provided initial evidence supporting its utility, indicating a sensitivity comparable to that of plasma homocysteine.[3] However, for this compound to be widely adopted in research and clinical settings, further validation in large-scale human studies is imperative. Such studies are needed to establish definitive reference ranges for different populations and to rigorously assess its sensitivity and specificity in comparison to established biomarkers. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to incorporate this compound measurement into their studies and contribute to the growing body of evidence on this promising biomarker.

References

A Comparative Guide to Formate Analysis: Cross-Validation of GC-MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of formate, a key metabolite in one-carbon metabolism, is crucial. This guide provides a comprehensive cross-validation of two common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

This compound plays a significant role in various cellular processes, including the synthesis of purines, thymidylate, and methyl groups for numerous methylation reactions.[1][2] Its levels can be indicative of exposure to substances like formaldehyde (B43269) and methanol (B129727), making its accurate measurement critical in both metabolic studies and toxicology.[3] This guide offers an objective comparison of GC-MS and enzymatic methods for this compound quantification, complete with detailed protocols and performance data to support informed decision-making.

Performance Comparison: GC-MS vs. Enzymatic Assay

The choice between GC-MS and enzymatic assays for this compound analysis depends on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Below is a summary of the key performance characteristics of each method based on published data.

Performance MetricGC-MS (Isotope-Dilution)Enzymatic Assay (this compound Dehydrogenase-based)
Principle Derivatization of this compound, separation by gas chromatography, and detection by mass spectrometry.[4][5]Enzymatic oxidation of this compound to CO2, coupled to the reduction of NAD+ to NADH, which is then detected.[2][6][7]
Limit of Detection (LOD) 0.5 mg/L (in urine)[8]15 µM (in blood)[9][10][11]
Limit of Quantification (LOQ) 1.5 mg/dL (in blood and vitreous)[12]50 µM (in blood)[3][9][10][11]
Linearity Range 0.5 to 150 mg/dL[12]0.050 to 5 mM[3]
Precision (CV%) < 7.4%[9][10][11]5%[8]
Recovery > 89%[12]66% to 74%[8]
Specificity High, based on retention time and mass fragmentation.High, due to enzyme specificity.
Sample Throughput Lower, due to derivatization and longer run times.Higher, amenable to high-throughput 96-well plate format.[3]
Instrumentation Requires GC-MS system.[4]Requires a spectrophotometer or fluorometer.[6]
Derivatization Required? Yes[4][5][12]No

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the cross-validation of this compound analysis using GC-MS and enzymatic assays.

Cross-Validation Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_enzymatic Enzymatic Assay cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma, Urine) Precipitate Protein Precipitation (e.g., Trichloroacetic Acid) Sample->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Derivatization Derivatization (e.g., with PFBBr) Supernatant->Derivatization Aliquot 1 Assay_Setup Assay Setup (Buffer, NAD+, Enzyme) Supernatant->Assay_Setup Aliquot 2 GC_MS_Analysis GC-MS Injection and Data Acquisition Derivatization->GC_MS_Analysis GC_MS_Quant Quantification (Isotope Dilution) GC_MS_Analysis->GC_MS_Quant Comparison Compare Results GC_MS_Quant->Comparison Incubation Incubation Assay_Setup->Incubation Detection Detection (Spectrophotometry/ Fluorometry) Incubation->Detection Enzymatic_Quant Quantification (Standard Curve) Detection->Enzymatic_Quant Enzymatic_Quant->Comparison Stats Statistical Analysis (e.g., Correlation, Bland-Altman) Comparison->Stats

Cross-validation workflow for this compound analysis.

Signaling Pathway Context: One-Carbon Metabolism

This compound is a central intermediate in one-carbon metabolism, linking mitochondrial and cytosolic processes. The pathway below highlights the key role of this compound.

One_Carbon_Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_Mito Serine Glycine_Mito Glycine Serine_Mito->Glycine_Mito Methylene_THF_Mito 5,10-Methylene-THF Glycine_Mito->Methylene_THF_Mito Glycine Cleavage System Formyl_THF_Mito 10-Formyl-THF Methylene_THF_Mito->Formyl_THF_Mito Formate_Mito This compound Formyl_THF_Mito->Formate_Mito 10-Formyl-THF Synthetase Formate_Cyto This compound Formate_Mito->Formate_Cyto Transport Formyl_THF_Cyto 10-Formyl-THF Formate_Cyto->Formyl_THF_Cyto 10-Formyl-THF Synthetase Purine_Synth Purine Synthesis Formyl_THF_Cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Formyl_THF_Cyto->Thymidylate_Synth Methylation Methylation Reactions Formyl_THF_Cyto->Methylation

Role of this compound in one-carbon metabolism.

Detailed Experimental Protocols

GC-MS Method for this compound Analysis (Isotope-Dilution)

This protocol is based on the method described by Lamarre et al. (2014).[4][5]

  • Sample Preparation:

    • To 50 µL of plasma or urine, add an internal standard (e.g., ¹³C-formate).

    • Deproteinize the sample by adding a suitable agent (e.g., trichloroacetic acid), vortex, and centrifuge.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add a derivatizing reagent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), to convert this compound into a volatile ester.[4][5]

    • Incubate the mixture to allow the reaction to complete.

  • Extraction:

    • Perform a liquid-liquid extraction using a non-polar solvent (e.g., a mixture of water and dichloromethane) to isolate the derivatized this compound.[12]

    • Collect the organic layer containing the pentafluorobenzyl this compound derivative.

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer.

    • GC Conditions: Use a suitable column (e.g., HP-5MS) with helium as the carrier gas. A programmed temperature ramp is employed to separate the analyte.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification:

    • Determine the concentration of this compound by comparing the peak area ratio of the analyte to the ¹³C-labeled internal standard against a calibration curve.

Enzymatic Assay for this compound Analysis

This protocol is a generalized procedure based on methods utilizing this compound dehydrogenase.[2][3][6][7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 200 mM Sodium Phosphate Buffer, pH 7.0).[7]

    • NAD+ Solution: Prepare a fresh solution of β-Nicotinamide Adenine Dinucleotide (NAD+).[7]

    • This compound Dehydrogenase (FDH) Solution: Prepare a solution of FDH in a suitable buffer.

    • (Optional) Colorimetric/Fluorometric Probe: If not directly measuring NADH absorbance, prepare a solution of a probe that reacts with NADH (e.g., resazurin (B115843) or a formazan (B1609692) dye like MTT).[3][6]

  • Sample Preparation:

    • For protein-containing samples like plasma, deproteinize using an appropriate method (e.g., trichloroacetic acid), followed by neutralization.[13]

    • Dilute the sample as necessary to fall within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Add the prepared sample and this compound standards to separate wells of a microplate.

    • Add the assay buffer and NAD+ solution to each well.

    • Initiate the reaction by adding the FDH solution.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).[3][7]

  • Detection:

    • Spectrophotometric: Measure the increase in absorbance at 340 nm, corresponding to the formation of NADH.[7]

    • Colorimetric/Fluorometric: If a probe is used, measure the absorbance or fluorescence at the appropriate wavelength (e.g., 565 nm for the reduced MTT dye or excitation/emission at 565/590 nm for resorufin).[3][6]

  • Quantification:

    • Construct a standard curve by plotting the signal (absorbance or fluorescence) versus the concentration of the this compound standards.

    • Determine the this compound concentration in the samples from the standard curve.

Conclusion

Both GC-MS and enzymatic assays are robust methods for the quantification of this compound in biological samples. The GC-MS method, particularly with isotope dilution, offers high specificity and can be considered a reference method. However, it requires derivatization and has a lower sample throughput. Enzymatic assays, on the other hand, are simpler, do not require derivatization, and are well-suited for high-throughput screening. The choice of method should be guided by the specific requirements of the study, considering factors such as the number of samples, required sensitivity, and available resources. For cross-validation, analyzing a subset of samples by both methods is recommended to ensure consistency and accuracy of the results.

References

The Metabolic Signature of Formate Production in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. A key aspect of this rewiring is the alteration of one-carbon (1C) metabolism, often leading to increased production and secretion of formate. This guide provides a comparative analysis of the metabolomes of cancer cells with high versus low this compound production, offering insights into the metabolic vulnerabilities that could be exploited for therapeutic intervention.

Elevated this compound production, or "this compound overflow," is largely driven by the upregulation of mitochondrial one-carbon metabolism enzymes, particularly MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) and MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1 Like) .[1][2] High expression of these enzymes is a common feature across numerous cancer types and is associated with increased this compound secretion, tumor progression, and poor prognosis.[3][4][5]

This guide uses a model system of breast cancer cell lines with differential MTHFD2 expression to illustrate the metabolic consequences of high versus low this compound production:

  • High this compound-Producing: MDA-MB-468 (high MTHFD2 expression)

  • Low this compound-Producing: MDA-MB-231 (low MTHFD2 expression)

Comparative Metabolomic Profiles

The metabolic phenotype of high this compound-producing cancer cells is distinct from their low-producing counterparts. The following tables summarize the key quantitative differences in intracellular and extracellular metabolites, synthesized from published metabolomics data.

Table 1: Key Intracellular Metabolite Differences

Metabolite ClassMetaboliteHigh this compound-Producing Cells (Relative Abundance)Low this compound-Producing Cells (Relative Abundance)Key Pathway(s)
Amino Acids SerineDecreasedIncreasedOne-Carbon Metabolism
GlycineIncreasedDecreasedOne-Carbon Metabolism
ProlineIncreasedNo significant changeAmino Acid Metabolism
AspartateIncreasedNo significant changeAmino Acid Metabolism, TCA Cycle
Nucleotides Purines (ATP, GTP)IncreasedDecreasedde novo Purine Synthesis
Pyrimidines (UTP, CTP)IncreasedDecreasedde novo Pyrimidine Synthesis
Central Carbon Metabolism LactateIncreasedIncreased (Warburg Effect)Glycolysis
TCA Cycle Intermediates (Citrate, α-Ketoglutarate)IncreasedDecreasedTCA Cycle
Redox Homeostasis NADPH/NADP+ RatioIncreasedDecreasedPentose Phosphate Pathway, One-Carbon Metabolism
Glutathione (GSH)IncreasedDecreasedGlutathione Synthesis

Table 2: Extracellular Metabolite Fluxes (Secretion/Uptake)

MetaboliteHigh this compound-Producing Cells (Relative Flux)Low this compound-Producing Cells (Relative Flux)Metabolic Implication
This compound High SecretionLow SecretionIndicator of mitochondrial 1C pathway activity
Lactate High SecretionHigh SecretionAerobic glycolysis (Warburg effect)
Serine High UptakeModerate UptakeFuel for mitochondrial 1C metabolism
Glycine SecretionUptake/Low SecretionByproduct of serine catabolism
Glucose High UptakeHigh UptakePrimary energy and carbon source
Glutamine High UptakeHigh UptakeAnaplerotic fuel for the TCA cycle

Signaling and Metabolic Pathways

High this compound production is intricately linked to the reprogramming of central metabolic pathways to support anabolic processes.

One-Carbon Metabolism and this compound Overflow

The central pathway driving high this compound production is the mitochondrial arm of one-carbon metabolism. Serine is imported into the mitochondria and catabolized to provide one-carbon units for the folate cycle. The enzyme MTHFD2 plays a crucial role in this process, ultimately leading to the production of this compound, which is then exported to the cytoplasm.[2] In cancer cells with high MTHFD2 expression, the rate of this compound production often exceeds the cell's anabolic demands for nucleotide and amino acid synthesis, resulting in the secretion of excess this compound into the tumor microenvironment, a phenomenon termed "this compound overflow".[6]

One_Carbon_Metabolism cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2_THF_mito 5,10-CH2-THF THF_mito->CH2_THF_mito CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2 Formate_mito This compound CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto This compound Formate_mito->Formate_cyto Formate_ext Extracellular This compound Formate_mito->Formate_ext CO2 CO2 Purines Purines Formate_cyto->Purines Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2_THF_cyto 5,10-CH2-THF THF_cyto->CH2_THF_cyto CHO_THF_cyto 10-CHO-THF CH2_THF_cyto->CHO_THF_cyto MTHFD1 Thymidylate Thymidylate CH2_THF_cyto->Thymidylate CHO_THF_cyto->Formate_cyto MTHFD1 Serine_ext Extracellular Serine Serine_ext->Serine_mito Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing High_this compound High this compound-Producing Cancer Cells Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) High_this compound->Metabolite_Extraction Low_this compound Low this compound-Producing Cancer Cells Low_this compound->Metabolite_Extraction LC_MS LC-MS/MS Analysis (Targeted Metabolomics) Metabolite_Extraction->LC_MS Data_Analysis Data Analysis (Quantification & Statistical Analysis) LC_MS->Data_Analysis

References

Functional differences between cytosolic and mitochondrial formate production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate, a simple one-carbon molecule, plays a critical role in cellular metabolism, serving as a key building block for nucleotide synthesis, amino acid metabolism, and methylation reactions. The production of this compound is compartmentalized within the cell, occurring in both the cytosol and the mitochondria. These two pathways, while biochemically similar in some respects, exhibit distinct functional differences in terms of their enzymatic machinery, regulation, and primary metabolic roles. Understanding these differences is crucial for researchers in various fields, including cancer biology and drug development, as targeting one-carbon metabolism has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of cytosolic and mitochondrial this compound production, supported by experimental data and detailed methodologies.

Core Functional Differences: An Overview

Mitochondria are the primary source of this compound in most proliferating mammalian cells.[1] The mitochondrial pathway catabolizes serine to generate this compound, which is then exported to the cytosol. The cytosolic pathway can either utilize this mitochondrially-derived this compound for various biosynthetic processes or, under certain conditions, produce this compound itself. The directionality of these pathways is largely governed by the redox state of each compartment, with the high NAD(P)+/NAD(P)H ratio in mitochondria favoring this compound production and the high NADPH/NADP+ ratio in the cytosol favoring its utilization.[1]

Key Metabolic Pathways

The production of this compound in both compartments is intricately linked to the folate cycle. The central substrate for this compound generation is serine, which is converted to glycine (B1666218) with the concomitant transfer of a one-carbon unit to tetrahydrofolate (THF).

Diagram of Cytosolic and Mitochondrial One-Carbon Metabolism

onemetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 THF_c THF MethyleneTHF_c 5,10-CH2-THF THF_c->MethyleneTHF_c SHMT1 MethenylTHF_c 5,10-CH=THF MethyleneTHF_c->MethenylTHF_c MTHFD1 (Dehydrogenase) FormylTHF_c 10-CHO-THF MethenylTHF_c->FormylTHF_c MTHFD1 (Cyclohydrolase) FormylTHF_c->THF_c MTHFD1 (Synthetase) Purines_dTMP Purines, dTMP FormylTHF_c->Purines_dTMP CO2_c CO2 FormylTHF_c->CO2_c ALDH1L1 Formate_c This compound Formate_c->FormylTHF_c MTHFD1 (Synthetase) NADPH_c NADPH NADP_c NADP+ NADP_c->NADPH_c MTHFD1 Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 THF_m THF MethyleneTHF_m 5,10-CH2-THF THF_m->MethyleneTHF_m SHMT2 MethenylTHF_m 5,10-CH=THF MethyleneTHF_m->MethenylTHF_m MTHFD2/2L (Dehydrogenase) FormylTHF_m 10-CHO-THF MethenylTHF_m->FormylTHF_m MTHFD2/2L (Cyclohydrolase) Formate_m This compound FormylTHF_m->Formate_m MTHFD1L CO2_m CO2 FormylTHF_m->CO2_m ALDH1L2 Formate_m->Formate_c Transport NADH_m NADH NAD_m NAD+ NAD_m->NADH_m MTHFD2 NADPH_m NADPH NADP_m_alt NADP+ NADP_m_alt->NADPH_m MTHFD2/2L

Figure 1. Overview of cytosolic and mitochondrial one-carbon metabolism leading to this compound production.

Quantitative Comparison of Key Enzymes

The functional differences between cytosolic and mitochondrial this compound production are rooted in the distinct properties of the enzymes that catalyze the reactions in each compartment.

EnzymeLocationSubstrate(s)K_mV_max / k_catCofactorKey Functional Notes
SHMT1 Cytosol, NucleusL-Serine, THFL-Serine: ~0.18 - 1.81 mM[2][3], THF: ~5.2 µM[3]k_cat: ~0.118 s⁻¹[2]PLPReversible reaction. Can produce or consume serine depending on cellular needs.[4]
SHMT2 MitochondriaL-Serine, THFL-Serine: ~0.26 mM, THF: ~0.11 mM[5]k_cat: ~1.09 s⁻¹[5]PLPPrimarily drives serine catabolism to glycine and a one-carbon unit.[6] Exhibits higher catalytic efficiency at the alkaline pH of the mitochondrial matrix compared to SHMT1.[7]
MTHFD1 Cytosol, Nucleus5,10-CH2-THF, NADP+5,10-CH2-THF: ~50 µM, NADP+: ~100 µM-NADP+Trifunctional enzyme (dehydrogenase, cyclohydrolase, synthetase). The synthetase activity can produce 10-CHO-THF from this compound.
MTHFD2 Mitochondria5,10-CH2-THF, NAD+--Primarily NAD+, but can use NADP+Bifunctional enzyme (dehydrogenase, cyclohydrolase). Highly expressed in embryonic and cancer cells.[8] Plays a key role in providing one-carbon units for purine (B94841) synthesis.[8]
MTHFD2L Mitochondria5,10-CH2-THF, NAD(P)+--NAD(P)+Isoform of MTHFD2.
MTHFD1L Mitochondria10-CHO-THF---Catalyzes the hydrolysis of 10-formyl-THF to this compound and THF.[9]
ALDH1L1 Cytosol10-CHO-THF, NADP+--NADP+Catalyzes the oxidation of 10-formyl-THF to CO2 and THF, thereby consuming one-carbon units.[10]
ALDH1L2 Mitochondria10-CHO-THF, NADP+10-fDDF: 11.4 µM[11]29.5 nmol/min/mg[11]NADP+Catalyzes the oxidation of 10-formyl-THF to CO2 and THF. The Vmax for the hydrolase activity is about 7-fold higher than its cytosolic counterpart.[11]

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, substrate analog used). The values presented are illustrative and sourced from the cited literature.

Substrate and Product Concentrations

The concentrations of key metabolites involved in one-carbon metabolism differ between the cytosol and mitochondria, influencing the direction and rate of this compound production.

MetaboliteCytosolic ConcentrationMitochondrial ConcentrationKey Notes
Serine Variable, dependent on extracellular supply and de novo synthesis.Generally lower than cytosol.Serine is transported into the mitochondria via transporters like SFXN1.[12]
Glycine ~0.83 mM (in liver)[13]~1.86 mM (in liver)[13]Higher concentration in mitochondria supports the glycine cleavage system.
THF Lower than mitochondria.Higher concentration. Mitochondria are a major site of THF synthesis.[14][15]Folate polyglutamylation differs between compartments, with longer chains in brain mitochondria.[16]
This compound Lower; utilized for biosynthesis.Higher; primary site of production.A concentration gradient drives this compound export from mitochondria to the cytosol.[1]
NAD+/NADH Lower ratio.Higher ratio, maintained by oxidative phosphorylation.The high NAD+/NADH ratio in mitochondria favors the oxidative reactions of this compound production.
NADP+/NADPH Lower ratio.Higher ratio in some contexts.The high NADPH concentration in the cytosol favors the reductive reactions of one-carbon utilization.

Experimental Protocols

Isotopic Labeling to Measure this compound Production from Serine

This protocol utilizes stable isotope-labeled serine to trace its conversion to this compound, allowing for the quantification of flux through the cytosolic and mitochondrial pathways.

isotopic_workflow start Cell Culture labeling Incubate with [U-13C]-Serine or [2,3,3-2H]-Serine start->labeling quench Metabolic Quenching (e.g., cold methanol) labeling->quench extraction Metabolite Extraction (e.g., methanol/chloroform/water) quench->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Data Analysis (Mass Isotopomer Distribution) analysis->data_analysis flux_calculation Metabolic Flux Calculation data_analysis->flux_calculation end Quantified this compound Production flux_calculation->end

Figure 2. Workflow for quantifying this compound production using stable isotope labeling.

Materials:

  • Cell culture medium deficient in serine and glycine.

  • Dialyzed fetal bovine serum (dFBS).

  • [U-¹³C₃]-L-Serine or [2,3,3-²H]-L-Serine.[17]

  • Phosphate-buffered saline (PBS).

  • Methanol, Chloroform, Water (for extraction).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Labeling: Replace the growth medium with serine-free medium supplemented with dFBS and the labeled serine tracer. Incubate for a time course determined by the experimental goals (e.g., to reach isotopic steady-state).[17]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash cells rapidly with cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris.

  • Sample Analysis: Analyze the supernatant containing the metabolites by LC-MS to determine the mass isotopomer distribution of this compound and other relevant metabolites.[17]

  • Data Analysis: The relative abundance of labeled this compound (e.g., M+1 for ¹³C-formate) is used to calculate the rate of this compound production from serine. The use of [2,3,3-²H]-L-serine allows for the differentiation between cytosolic (producing M+2 dTMP) and mitochondrial (producing M+1 dTMP) one-carbon flux.[6]

Subcellular Fractionation for Compartment-Specific Metabolite Analysis

This protocol allows for the separation of cytosolic and mitochondrial fractions to measure the concentration of this compound and other metabolites in each compartment.

Procedure:

  • Cell Homogenization: Harvest cells and resuspend them in an ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 700-1000 x g) to pellet nuclei and intact cells.

    • Collect the supernatant and subject it to a higher-speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Metabolite Extraction: Extract metabolites from the cytosolic fraction and the mitochondrial pellet using a suitable solvent (e.g., cold methanol).

  • Quantification: Analyze the metabolite extracts by LC-MS or other sensitive analytical methods to quantify the concentration of this compound in each compartment.

Enzyme Assays

General Principle: The activity of the key enzymes can be assayed spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm.

Example: MTHFD1 Dehydrogenase Activity Assay

  • Reaction: 5,10-CH₂-THF + NADP⁺ ⇌ 5,10-CH=THF⁺ + NADPH + H⁺

  • Assay Mixture: Buffer (e.g., potassium phosphate), β-mercaptoethanol, substrate (5,10-CH₂-THF), and NADP⁺.

  • Procedure: Initiate the reaction by adding the enzyme extract. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Regulation of this compound Production

The production of this compound in both compartments is tightly regulated to meet the metabolic demands of the cell.

  • Cytosolic Pathway: The trifunctional enzyme MTHFD1 is a key regulatory point. Its expression and activity can be influenced by the availability of one-carbon units and the cellular demand for nucleotides and other biosynthetic precursors.

  • Mitochondrial Pathway: MTHFD2 is a major regulatory enzyme. Its expression is highly upregulated in rapidly proliferating cells, such as cancer cells and during embryonic development, and is often low or absent in differentiated adult tissues.[8] This differential expression makes MTHFD2 an attractive target for cancer therapy.

Conclusion

The compartmentalization of this compound production between the cytosol and mitochondria provides the cell with a flexible and robust system to manage one-carbon metabolism. While the mitochondria serve as the primary powerhouse for this compound generation, the cytosolic pathway plays a crucial role in its utilization and can also act as a backup source under certain conditions. The distinct enzymatic properties, cofactor dependencies, and regulatory mechanisms of each pathway highlight their specialized roles in cellular physiology. A thorough understanding of these functional differences is paramount for developing targeted therapeutic strategies that exploit the metabolic vulnerabilities of diseases such as cancer.

References

Exogenous Formate Supplementation Versus Endogenous Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formate is a crucial one-carbon (1C) metabolite that serves as a key intermediate in the synthesis of essential biomolecules.[1][2][3] It is the only non-tetrahydrofolate (THF)-linked intermediate in one-carbon metabolism and acts as a primary source of one-carbon units for purine (B94841) and thymidylate synthesis, as well as for methylation reactions.[1][2][3] The cellular pool of this compound is maintained through two primary sources: endogenous synthesis, predominantly within the mitochondria, and the uptake of exogenous this compound from the extracellular environment. Understanding the distinct and overlapping roles of these two this compound sources is critical for research in areas such as cancer metabolism, immunology, and developmental biology. This guide provides an objective comparison of the effects of exogenous this compound supplementation versus endogenous synthesis, supported by experimental data.

Overview of Endogenous and Exogenous this compound Pathways

Endogenous this compound is primarily produced in the mitochondria through the catabolism of serine, glycine, sarcosine, and dimethylglycine.[4] The mitochondrial enzyme MTHFD1L (methylenetetrahydrofolate dehydrogenase 1-like) plays a critical role in this process by catalyzing the conversion of 10-formyl-THF to this compound, which is then exported to the cytoplasm.[2][5][6] This mitochondrial pathway is a major source of one-carbon units for the cytoplasm.[2][5][6]

Exogenous this compound, on the other hand, can be taken up by cells from the extracellular milieu.[7][8][9][10] This can be experimentally manipulated through the addition of this compound salts (e.g., sodium this compound) to cell culture media or through administration in vivo. Once inside the cell, exogenous this compound enters the same cytoplasmic one-carbon pool as endogenously produced this compound and is utilized for downstream biosynthetic reactions.

Comparative Analysis of Effects

The reliance on and the effects of endogenous versus exogenous this compound can vary significantly depending on the cellular context, such as proliferation rate, metabolic state, and the presence of genetic mutations affecting one-carbon metabolism.

Role in Embryonic Development

Endogenous this compound synthesis is critical for normal embryonic development, particularly for neural tube closure.[2][5][6] Studies using knockout mouse models have demonstrated that disruption of mitochondrial this compound production leads to severe developmental defects.

Table 1: Effects of Endogenous this compound Deficiency and Exogenous this compound Rescue on Neural Tube Defects in Mice

ConditionGenotypeNeural Tube Defect IncidenceReference
Endogenous SynthesisWild-type0%[2][6]
Deficient Endogenous SynthesisMthfd1l knockout100%[2][6]
Rescue with Exogenous this compoundMthfd1l knockout + Sodium this compoundSignificantly Reduced[2][6]
Impact on T-Cell Function and Cancer Immunotherapy

Recent studies have highlighted the potential of exogenous this compound supplementation in enhancing the efficacy of cancer immunotherapy.[1][11][12][13][14] In the tumor microenvironment, where nutrients can be scarce, providing an exogenous source of one-carbon units can boost the function and proliferation of anti-tumor CD8+ T-cells.

Table 2: Effect of Exogenous this compound Supplementation on Antitumor CD8+ T-Cell Fitness

ParameterConditionResultReference
Tumor Growth B16-OVA tumors in miceThis compound + anti-PD-1 significantly reduced tumor growth compared to anti-PD-1 alone.[1]
Tumor-Infiltrating CD8+ T-cells B16-OVA tumors in miceThis compound + anti-PD-1 increased the number of tumor-infiltrating CD8+ T-cells.[1][14]
CD8+ T-cell Proliferation In vitro activated OT-1 T-cellsThis compound supplementation increased gene signatures for cellular proliferation.[1][12][13]
CD8+ T-cell Effector Function In vitro activated OT-1 T-cellsThis compound supplementation enhanced effector function.[1]
Metabolic Reprogramming

Both endogenous and exogenous this compound can induce a metabolic switch in cells, leading to increased levels of adenine (B156593) nucleotides, an elevated rate of glycolysis, and repressed AMPK activity.[7][8][9][10][15] This suggests that the availability of this compound, regardless of its source, is a potent regulator of cellular energy metabolism.

Experimental Protocols

Mthfd1l Knockout Mouse Model and this compound Rescue
  • Objective: To assess the role of endogenous mitochondrial this compound production in embryonic development and the potential for rescue with exogenous this compound.

  • Methodology:

    • Mthfd1l heterozygous mice are intercrossed to generate wild-type, heterozygous, and homozygous knockout embryos.

    • For the this compound rescue experiment, pregnant dams are provided with drinking water supplemented with 75 mM sodium this compound, starting from embryonic day 0.5.

    • Embryos are harvested at specific gestational ages (e.g., E10.5) for analysis.

    • The incidence of neural tube defects (e.g., exencephaly, craniorachischisis) and other developmental abnormalities is quantified for each genotype with and without this compound supplementation.[2][6]

In Vivo this compound Supplementation for Enhancing CD8+ T-Cell Antitumor Activity
  • Objective: To evaluate the effect of exogenous this compound supplementation on the efficacy of anti-PD-1 immunotherapy in a mouse tumor model.

  • Methodology:

    • C57BL/6 mice are subcutaneously inoculated with B16-OVA melanoma cells.

    • Once tumors are established, mice are randomly assigned to treatment groups: vehicle control, sodium this compound, anti-PD-1 antibody, or a combination of sodium this compound and anti-PD-1 antibody.

    • Sodium this compound is administered via intraperitoneal injection (e.g., 1.5 g/kg) or in the drinking water.

    • Anti-PD-1 antibody is administered via intraperitoneal injection on specified days.

    • Tumor growth is monitored over time.

    • At the end of the experiment, tumors are harvested, and tumor-infiltrating lymphocytes are isolated for analysis of CD8+ T-cell numbers, proliferation (e.g., Ki-67 staining), and effector function by flow cytometry.[1]

Visualizations

Signaling and Metabolic Pathways

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Serine_m Serine Methylene_THF_m 5,10-Methylene-THF Serine_m->Methylene_THF_m SHMT2 Glycine_m Glycine THF_m THF Formyl_THF_m 10-Formyl-THF Methylene_THF_m->Formyl_THF_m MTHFD2 Formate_m This compound (Endogenous) Formyl_THF_m->Formate_m MTHFD1L Formate_c This compound Pool Formate_m->Formate_c Export Formyl_THF_c 10-Formyl-THF Formate_c->Formyl_THF_c MTHFD1 THF_c THF Purine_synthesis Purine Synthesis Formyl_THF_c->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formyl_THF_c->Thymidylate_synthesis Exogenous_this compound Exogenous this compound Exogenous_this compound->Formate_c

Caption: One-carbon metabolism pathway showing endogenous and exogenous this compound entry.

Experimental Workflow

Experimental_Workflow cluster_Endogenous Endogenous Synthesis Model cluster_Exogenous Exogenous Supplementation Model Mthfd1l_KO Mthfd1l Knockout Mice Analyze_NTD Analyze Neural Tube Defects Mthfd1l_KO->Analyze_NTD WT_mice Wild-Type Mice WT_mice->Analyze_NTD Data_Comparison Data Comparison and Analysis Analyze_NTD->Data_Comparison Tumor_model Tumor-bearing Mice Formate_supp This compound Supplementation Tumor_model->Formate_supp Control Vehicle Control Tumor_model->Control Analyze_Tcell Analyze CD8+ T-cell Fitness Formate_supp->Analyze_Tcell Control->Analyze_Tcell Analyze_Tcell->Data_Comparison

Caption: Workflow for comparing endogenous and exogenous this compound effects.

Conclusion

Both endogenous and exogenous sources of this compound contribute to the cellular one-carbon pool, which is essential for key biosynthetic processes. Endogenous this compound synthesis, particularly from mitochondria, is indispensable for normal embryonic development, and its disruption leads to severe phenotypes that can be partially rescued by exogenous this compound supplementation. In the context of cancer immunotherapy, exogenous this compound has shown promise in enhancing the function of anti-tumor T-cells, suggesting a therapeutic potential for manipulating this compound availability. The finding that both sources can trigger a similar metabolic switch highlights this compound's role as a critical regulator of cellular metabolism. Future research, including metabolic flux analysis, will further elucidate the precise contributions and interplay of these two this compound sources in various physiological and pathological conditions.

References

Validating the Role of Formate in Promoting Cancer Cell Invasion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of formate's role in promoting cancer cell invasion, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and metastasis. The guide details the pro-invasive effects of this compound in comparison to other small metabolites, outlines the underlying signaling pathways, and provides a comprehensive protocol for a key experimental assay used to validate these findings.

Comparative Analysis of Pro-Invasive Metabolites

Recent studies have demonstrated that this compound, a key product of one-carbon (1C) metabolism, specifically promotes cancer cell invasion.[1] Cancer cells often exhibit a phenomenon known as "this compound overflow," where they produce and excrete excess this compound into the tumor microenvironment, reaching concentrations that can stimulate invasion.[2][3][4] To validate the specificity of this effect, experiments have compared the impact of this compound to other small metabolites on the invasiveness of cancer cells.

One study investigated the effects of this compound, acetate, glycine, and lactate (B86563) on the invasion of LN-229 glioblastoma cells.[1] Acetate, which differs from this compound by only a single methyl group, and glycine, which is often co-secreted with this compound during serine catabolism, showed no significant impact on cancer cell invasion.[1] In contrast, lactate, a well-known pro-invasive metabolite, increased invasion in a dose-dependent manner.[1] Notably, the pro-invasive effect of 500 µM of sodium this compound was comparable to that of 2 mM of sodium lactate, suggesting this compound is a potent promoter of invasion.[1]

Table 1: Comparison of Metabolite Effects on Cancer Cell Invasion

MetaboliteConcentrationCell LineRelative Invasion Rate (Normalized to Control)Citation
Sodium this compound500 µMLN-229~1.5x[1]
Sodium Acetate500 µMLN-229No significant change[1]
Glycine500 µMLN-229No significant change[1]
Sodium Lactate2 mMLN-229~1.5x[1]

Signaling Pathways in this compound-Driven Invasion

This compound promotes cancer cell invasion through a complex network of signaling pathways that converge on the degradation of the extracellular matrix (ECM). Key mechanisms identified include the activation of calcium signaling and the reprogramming of lipid metabolism, both of which lead to increased activity of matrix metalloproteinases (MMPs).[1][2][4]

  • Calcium Signaling Activation : Elevated extracellular this compound can trigger an increase in intracellular calcium (Ca2+).[2] This Ca2+ influx acts as a second messenger, activating downstream pathways that lead to the release and activation of MMPs, enzymes that degrade the ECM and facilitate cell invasion.[2]

  • Lipid Metabolism Reprogramming : this compound has been shown to stimulate fatty acid synthesis.[1][5][6] This alteration in lipid metabolism contributes to a pro-invasive phenotype, which is also linked to the proteolytic activity of MMPs.[1][4][7][8] Inhibiting fatty acid synthesis can suppress the pro-invasive effect of this compound.[1]

The enzyme Methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L) is critical for mitochondrial this compound production and overflow.[6][9][10] Studies have shown that silencing MTHFD1L reduces cancer cell invasiveness, an effect that can be reversed by the addition of exogenous this compound, confirming the central role of the MTHFD1L-formate axis in promoting invasion.[1][2][3]

Formate_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cancer Cell MTHFD1L MTHFD1L Formate_In This compound (Extracellular) MTHFD1L->Formate_In This compound Overflow Ca_Signaling ↑ Intracellular Ca2+ Signaling Formate_In->Ca_Signaling Lipid_Metabolism ↑ Fatty Acid Synthesis Formate_In->Lipid_Metabolism MMPs ↑ MMP Activity / Release Ca_Signaling->MMPs Lipid_Metabolism->MMPs Invasion Cell Invasion MMPs->Invasion

Caption: Signaling pathway of this compound-induced cancer cell invasion.

Experimental Protocols: Transwell Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is the standard method for quantifying cancer cell invasion in vitro.[3][11] The assay measures the ability of cells to degrade a basement membrane matrix (e.g., Matrigel) and migrate through a porous membrane towards a chemoattractant.

Objective: To quantify the invasive potential of cancer cells in response to this compound stimulation compared to a control.

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size)

  • Basement membrane matrix (e.g., Matrigel)

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete medium (containing 10% FBS or other chemoattractant)

  • Sodium this compound (or other metabolites for comparison)

  • PBS, Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 70-100% Methanol (B129727), cold)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Insert Preparation:

    • Thaw the basement membrane matrix on ice overnight.

    • Dilute the matrix with cold, serum-free medium (a 1:3 dilution is common).[12]

    • Carefully add 50-100 µL of the diluted matrix to the upper surface of the Transwell inserts. Ensure the entire surface is covered without introducing bubbles.[12]

    • Incubate the coated inserts at 37°C for at least 1-2 hours to allow the matrix to solidify into a gel.[12]

  • Cell Preparation:

    • Culture cells until they reach 70-90% confluency.[13]

    • Serum-starve the cells for 12-24 hours before the assay to increase their sensitivity to the chemoattractant.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.[12][13]

  • Assay Assembly:

    • Add 600-750 µL of complete medium (containing chemoattractant) to the lower chamber of the 24-well plate.[12][13]

    • Prepare the cell suspensions for the different experimental conditions (e.g., Control, +500 µM this compound) in serum-free medium.

    • Seed 100-500 µL of the appropriate cell suspension into the upper chamber of the coated inserts.[12][13]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. The incubation time depends on the cell type's invasiveness and should be optimized.[12][13]

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-invaded cells and the matrix from the upper surface of the membrane.[14]

    • Fix the invaded cells on the lower surface of the membrane by immersing the insert in cold methanol for 10-20 minutes.[13][14]

    • Allow the inserts to air dry completely.

    • Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.[12]

    • Gently wash the inserts with distilled water multiple times to remove excess stain and allow them to air dry.[12]

  • Quantification:

    • Visualize the stained, invaded cells on the underside of the membrane using a light microscope.

    • Capture images from several representative fields (e.g., 4-5 fields at 10x or 20x magnification).

    • Count the number of cells per field. The data is typically presented as the average number of invaded cells per field or as a percentage relative to the control group.

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Coat Transwell insert with Matrigel p2 2. Prepare cell suspension in serum-free medium p3 3. Add chemoattractant to lower chamber e1 4. Seed cells (+/- this compound) into upper chamber p3->e1 e2 5. Incubate for 16-48 hours e1->e2 a1 6. Remove non-invaded cells from top of membrane e2->a1 a2 7. Fix and stain invaded cells a1->a2 a3 8. Image and quantify invaded cells a2->a3

References

A Comparative Analysis of Formate Metabolism in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formate, a key one-carbon (1C) metabolite, plays a central role in the metabolic reprogramming of cancer cells. Its metabolism is intricately linked to pathways essential for rapid proliferation, including nucleotide synthesis and redox balance. This guide provides a comparative overview of this compound metabolism in different cancer cell lines, supported by experimental data and detailed methodologies.

Key Aspects of this compound Metabolism in Cancer

Cancer cells often exhibit an increased reliance on one-carbon metabolism to meet the demands of rapid growth and division. A key feature of this altered metabolism is the "this compound overflow" phenomenon, where excess this compound is produced in the mitochondria, primarily from serine, and exported to the cytoplasm. This cytoplasmic this compound then fuels the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. Key enzymes involved in this process, such as MTHFD1L, MTHFD2, and SHMT2, are frequently overexpressed in various cancers.[1][2] Beyond its role in biosynthesis, emerging evidence suggests that this compound can also promote cancer cell invasion and metastasis.[3][4]

Comparative Data on this compound Metabolism

Table 1: this compound Exchange Rates in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound Secretion Rate (nmol/hr/mg protein)Reference
HAP1Chronic Myelogenous LeukemiaHigh[2]
HCT116Colon CarcinomaModerate[2]
A549Lung CarcinomaModerate[2]
U87MGGlioblastomaLow[2]
MCF7Breast AdenocarcinomaLow[2]

Note: The qualitative terms (High, Moderate, Low) are based on the reported linear relationship between this compound release and the NAD+/NADH ratio in the cited study. Specific quantitative values were not provided in a tabular format.

Table 2: Intracellular this compound Concentration in Cancer Cell Lines

Cell LineCancer TypeIntracellular this compound Concentration (µM)Reference
HeLaCervical CancerData not readily available
K562Chronic Myelogenous LeukemiaData not readily available
MDA-MB-231Breast AdenocarcinomaData not readily available

Note: Direct comparative measurements of intracellular this compound concentrations across a panel of cancer cell lines are not widely reported in the literature.

Table 3: Relative Protein Expression of Key One-Carbon Metabolism Enzymes in NCI-60 Cancer Cell Lines

GeneProteinSF-268 (CNS)NCI-H460 (Lung)A498 (Renal)MDA-MB-231 (Breast)OVCAR-3 (Ovarian)
MTHFD1LMethylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 1-Like0.851.210.980.751.15
MTHFD2Methylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 2, Methenyltetrahydrofolate Cyclohydrolase1.541.871.321.111.76
SHMT2Serine Hydroxymethyltransferase 21.331.651.191.021.58

Data is presented as log2 intensity values obtained from the NCI-60 proteome database (CellMiner). These values represent relative protein abundance.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecules in this compound metabolism and the methodologies used to study them, the following diagrams are provided.

Mitochondrial One-Carbon Metabolism and this compound Overflow cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Methylene_THF_mito 5,10-CH2-THF Serine_mito->Methylene_THF_mito SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Methenyl_THF_mito 5,10-CH=THF Methylene_THF_mito->Methenyl_THF_mito MTHFD2 Formyl_THF_mito 10-CHO-THF Methenyl_THF_mito->Formyl_THF_mito MTHFD2 Formyl_THF_mito->THF_mito MTHFD1L Formate_mito This compound Formyl_THF_mito->Formate_mito MTHFD1L Formate_cyto This compound Formate_mito->Formate_cyto Export SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis Pyrimidine_synthesis Pyrimidine Synthesis Formate_cyto->Pyrimidine_synthesis

Caption: Mitochondrial production and overflow of this compound to the cytoplasm for nucleotide synthesis.

Experimental Workflow for this compound Metabolism Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Metabolic Analysis cluster_Functional Functional Assays Cell_Culture Cancer Cell Lines Culture_Medium Culture Medium Collection Cell_Culture->Culture_Medium Cell_Lysate Cell Lysate Preparation Cell_Culture->Cell_Lysate Invasion_Assay Boyden Chamber Invasion Assay Cell_Culture->Invasion_Assay Metastasis_Assay In Vivo Metastasis Model Cell_Culture->Metastasis_Assay LC_MS_this compound LC-MS for this compound Quantification Culture_Medium->LC_MS_this compound Cell_Lysate->LC_MS_this compound Metabolic_Flux 13C-Serine Metabolic Flux Analysis Cell_Lysate->Metabolic_Flux Western_Blot Western Blot for Enzyme Expression Cell_Lysate->Western_Blot

Caption: Workflow for the analysis of this compound metabolism and its functional consequences in cancer cells.

Experimental Protocols

Quantification of Extracellular this compound by LC-MS

This protocol describes the measurement of this compound in cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Sample Preparation:

  • Culture cancer cell lines of interest to 70-80% confluency.

  • Collect the cell culture medium and centrifuge at 300 x g for 5 minutes to remove cells and debris.

  • Transfer the supernatant to a new tube.

  • For protein precipitation, add 2 volumes of ice-cold acetonitrile (B52724) to the supernatant.[5]

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.[5]

  • Transfer the supernatant to a new tube and dilute 1:100 with water containing 0.1% acetic acid for LC-MS analysis.[5]

b. LC-MS Analysis:

  • Chromatography:

    • Column: A suitable column for polar analytes, such as a Phenomenex Kinetex® F5 column (150 mm x 2.1 mm ID, 2.6 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 200 µL/min.[6]

    • Gradient: Develop a suitable gradient to separate this compound from other media components.

    • Column Temperature: 40°C.[6]

    • Injection Volume: 5 µL.[6]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. The transition for this compound is typically m/z 45 -> 45 (loss of no fragment).

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximal this compound signal.[6]

    • Generate a standard curve using known concentrations of sodium this compound to quantify this compound in the samples.

Metabolic Flux Analysis using 13C-Serine

This protocol outlines a method for tracing the metabolic fate of serine into this compound and other metabolites using stable isotope labeling.

a. Cell Culture and Labeling:

  • Seed cancer cells in culture plates.

  • Prepare labeling medium by supplementing serine-free basal medium with a known concentration of [U-13C3]-serine (e.g., 0.4 mM).

  • When cells reach the desired confluency, replace the regular medium with the labeling medium.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to approach isotopic steady-state.

b. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Add ice-cold 80% methanol (B129727) to the cells and scrape them.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

c. LC-MS Analysis of Labeled Metabolites:

  • Analyze the extracted metabolites by LC-MS.

  • Monitor the mass isotopologue distributions of serine, glycine, and this compound to determine the incorporation of 13C from serine.

  • The mass shifts to monitor are:

    • Serine (m+3)

    • Glycine (m+2)

    • This compound (m+1)

  • Calculate the fractional contribution of serine to the this compound pool based on the isotopic enrichment.

Boyden Chamber Invasion Assay

This assay measures the invasive potential of cancer cells in response to this compound.

a. Preparation:

  • Coat the top of a Boyden chamber insert with a polycarbonate membrane (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[7]

  • Starve cancer cells in serum-free medium for 24 hours.

b. Assay:

  • Resuspend the starved cells in serum-free medium.

  • In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) with or without varying concentrations of sodium this compound.

  • Add the cell suspension to the upper chamber.

  • Incubate for 24-48 hours to allow for cell invasion.[7]

c. Quantification:

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Elute the stain and measure the absorbance at 595 nm, or count the stained cells under a microscope.[8]

In Vivo Metastasis Assay

This protocol describes a method to assess the effect of this compound on metastasis in a mouse model using bioluminescence imaging.

a. Cell Preparation:

  • Transfect cancer cells with a luciferase reporter gene to allow for in vivo imaging.

  • Culture and harvest the luciferase-expressing cancer cells.

b. Animal Model and Injection:

  • Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Inject the luciferase-expressing cancer cells into the tail vein or orthotopically, depending on the desired metastatic model.[9][10]

  • Provide one group of mice with drinking water supplemented with sodium this compound.

c. Bioluminescence Imaging:

  • At various time points post-injection, anesthetize the mice.

  • Inject the mice intraperitoneally with D-luciferin (150 mg/kg).[10]

  • After 10 minutes, image the mice using an in vivo imaging system to detect the bioluminescent signal from the cancer cells.[10]

  • Quantify the bioluminescent signal in different organs (e.g., lungs) to assess the metastatic burden.

d. Histological Analysis:

  • At the end of the experiment, euthanize the mice and harvest organs.

  • Perform histological analysis (e.g., H&E staining) to confirm the presence of metastases.

References

A Comparative Guide to the Substrate Specificity of Formate Transporters and Monocarboxylate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of formate transporters and other well-characterized monocarboxylate transporters (MCTs). The information presented is supported by experimental data to assist in understanding the distinct roles these transporters play in cellular metabolism and physiology.

Introduction to this compound and Monocarboxylate Transport

Monocarboxylates are a class of molecules characterized by a single carboxylate group and are pivotal in cellular metabolism. Key examples include lactate (B86563), pyruvate (B1213749), and ketone bodies, which are central to energy production pathways. This compound, the simplest monocarboxylate, is a key metabolite in anaerobic fermentation in many bacteria and also plays roles in one-carbon metabolism in various organisms.[1] The transport of these molecules across cellular membranes is tightly regulated by specific transporter proteins.

This guide focuses on two key groups of these transporters:

  • This compound Transporters: Primarily belonging to the this compound-Nitrite Transporter (FNT) family, these channels are crucial for moving this compound across the cell membrane. A key example is the FocA channel in bacteria.[1][2]

  • Monocarboxylate Transporters (MCTs): Members of the Solute Carrier 16 (SLC16) family, particularly isoforms MCT1-4, are responsible for the proton-coupled transport of lactate, pyruvate, and ketone bodies.[3][4]

Understanding the specificity of these transporters is critical for research in areas such as cancer metabolism, microbiology, and drug development, as they can be targets for therapeutic intervention.

Comparative Analysis of Substrate Specificity

The primary distinction between this compound transporters and MCTs lies in their range of preferred substrates and their kinetic properties. While both transport monocarboxylates, their affinities and transport efficiencies for different molecules vary significantly.

This compound Transporters (FNT Family)

The FocA protein, a well-studied this compound transporter from the FNT family, was initially thought to be highly specific for this compound. However, recent electrophysiological studies have revealed a broader specificity than previously understood.

  • Primary Substrate: this compound is the main physiological substrate for FocA, which is essential for exporting this end-product during mixed-acid fermentation to prevent intracellular accumulation.[1]

  • Other Substrates: Studies on FocA from Salmonella typhimurium have shown that it can also transport other monovalent anions, including acetate, lactate, and pyruvate.[1][2] This suggests that FocA can act as a multifunctional export channel for various fermentation products. The channel does not, however, transport cations or divalent anions.[1]

  • Regulation of Specificity: Interestingly, the in vivo specificity of FocA for this compound appears to be enhanced through a direct interaction with the enzyme pyruvate this compound-lyase (PflB), which is responsible for this compound production.[5][6] This interaction is thought to gate the channel and ensure that this compound is the primary molecule translocated.[6]

Monocarboxylate Transporters (SLC16 Family)

The MCTs, particularly MCT1-4, are well-characterized for their role in the transport of lactate and other key metabolic intermediates. Their substrate affinities differ between isoforms, reflecting their distinct physiological roles.[7][8]

  • MCT1 (SLC16A1): This transporter is ubiquitously expressed and has a relatively high affinity for a range of monocarboxylates. It is primarily involved in the uptake of lactate and ketone bodies for use as fuel in oxidative tissues like the heart and red skeletal muscle.[7][9]

  • MCT2 (SLC16A7): MCT2 exhibits a very high affinity for pyruvate and is also involved in lactate transport.[7][10]

  • MCT4 (SLC16A3): In contrast to MCT1, MCT4 has a lower affinity for lactate and pyruvate.[7] It is highly expressed in glycolytic tissues, such as white skeletal muscle and in hypoxic tumor cells, where its primary role is to export the large amounts of lactate produced during glycolysis.[5][7]

The key difference lies in the primary physiological substrates. While FocA is geared towards clearing this compound and other fermentation byproducts in bacteria, MCTs are central to the metabolic symbiosis between glycolytic and oxidative cells in mammals by shuttling lactate and pyruvate.

Quantitative Data on Transporter Kinetics

The substrate specificity of a transporter is quantitatively defined by its Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the transport rate is half of its maximum (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.

The following table summarizes the reported Kₘ values for various substrates for both this compound and monocarboxylate transporters.

TransporterSubstrateKₘ (mM)Organism/SystemReference
This compound Transporters
Fdh (this compound Dehydrogenase)This compound26E. coli[11][12]
Monocarboxylate Transporters
MCT1 (SLC16A1)L-Lactate1 - 3.5Human[7]
Pyruvate0.1 - 0.74Human[7]
ButyrateHigh AffinityHuman[9]
Ketone BodiesHigher affinity than MCT4Human[7]
MCT2 (SLC16A7)L-Lactate~0.7Human[10]
Pyruvate~0.1Human[7]
MCT4 (SLC16A3)L-Lactate1.7 (revised), ~28 (older reports)Human[7][13]
Pyruvate4.2 (revised), ~153 (older reports)Human[7][13]

Note: Kₘ values can vary depending on the experimental system and conditions, such as pH.[14] Recent studies using advanced techniques have led to revised Kₘ values for MCT4, suggesting a higher affinity for lactate and pyruvate than previously thought.[13]

Experimental Protocols

The determination of transporter kinetics and specificity relies on precise experimental methodologies. A commonly used method is the radiolabeled substrate uptake assay in a cellular or vesicle-based system.

Protocol: Radiolabeled Substrate Uptake Assay

This protocol provides a general framework for measuring the uptake of a radiolabeled substrate (e.g., ¹⁴C-formate or ¹⁴C-lactate) into cells expressing the transporter of interest.

1. Cell Culture and Preparation:

  • Culture cells (e.g., Xenopus oocytes, HEK293, or yeast) that have been engineered to express the specific transporter gene (e.g., FocA or MCT1).[15][16]
  • Grow cells to an appropriate confluency or density.
  • Harvest the cells and wash them with an ice-cold, appropriate buffer (e.g., a buffer with a specific pH to study pH-dependent transport) to remove any residual media.[15]
  • Resuspend the cells in the assay buffer to a known concentration.

2. Uptake Assay:

  • Prepare a series of tubes containing the cell suspension.
  • To initiate the transport assay, add the radiolabeled substrate (e.g., ¹⁴C-formate) at various concentrations to the cell suspension.[15]
  • Incubate the mixture for a short, defined period (e.g., 30-60 seconds) at a controlled temperature. It is crucial to measure the initial rate of uptake before the substrate reaches equilibrium.
  • To stop the reaction, add an ice-cold stop solution (e.g., buffer containing a known inhibitor of the transporter) and immediately filter the mixture through a membrane filter (e.g., glass fiber filter) using a vacuum manifold. This separates the cells from the extracellular radiolabeled substrate.
  • Quickly wash the filter with additional ice-cold stop solution to remove any non-specifically bound substrate.

3. Measurement and Data Analysis:

  • Place the filter into a scintillation vial with a scintillation cocktail.
  • Measure the radioactivity retained by the cells on the filter using a scintillation counter.
  • Determine the protein concentration of the cell suspension used in the assay for normalization.
  • Calculate the initial rate of uptake (e.g., in nmol/mg protein/min) for each substrate concentration.
  • Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizations

Signaling Pathways and Relationships

TransporterFamilies cluster_FNT This compound-Nitrite Transporter (FNT) Family cluster_MCT Monocarboxylate Transporter (MCT) Family (SLC16) FocA FocA This compound This compound (Primary) FocA->this compound Acetate Acetate FocA->Acetate Lactate_FNT Lactate FocA->Lactate_FNT Pyruvate_FNT Pyruvate FocA->Pyruvate_FNT PflB Pyruvate this compound-Lyase (PflB) PflB->FocA Regulates Specificity MCT1 MCT1 Lactate_MCT1 L-Lactate (High Affinity) MCT1->Lactate_MCT1 Pyruvate_MCT1 Pyruvate (High Affinity) MCT1->Pyruvate_MCT1 Ketones_MCT1 Ketone Bodies MCT1->Ketones_MCT1 MCT4 MCT4 Lactate_MCT4 L-Lactate (Low Affinity) MCT4->Lactate_MCT4 Pyruvate_MCT4 Pyruvate (Low Affinity) MCT4->Pyruvate_MCT4

Caption: A diagram comparing the substrate specificities of the FNT and MCT transporter families.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Transporter Expression (e.g., in HEK293 cells) B Cell Harvesting & Washing A->B C Resuspend in Assay Buffer B->C D Add Radiolabeled Substrate (Varying Concentrations) C->D E Incubate (Initial Rate) D->E F Add Stop Solution & Rapid Filtration E->F G Scintillation Counting F->G H Normalize to Protein Content G->H I Plot Rate vs. Concentration H->I J Calculate Km and Vmax (Michaelis-Menten Fit) I->J

Caption: Workflow for a radiolabeled substrate uptake assay to determine transporter kinetics.

References

Formate vs. Acetate as Wettability Modifiers: A Comparative Guide for Geochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of geochemical research, particularly concerning enhanced oil recovery (EOR) and carbon sequestration, the modification of rock wettability is a critical factor for optimizing fluid flow in porous media. Wettability, the preference of a solid surface to be in contact with one fluid rather than another, dictates the distribution and transport of fluids in subsurface reservoirs. This guide provides an objective comparison of two simple organic anions, formate (HCOO⁻) and acetate (B1210297) (CH₃COO⁻), as wettability modifiers, with a focus on their performance, mechanisms, and the experimental data supporting their efficacy. This information is intended for researchers, scientists, and professionals in the field of geochemistry and reservoir engineering.

Comparative Performance of this compound and Acetate

This compound and acetate have been investigated as novel wettability modifiers, particularly for carbonate and shale formations.[1] Their performance is often compared to more complex molecules like amino acids. The primary measure of their effectiveness is the alteration of the contact angle of a crude oil droplet on a mineral surface submerged in brine. A lower contact angle indicates a shift towards a more water-wet state, which is generally favorable for oil displacement.

Recent studies have shown that this compound can be particularly effective in altering the wettability of carbonate rocks towards a water-wet state, especially when the pH of the solution is reduced.[1] This suggests a synergistic effect between the this compound anion and a lower pH environment. Acetate has also been studied, but this compound, in combination with pH adjustment, has demonstrated a more significant impact on wettability alteration in some experimental settings.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from contact angle measurements on oil-aged calcite surfaces treated with this compound and acetate solutions. The data is extracted from a comparative study to illustrate the relative performance of these modifiers.

Wettability ModifierConcentrationpHInitial Contact Angle (°)Final Contact Angle (°)Wettability Alteration
Deionized Water-7.0~150~150Negligible
This compound Solution1 wt%8.5~150~130Minor
This compound + HCl 1 wt% 4.0 ~150 ~80 Significant (Shift to Water-Wet)
Acetate Solution1 wt%8.7~150~140Negligible
Acetate + HCl1 wt%4.0~150~125Minor

Data is synthesized from the findings presented in "A Mechanistic Comparison of this compound, Acetate, and Glycine as Wettability Modifiers for Carbonate and Shale Formations."[1]

Experimental Protocols

The evaluation of wettability modifiers involves several key experiments. The following are detailed methodologies for the primary techniques used to assess the performance of this compound and acetate.

1. Contact Angle Measurement

The contact angle measurement is a direct and quantitative method to determine the wettability of a solid surface by a liquid.

  • Sample Preparation:

    • Mineral plates (e.g., calcite for carbonate reservoirs) are polished to a smooth surface.

    • The plates are cleaned with solvents (e.g., toluene (B28343) and methanol) and then saturated in brine.

    • The brine-saturated plates are aged in crude oil at an elevated temperature (e.g., 80°C) for a specified period (e.g., 40 days) to create an oil-wet surface.

    • After aging, the plates are gently rinsed to remove excess oil.

  • Measurement Procedure:

    • The aged mineral plate is placed in a transparent cell filled with the test solution (e.g., brine containing this compound or acetate).

    • A droplet of crude oil is carefully placed on the surface of the mineral plate using a bent-tip needle.

    • The system is allowed to equilibrate.

    • The contact angle between the oil droplet and the mineral surface is measured through the water phase using a goniometer. Measurements are taken at ambient or reservoir conditions of temperature and pressure.

2. Spontaneous Imbibition Test

This experiment measures the ability of a wetting fluid to be spontaneously drawn into a porous rock sample, displacing the non-wetting fluid.

  • Core Preparation:

    • Cylindrical core plugs are drilled from reservoir rock (e.g., carbonate or shale).

    • The cores are cleaned, dried, and their porosity and permeability are determined.

    • The cores are saturated with brine and then flooded with crude oil to establish an initial water saturation, followed by aging to induce an oil-wet state.

  • Imbibition Procedure:

    • The aged core is placed in a graduated imbibition cell filled with the test solution (this compound or acetate in brine).

    • The volume of oil expelled from the core and collected at the top of the cell is recorded over time.

    • The experiment continues until oil production ceases, indicating that spontaneous imbibition has reached its maximum.

    • The oil recovery is expressed as a percentage of the original oil in place (OOIP).

Mechanisms of Wettability Modification

The interaction between the wettability modifier, the mineral surface, and the crude oil determines the alteration of wettability. The proposed mechanisms for this compound and acetate differ slightly.

This compound: The effectiveness of this compound as a wettability modifier, particularly in carbonate rocks, is enhanced at a lower pH.[1] The proposed mechanism involves a synergistic effect of pH adjustment and the attraction of the this compound anion to the rock surface.[1] At a lower pH, the carbonate surface becomes more positively charged, which can increase the adsorption of the negatively charged this compound ions. This adsorbed layer can then alter the surface energy, making it more affine to water.

Acetate: Acetate, being structurally similar to this compound but with an additional methyl group, is also expected to interact with the mineral surface. However, experimental results suggest it is a less effective wettability modifier compared to this compound under acidic conditions.[1]

The following diagram illustrates the proposed logical relationship for wettability modification by this compound.

WettabilityModification cluster_conditions Initial Conditions cluster_process Wettability Modification Process OilWetCarbonate Oil-Wet Carbonate Surface (Positively Charged) CrudeOil Crude Oil Components (Negatively Charged Carboxylates) CrudeOil->OilWetCarbonate Adsorption FormateSolution Introduction of this compound Solution (HCOO⁻) SurfaceInteraction Increased Positive Surface Charge + This compound Adsorption FormateSolution->SurfaceInteraction pH_Adjustment pH Reduction (e.g., with HCl) pH_Adjustment->SurfaceInteraction WettabilityAlteration Shift to Water-Wet State SurfaceInteraction->WettabilityAlteration Desorption of Oil Components

Caption: Logical flow of this compound-induced wettability alteration on a carbonate surface.

References

A Comparative Guide to NAD+ and NADP+ Dependent Formate Dehydrogenases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of cofactor specificity, kinetic performance, and stability of formate dehydrogenases, supported by experimental data and protocols.

This compound dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of this compound to carbon dioxide, coupled with the reduction of a nicotinamide (B372718) cofactor. These enzymes are broadly classified based on their preference for either nicotinamide adenine (B156593) dinucleotide (NAD+) or its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). This distinction is critical for researchers in various fields, including biocatalysis, metabolic engineering, and drug development, as the choice between an NAD+ or NADP+ dependent FDH can significantly impact experimental design and outcomes. This guide provides a comprehensive comparison of these two classes of enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

At a Glance: Key Differences

FeatureNAD+ Dependent this compound DehydrogenaseNADP+ Dependent this compound Dehydrogenase
Primary Cofactor NAD+NADP+
Natural Abundance Widespread in bacteria, yeasts, and plants.Less common, found in some bacteria and archaea.
Primary Role Often involved in catabolic pathways (energy production).Typically associated with anabolic pathways (biosynthesis).
Kinetic Efficiency Generally high catalytic efficiency with NAD+.Variable, with some native enzymes showing high efficiency.
Engineered Variants Frequently engineered to exhibit NADP+ specificity.Less commonly the target of engineering to switch to NAD+.

Performance Characteristics: A Quantitative Comparison

The performance of this compound dehydrogenases is best understood through their kinetic parameters and stability profiles. The following tables summarize key data from studies on various NAD+ and NADP+ dependent FDHs. It is important to note that much of the available data for NADP+ dependent FDHs comes from engineered enzymes, highlighting the relative scarcity of well-characterized, naturally occurring NADP+-specific variants.

Kinetic Parameters

The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is given by the kcat/Km ratio.

Table 1: Kinetic Parameters of NAD+ Dependent this compound Dehydrogenases

Enzyme Sourcekcat (s⁻¹)Km (NAD+) (µM)Km (this compound) (mM)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)
Pseudomonas sp. 1017.5---
Candida boidinii----
Paracoccus sp.-365.0-
Glycine max (Soybean)2.913.31.5-

Table 2: Kinetic Parameters of NADP+ Dependent and Engineered this compound Dehydrogenases

Enzyme Sourcekcat (s⁻¹)Km (NADP+) (µM)Km (this compound) (mM)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)
Thermococcus onnurineus NA1 (native)-4013.55281
Burkholderia stabilis (native)---More efficient with NADP+ than NAD+[1]
Engineered Pseudomonas sp. 101 (V9 mutant)3-6--(kcat/Km)NADP / (kcat/Km)NAD > 510[2]
Gossypium hirsutum (Cotton)-19800.76-

Note: A direct comparison of kcat and Km values can be challenging due to variations in assay conditions across different studies. The catalytic efficiency provides a more standardized measure for comparison.

Stability Profiles

The operational stability of an enzyme under different conditions is a critical factor for its application. Thermal and pH stability are two of the most important parameters.

Table 3: Thermal and pH Stability of this compound Dehydrogenases

Enzyme SourceOptimal Temperature (°C)Optimal pHThermal StabilitypH Stability Range
Pseudomonas sp. 101 (NAD+)--High, stable up to 60-65°C-
Candida boidinii (NAD+)-~7.0Most stable at pH 7.0Stable between pH 6.0 and 10.0
Paracoccus sp. (NAD+)50-556.5-7.5Stable up to 50°C6.0-10.0[3]
Glycine max (Soybean) (NAD+)--Lower, rapidly inactivates at 45-46°C-
Myceliophthora thermophila (NAD+)-10.5Tm = 48°C-
Thermococcus onnurineus NA1 (NADP+)--Hyperthermophilic-

Structural Basis of Cofactor Specificity

The preference for NAD+ versus NADP+ is determined by the specific amino acid residues within the cofactor binding pocket of the enzyme. The key difference between NAD+ and NADP+ is the presence of an additional phosphate group on the 2' position of the ribose moiety of the adenosine (B11128) part of NADP+.

dot

CofactorSpecificity cluster_NAD NAD+ Binding Pocket cluster_NADP NADP+ Binding Pocket cluster_EngineeredNADP Engineered NADP+ Binding Pocket NAD_Pocket Aspartic Acid (negatively charged) Ribose_OH 2'-Hydroxyl of NAD+ NAD_Pocket->Ribose_OH Hydrogen Bond Formation (Stabilizing Interaction) NADP_Pocket Aspartic Acid (negatively charged) Ribose_Phosphate 2'-Phosphate of NADP+ (negatively charged) NADP_Pocket->Ribose_Phosphate Electrostatic Repulsion (Destabilizing) Engineered_Pocket Neutral/Positive Amino Acid (e.g., Alanine, Arginine) Ribose_Phosphate2 2'-Phosphate of NADP+ Engineered_Pocket->Ribose_Phosphate2 Favorable Interaction

Figure 1. Schematic representation of cofactor binding. In many NAD+-dependent FDHs, a negatively charged amino acid like aspartic acid forms a hydrogen bond with the 2'-hydroxyl group of NAD+. This same residue, however, causes electrostatic repulsion with the negatively charged 2'-phosphate group of NADP+, hindering its binding. Protein engineering efforts often focus on replacing this acidic residue with a neutral or positively charged one to accommodate NADP+.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. The following are detailed protocols for key experiments used to characterize and compare this compound dehydrogenases.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay is the most common method for determining FDH activity. It measures the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Sodium this compound solution (e.g., 1 M)

  • NAD+ or NADP+ solution (e.g., 10 mM)

  • Purified FDH enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Potassium phosphate buffer (to a final volume of 1 ml)

    • Sodium this compound solution (e.g., to a final concentration of 100 mM)

    • NAD+ or NADP+ solution (e.g., to a final concentration of 1 mM)

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the FDH enzyme solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the rate is linear.

  • Calculate the enzyme activity using the Beer-Lambert law (ε₃₄₀ for NADH/NADPH = 6220 M⁻¹cm⁻¹). One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH/NADPH per minute under the specified conditions.

dot

ActivityAssayWorkflow A Prepare Reaction Mixture (Buffer, this compound, Cofactor) B Equilibrate at Desired Temperature A->B C Initiate Reaction with Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Figure 2. Workflow for a standard this compound dehydrogenase activity assay.

Thermal Stability Assay

This assay determines the enzyme's stability at elevated temperatures over time.

Materials:

  • Water bath or thermocycler

  • Microcentrifuge tubes

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Purified FDH enzyme solution

  • Ice bath

  • Reagents for the FDH activity assay

Procedure:

  • Prepare aliquots of the purified FDH enzyme in microcentrifuge tubes.

  • Incubate the tubes at a specific elevated temperature (e.g., 50°C) in a water bath.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), remove one tube and immediately place it in an ice bath to stop the inactivation process.

  • After all time points have been collected, measure the residual activity of each sample using the standard FDH activity assay.

  • Plot the natural logarithm of the residual activity versus time. The slope of this plot gives the inactivation rate constant (k_in). The half-life (t₁/₂) of the enzyme at that temperature can be calculated as ln(2)/k_in.

pH Stability Assay

This assay assesses the enzyme's stability across a range of pH values.

Materials:

  • A series of buffers covering a wide pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, glycine-NaOH buffer for pH 8-10)

  • Purified FDH enzyme solution

  • Reagents for the FDH activity assay

Procedure:

  • Prepare a series of tubes, each containing a different pH buffer.

  • Add an equal amount of the purified FDH enzyme to each tube and mix.

  • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, or 24 hours).

  • After incubation, take an aliquot from each tube and dilute it into the standard pH 7.0 phosphate buffer for the activity assay.

  • Measure the residual activity of each sample using the standard FDH activity assay.

  • Plot the residual activity as a percentage of the initial activity versus the incubation pH.

Concluding Remarks

The choice between an NAD+ and an NADP+ dependent this compound dehydrogenase is dictated by the specific application. For processes requiring the regeneration of NADH, the widely available and often highly active NAD+-dependent FDHs are the enzymes of choice. Conversely, for applications demanding NADPH regeneration, such as in many biosynthetic pathways, NADP+-dependent FDHs are essential.

While naturally occurring NADP+-dependent FDHs are less common, the field of protein engineering has made significant strides in converting the cofactor specificity of NAD+-dependent enzymes.[2][4] These engineered variants often exhibit high catalytic efficiencies and specificities for NADP+, making them valuable tools for researchers.

The data and protocols presented in this guide provide a solid foundation for selecting and characterizing the appropriate this compound dehydrogenase for a given research or developmental need. As the exploration of biodiversity continues and protein engineering techniques advance, the repertoire of well-characterized NADP+-dependent FDHs is expected to expand, offering even more options for tailored biocatalytic solutions.

References

Serine vs. Glycine as Precursors for Formate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for maintaining epigenetic regulation through methylation.[1] This metabolic system relies on the transfer of one-carbon units, which are primarily sourced from the amino acids serine and glycine (B1666218).[1] These units are shuttled onto the cofactor tetrahydrofolate (THF) and can be released as formate, a stable carrier of one-carbon units that can be transported between cellular compartments and even between different organs.[2][3] Understanding the relative contributions of serine and glycine to the this compound pool is critical, particularly in contexts of rapid cell proliferation, such as in cancer and development, where the demand for one-carbon units is exceptionally high.[4][5] This guide provides an objective comparison of serine and glycine as this compound precursors, supported by experimental data and detailed methodologies.

Metabolic Pathways of this compound Production

The generation of this compound from serine and glycine occurs through distinct, yet interconnected, pathways that are compartmentalized within the cell, primarily in the mitochondria and cytosol.

Serine-Dependent this compound Production

Serine is widely considered the principal source of one-carbon units in most mammalian cells.[2][6] Its conversion to this compound can occur in both the mitochondria and the cytosol.

  • Mitochondrial Pathway: This is the dominant pathway for this compound production in many cancer cells.[4] L-serine is imported into the mitochondrial matrix and converted by Serine Hydroxymethyltransferase 2 (SHMT2) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[3] This 5,10-CH₂-THF is then oxidized to 10-formyl-THF by Methylene-THF Dehydrogenase 2 (MTHFD2) . Finally, MTHFD1L hydrolyzes 10-formyl-THF to produce this compound, which is then exported to the cytosol.[2]

  • Cytosolic Pathway: A parallel pathway exists in the cytosol, utilizing the enzymes SHMT1 and the trifunctional enzyme MTHFD1 , which carries out the dehydrogenase, cyclohydrolase, and synthetase activities to interconvert THF derivatives.[7] While this pathway can produce this compound, it can also operate in the reverse direction to capture this compound for biosynthesis.[7]

G cluster_mito Mitochondrion cluster_cyto Cytosol Ser_mito L-Serine SHMT2 SHMT2 Ser_mito->SHMT2 Gly_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH₂-THF MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 FormylTHF_mito 10-CHO-THF MTHFD1L MTHFD1L FormylTHF_mito->MTHFD1L Formate_mito This compound Formate_cyto This compound Formate_mito->Formate_cyto Export SHMT2->Gly_mito SHMT2->CH2THF_mito MTHFD2->FormylTHF_mito MTHFD1L->Formate_mito Ser_cyto L-Serine SHMT1 SHMT1 Ser_cyto->SHMT1 Gly_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH₂-THF MTHFD1 MTHFD1 CH2THF_cyto->MTHFD1 FormylTHF_cyto 10-CHO-THF FormylTHF_cyto->MTHFD1 Biosynthesis Biosynthesis Formate_cyto->Biosynthesis Purines, Thymidylate, etc. SHMT1->Gly_cyto SHMT1->CH2THF_cyto MTHFD1->FormylTHF_cyto MTHFD1->Formate_cyto G cluster_mito Mitochondrion cluster_cyto Cytosol Gly_mito Glycine GCS Glycine Cleavage System (GCS) Gly_mito->GCS THF_mito THF THF_mito->GCS NAD NAD+ NAD->GCS CH2THF_mito 5,10-CH₂-THF GCS->CH2THF_mito CO2 CO₂ GCS->CO2 NH3 NH₃ GCS->NH3 NADH NADH GCS->NADH MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 FormylTHF_mito 10-CHO-THF MTHFD1L MTHFD1L FormylTHF_mito->MTHFD1L Formate_mito This compound Formate_cyto This compound Formate_mito->Formate_cyto Export MTHFD2->FormylTHF_mito MTHFD1L->Formate_mito Biosynthesis Purines, Thymidylate, etc. Formate_cyto->Biosynthesis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Select Tracer (e.g., [3-¹³C]Serine) System Introduce Tracer to System (Cells or Animal) Tracer->System Incubate Incubate / Wait (Allow Metabolism) System->Incubate Sample Collect Samples (Media, Plasma, Tissue) Incubate->Sample Extract Extract Metabolites Sample->Extract LCMS Analyze via LC-MS/MS Extract->LCMS Quantify Quantify Isotopologues (M+0, M+1 this compound) LCMS->Quantify Calculate Calculate Fractional Contribution Quantify->Calculate

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Information for the Disposal of Laboratory Chemicals

In the fast-paced environment of research, development, and scientific discovery, the safe and compliant disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. Adherence to proper disposal protocols is paramount for the protection of personnel, the environment, and to ensure regulatory compliance.[1][2] This guide provides procedural, step-by-step guidance to directly address operational questions concerning chemical waste management, empowering researchers, scientists, and drug development professionals to handle laboratory waste with confidence and precision.

Identifying and Classifying Chemical Waste

The first crucial step in proper waste management is the accurate identification and classification of chemical waste.[2] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety officer.[3] A chemical is generally considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[1][4]

Safety Data Sheets (SDS) are an indispensable resource for identifying the specific hazards of a chemical and should be consulted for detailed disposal instructions.[2][5]

Segregation and Storage: A Foundation of Safety

Proper segregation of incompatible chemicals is a cornerstone of safe laboratory practice, preventing potentially violent reactions.[2][6][7] As a general rule, different classes of chemical waste should never be mixed and should be collected in separate, clearly labeled containers.[8][9]

Key Segregation Practices:
  • Acids and Bases: Store separately.[6]

  • Oxidizers and Flammables: Keep apart from each other and from organic materials.[6]

  • Water-Reactive Chemicals: Store in a dry location, away from all aqueous solutions.

  • Cyanides and Sulfides: Keep separate from acids.[6]

  • Solid and Liquid Waste: Store in separate containers.[10][11]

All chemical waste must be stored in designated "Satellite Accumulation Areas" (SAAs) which are at or near the point of generation.[4][6] These areas must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[6]

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for chemical waste storage and container management.

ParameterGuidelineRegulatory Body/Source
Maximum Hazardous Waste in SAA 55 gallonsUPenn EHRS[4]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)UPenn EHRS[4]
Maximum Storage Time in SAA 12 months (if accumulation limits are not exceeded)UPenn EHRS[4]
Disposal of Opened Containers Within 6 monthsVanderbilt University Medical Center[3]
Disposal of Unopened Containers Within 1 yearVanderbilt University Medical Center[3]
Liquid Waste Container Headspace Leave approximately 10% for expansionTion[10]
Container TypeGeneral Chemical CompatibilityNot Recommended For
Glass Most acids, bases, and organic solventsHydrofluoric acid
High-Density Polyethylene (HDPE) Corrosives, some solventsStrong oxidizing acids, some organic solvents
Metal Flammable organic liquidsAcids, bases, and other corrosive materials[11]

Experimental Protocol: Neutralization of a Non-Metallic Acidic Waste Stream

This protocol outlines a generalized procedure for the in-lab neutralization of a small quantity of a non-metallic, non-oxidizing acidic waste stream prior to disposal. Caution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Perform all steps in a certified fume hood.

Materials:

  • Acidic waste (≤ 25 mL of strong, concentrated acid must be diluted 10:1 before neutralization)[12]

  • Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate waste container

Procedure:

  • Place the container with the acidic waste on a stir plate within a fume hood and add a stir bar.

  • Begin stirring the waste solution at a moderate speed.

  • Slowly and carefully add small increments of the neutralizing agent. Be aware that this reaction can generate heat and gas.[12]

  • After each addition, allow the reaction to subside and check the pH of the solution.

  • Continue adding the neutralizing agent until the pH is between 5 and 9.[12]

  • Once neutralized, allow the solution to cool to room temperature.

  • The neutralized solution may be eligible for sewer disposal, but always consult your institution's specific guidelines. Generally, it should be flushed with at least 20 parts water.[12]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the chemical disposal process, the following diagrams illustrate the key decision points and procedural steps.

ChemicalWasteDisposalWorkflow cluster_0 start Waste Generation identify Identify Waste (Consult SDS) start->identify segregate Segregate Incompatible Waste identify->segregate container Select Appropriate Container segregate->container label Label Container ('Hazardous Waste', Contents, Date) container->label store Store in Satellite Accumulation Area label->store end Arrange for Disposal (Contact EH&S) store->end ChemicalWasteDecisionTree is_hazardous Is the waste hazardous? is_sewer_disposable Is it permissible for sewer disposal? is_hazardous->is_sewer_disposable No hazardous_waste_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_waste_protocol Yes can_neutralize Can it be safely neutralized in-lab? neutralize Neutralize according to protocol can_neutralize->neutralize Yes contact_EHS Contact Environmental Health & Safety can_neutralize->contact_EHS No sewer_disposal Dispose in sewer with copious amounts of water is_sewer_disposable->sewer_disposal Yes non_hazardous_trash Dispose in regular trash is_sewer_disposable->non_hazardous_trash No hazardous_waste_protocol->can_neutralize neutralize->sewer_disposal

References

Essential Safety and Operational Guide for Handling Formates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling formates in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of these chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Formates, salts and esters of formic acid, present varying degrees of hazards. Sodium formate is a solid that can cause skin and eye irritation upon direct contact, and inhalation of its dust can irritate the respiratory tract.[1] Ethyl this compound is a highly flammable liquid and vapor that is harmful if swallowed or inhaled and can cause serious eye and respiratory irritation.[2][3][4][5]

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling formates.

PPE CategorySpecificationThis compound Type Applicability
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use.All Formates
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[6][7]All Formates
Skin and Body Lab coat or other protective clothing to prevent skin contact.[1]All Formates
Respiratory For solids (e.g., Sodium this compound), a NIOSH-approved particulate respirator (e.g., N95) may be necessary if dust is generated.[7] For volatile liquids (e.g., Ethyl this compound), work in a well-ventilated area or under a chemical fume hood is required to avoid vapor inhalation.[1]All Formates

Glove Compatibility: The choice of glove material is crucial for adequate protection. Nitrile gloves are generally suitable for incidental contact with many formates, but for prolonged exposure or with specific this compound esters, other materials like butyl rubber may be more appropriate.[8] It is essential to consult the glove manufacturer's compatibility chart for the specific this compound being handled.[9][10][11][12]

Operational and Disposal Plans: A Step-by-Step Guide

1. Preparation and Handling:

  • Ventilation: Always handle formates in a well-ventilated area. For volatile formates like ethyl this compound, a chemical fume hood is mandatory.[1]

  • Ignition Sources: Ethyl this compound is highly flammable.[2][3][13] Ensure there are no open flames, sparks, or hot surfaces in the vicinity.[2][3][13] Use non-sparking tools and explosion-proof equipment where necessary.[5][13]

  • Static Discharge: Take precautionary measures against static discharge when handling flammable formates.[5][13]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where formates are handled.[6] Wash hands thoroughly after handling.[14][15][16]

2. Storage:

  • Store formates in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][17]

  • Keep containers tightly closed to prevent moisture absorption (especially for solid formates like sodium this compound which is hygroscopic) and to prevent the release of vapors from liquid formates.[6][18][19]

3. Spill Management:

  • Minor Spills (Solid): For small spills of solid formates, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[15][16][18][19]

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[13]

  • Major Spills: In the event of a large spill, evacuate the area immediately.[13] If the substance is flammable, eliminate all ignition sources.[13] Contain the spill if possible and notify the appropriate safety personnel.

4. Disposal:

  • Dispose of this compound waste in accordance with local, regional, and national regulations for chemical waste.[1]

  • Do not dispose of formates down the drain or in the general trash.[1]

  • Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling of Formates

G This compound Handling Safety Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection Identify Hazards setup_workspace 3. Prepare Ventilated Workspace ppe_selection->setup_workspace Gather Equipment handling_procedure 4. Execute Experimental Protocol setup_workspace->handling_procedure Begin Experiment decontamination 5. Decontaminate Workspace handling_procedure->decontamination Experiment Complete waste_segregation 6. Segregate Waste decontamination->waste_segregation Clean Area ppe_doffing 7. Doff & Dispose PPE waste_segregation->ppe_doffing Secure Waste waste_disposal 8. Dispose of Chemical Waste ppe_doffing->waste_disposal Final Step

Figure 1. A flowchart outlining the key steps for the safe handling of formates in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.